molecular formula C4H9ClN2O2 B12754101 HA-966 hydrochloride CAS No. 42585-88-6

HA-966 hydrochloride

Número de catálogo: B12754101
Número CAS: 42585-88-6
Peso molecular: 152.58 g/mol
Clave InChI: FJDKGLOPZRARCR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HA-966 hydrochloride is a useful research compound. Its molecular formula is C4H9ClN2O2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

42585-88-6

Fórmula molecular

C4H9ClN2O2

Peso molecular

152.58 g/mol

Nombre IUPAC

3-amino-1-hydroxypyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C4H8N2O2.ClH/c5-3-1-2-6(8)4(3)7;/h3,8H,1-2,5H2;1H

Clave InChI

FJDKGLOPZRARCR-UHFFFAOYSA-N

SMILES canónico

C1CN(C(=O)C1N)O.Cl

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HA-966 Hydrochloride on NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HA-966 hydrochloride is a notable pharmacological tool and potential therapeutic agent that exerts its primary effects on the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal function. This document provides a comprehensive overview of the mechanism of action of HA-966, with a focus on its stereoselective interaction with the NMDA receptor's glycine (B1666218) modulatory site. It details the quantitative aspects of this interaction, outlines the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: A Glycine Site Antagonist

HA-966 acts as an antagonist at the strychnine-insensitive glycine modulatory site on the NMDA receptor complex.[1][2][3][4] The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the glutamate-mediated opening of the NMDA receptor's ion channel. By binding to this site, HA-966 prevents the co-agonist from binding, thereby inhibiting NMDA receptor activation.

An important characteristic of HA-966 is its nature as a low-efficacy partial agonist.[2] Even at high concentrations, it does not produce a complete inhibition of NMDA receptor responses, suggesting it retains a minimal level of intrinsic activity at the glycine site.

Stereoselectivity of Action

The effects of HA-966 are stereospecific. The (R)-(+)-enantiomer is responsible for the selective antagonist activity at the NMDA receptor's glycine site. In contrast, the (S)-(-)-enantiomer exhibits only weak activity at the NMDA receptor and is primarily responsible for the sedative, ataxic, and muscle relaxant effects of the racemic mixture through a mechanism independent of the NMDA receptor.

G cluster_racemic Racemic HA-966 cluster_enantiomers Enantiomers cluster_targets Primary Molecular Targets cluster_effects Pharmacological Effects Racemic HA-966 Racemic HA-966 R-(+)-HA-966 R-(+)-HA-966 Racemic HA-966->R-(+)-HA-966 Separation S-(-)-HA-966 S-(-)-HA-966 Racemic HA-966->S-(-)-HA-966 Separation NMDA Receptor Glycine Site NMDA Receptor Glycine Site R-(+)-HA-966->NMDA Receptor Glycine Site Antagonist Other CNS Targets (Non-NMDA) Other CNS Targets (Non-NMDA) S-(-)-HA-966->Other CNS Targets (Non-NMDA) Agonist/Modulator Neuroprotection Neuroprotection NMDA Receptor Glycine Site->Neuroprotection Anticonvulsant Anticonvulsant NMDA Receptor Glycine Site->Anticonvulsant Sedation Sedation Other CNS Targets (Non-NMDA)->Sedation Muscle Relaxation Muscle Relaxation Other CNS Targets (Non-NMDA)->Muscle Relaxation Ataxia Ataxia Other CNS Targets (Non-NMDA)->Ataxia cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 (Co-agonist) HA-966 HA-966 HA-966->NMDAR Antagonizes Glycine Binding Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB, nNOS) Ca_influx->Downstream Neuroprotection Neuroprotection Downstream->Neuroprotection Modulation Modulation of Dopamine Release Downstream->Modulation Binding Radioligand Binding Assay ([³H]glycine) Affinity Binding Affinity (IC₅₀, Kᵢ) Binding->Affinity EP Electrophysiology (Patch-Clamp) Potency Functional Potency (IC₅₀) EP->Potency Neuro Neuroprotection Assay (NMDA-induced lesion) Efficacy Neuroprotective Efficacy Neuro->Efficacy AntiC Anticonvulsant Assay (NMDLA-induced seizures) Potency_vivo Anticonvulsant Potency (ED₅₀) AntiC->Potency_vivo

References

HA-966: A Glycine Site Partial Agonist at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Amino-1-hydroxy-2-pyrrolidone, commonly known as HA-966, is a well-characterized compound that acts as a partial agonist at the strychnine-insensitive glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Its unique pharmacological profile, particularly that of its enantiomers, has made it a valuable tool for studying the physiological and pathological roles of the NMDA receptor complex. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with HA-966's interaction with the NMDA receptor.

The antagonist effect of racemic HA-966 at the NMDA receptor is mediated through a selective interaction with the glycine modulatory site.[1][2][3] The compound exists as two enantiomers, (R)-(+)-HA-966 and (S)-(-)-HA-966, which exhibit distinct pharmacological properties. The (R)-(+)-enantiomer is a selective antagonist at the glycine/NMDA receptor and is responsible for the anticonvulsant activity observed in vivo.[1][3] In contrast, the (S)-(-)-enantiomer is only weakly active at the NMDA receptor but displays potent sedative and muscle relaxant effects.[1][3] The partial agonist nature of (+)-HA-966 is evidenced by the fact that even at high concentrations, it does not completely inhibit NMDA responses.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for HA-966 and its enantiomers from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities

CompoundPreparationRadioligandIC50 (µM)Reference
Racemic HA-966Rat cerebral cortex synaptic plasma membranes[3H]glycine17.5[2]
Racemic HA-966Rat cortical membrane fragments[3H]glycine8.5[5]
(R)-(+)-HA-966Rat cerebral cortex synaptic membranes[3H]glycine12.5[1][3]
(S)-(-)-HA-966Rat cerebral cortex synaptic membranes[3H]glycine339[1][3]

Table 2: In Vitro Functional Activity (Electrophysiology)

CompoundPreparationAssayIC50 (µM)pKbReference
(R)-(+)-HA-966Cultured rat cortical neuronesInhibition of glycine-potentiated NMDA response13-[1][4]
(S)-(-)-HA-966Cultured rat cortical neuronesInhibition of glycine-potentiated NMDA response708-[1][4]
(R)-(+)-HA-966Rat cortical slicesAntagonism of NMDA responses-5.6[1][3][4]

Table 3: In Vivo Efficacy (Anticonvulsant Activity)

CompoundAnimal ModelSeizure InductionRoute of AdministrationED50 (mg/kg)Reference
(R)-(+)-HA-966MiceSound-inducedi.p.52.6[1][4]
(R)-(+)-HA-966MiceN-methyl-DL-aspartic acid (NMDLA)i.v.900[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to characterize the interaction of HA-966 with the NMDA receptor.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the IC50 value of HA-966 for the glycine binding site of the NMDA receptor.

Materials:

  • Tissue Preparation: Rat cerebral cortex synaptic membranes.

  • Radioligand: [3H]glycine (strychnine-insensitive).

  • Test Compound: HA-966 (racemic or enantiomers).

  • Buffer: Tris-HCl buffer.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Synaptic plasma membranes are prepared from the cerebral cortices of rats through a series of homogenization and centrifugation steps.

  • Incubation: The prepared membranes are incubated with a fixed concentration of [3H]glycine and varying concentrations of HA-966.

  • Equilibrium: The incubation is carried out for a specific duration and at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of HA-966 that inhibits 50% of the specific binding of [3H]glycine (IC50) is calculated by non-linear regression analysis of the competition binding data.

experimental_workflow_radioligand_binding cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Cerebral Cortex prep2 Centrifugation & Isolation of Synaptic Membranes prep1->prep2 assay1 Incubate Membranes with [3H]glycine & HA-966 prep2->assay1 assay2 Separate Bound & Free Ligand via Filtration assay1->assay2 assay3 Quantify Radioactivity with Scintillation Counter assay2->assay3 analysis1 Generate Competition Binding Curve assay3->analysis1 analysis2 Calculate IC50 Value analysis1->analysis2

Workflow for a radioligand binding assay.
Electrophysiological Recordings

Electrophysiology is used to measure the functional effects of a compound on ion channel activity.

Objective: To determine the IC50 value of HA-966 for the inhibition of NMDA receptor-mediated currents.

Preparation:

  • Primary Neuronal Cultures: Cortical neurons are harvested from rat embryos and cultured.

  • Brain Slices: Acute coronal slices of the rat cerebral cortex are prepared.

Recording Configuration:

  • Whole-cell patch-clamp: This technique allows for the recording of currents from the entire neuron.

Solutions:

  • Extracellular Solution: Contains physiological concentrations of ions, as well as NMDA and glycine to activate the receptors.

  • Intracellular Solution: Mimics the intracellular ionic environment of the neuron and is loaded into the recording pipette.

Procedure:

  • Cell Selection: A neuron is identified for recording under a microscope.

  • Patching: A glass micropipette filled with intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.

  • Whole-cell Access: The membrane patch is ruptured to gain electrical access to the cell's interior.

  • Drug Application: NMDA and glycine are applied to the neuron to evoke a current. Subsequently, different concentrations of HA-966 are co-applied to measure the inhibition of this current.

  • Data Acquisition: The resulting currents are recorded and digitized.

  • Data Analysis: The concentration of HA-966 that inhibits 50% of the maximal NMDA-evoked current (IC50) is determined by fitting the concentration-response data to a logistic function.

experimental_workflow_electrophysiology cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep1 Prepare Cultured Neurons or Brain Slices rec1 Establish Whole-Cell Configuration prep1->rec1 rec2 Apply NMDA + Glycine to Evoke Current rec1->rec2 rec3 Co-apply HA-966 at Various Concentrations rec2->rec3 rec4 Record Resulting Ionic Currents rec3->rec4 analysis1 Measure Current Inhibition rec4->analysis1 analysis2 Construct Concentration-Response Curve analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Workflow for an electrophysiological experiment.

Signaling Pathways

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation. HA-966 exerts its effects by binding to the glycine co-agonist site.

nmda_receptor_signaling cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_downstream Downstream Effects Glutamate_Site Glutamate Site Ion_Channel Ion Channel Pore Glycine_Site Glycine Site (S1/S2) Glycine_Site->Ion_Channel Conformational Change Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Opens Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine / D-Serine Glycine->Glycine_Site Binds (Co-agonist) HA966 HA-966 HA966->Glycine_Site Binds (Partial Agonist) Cellular_Response Cellular Response (e.g., LTP, LTD, Excitotoxicity) Ca_Influx->Cellular_Response Initiates

NMDA receptor activation and modulation by HA-966.

Conclusion

HA-966, and particularly its (R)-(+)-enantiomer, serves as a critical pharmacological tool for elucidating the role of the glycine modulatory site on the NMDA receptor. Its partial agonist profile allows for the fine-tuning of NMDA receptor activity, providing insights that are not achievable with full antagonists. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on NMDA receptor modulation for therapeutic purposes. The distinct effects of its enantiomers also highlight the importance of stereochemistry in drug design and development.

References

An In-depth Technical Guide to the Chemical and Physical Properties of HA-966 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-966 hydrochloride, with the IUPAC name (±)-3-amino-1-hydroxypyrrolidin-2-one hydrochloride, is a synthetic, racemic compound that has garnered significant interest in neuroscience research.[1] It is primarily recognized for its activity as an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] This compound and its individual enantiomers have been instrumental in elucidating the role of the glycine co-agonist site in NMDA receptor function and have shown a range of pharmacological effects, including neuroprotective, anticonvulsant, anxiolytic, and sedative properties in preclinical models.[3]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a summary of its core pharmacological activities.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] The compound is a racemic mixture of its (R)-(+) and (S)-(-) enantiomers, which exhibit distinct pharmacological profiles.

Data Presentation: Physicochemical Properties

The following tables summarize the key chemical and physical data for HA-966 and its hydrochloride salt.

Identifier Value Reference
IUPAC Name (±)-3-amino-1-hydroxypyrrolidin-2-one hydrochloride
Synonyms (±) 1-hydroxy-3-amino-pyrrolidone-2 HCl
CAS Number 42585-88-6
Molecular Formula C₄H₉ClN₂O₂
Molecular Weight 152.58 g/mol
Appearance White to off-white crystalline powder
Property Value Notes
Melting Point 184 °CFor the free base, (±)-3-amino-1-hydroxy-2-pyrrolidone. The melting point for the hydrochloride salt is not consistently reported.
Solubility Soluble in water and polar organic solvents. The (R)-(+)-enantiomer is soluble to 100 mg/mL in water.Ultrasonic assistance may be needed for dissolution in water.
Stability & Storage Store powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month to maintain stability.It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

This section details the methodologies for the synthesis of HA-966 and key experiments for its pharmacological characterization.

Synthesis of Racemic (±)-HA-966 Hydrochloride

The synthesis of racemic HA-966 is a two-step process that begins with α-amino-γ-butyrolactone. The following is a likely experimental pathway based on established synthetic routes for analogous compounds.

Step 1: Synthesis of 3-Amino-γ-butyrolactone Hydrochloride This precursor can be synthesized from L-glutamic acid. The process involves the esterification of L-glutamic acid, followed by reduction of the diester to an amino diol. Subsequent acid-catalyzed cyclization yields 3-amino-γ-butyrolactone hydrochloride.

Step 2: Synthesis of Racemic (±)-3-Amino-1-hydroxy-pyrrolidin-2-one (HA-966)

  • Reaction Setup: A solution of 3-amino-γ-butyrolactone hydrochloride is prepared in anhydrous methanol.

  • Neutralization: An equimolar amount of a suitable base, such as sodium methoxide (B1231860) or triethylamine, is added to the solution to neutralize the hydrochloride and liberate the free amine.

  • Hydroxylamine Addition: Hydroxylamine hydrochloride, also neutralized with a base, is then added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at a controlled temperature, typically ranging from room temperature to reflux, for a specified period.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield racemic HA-966. The hydrochloride salt can be formed by treating the free base with hydrochloric acid.

G Conceptual Workflow for Racemic HA-966 Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: HA-966 Formation GlutamicAcid L-Glutamic Acid Esterification Esterification GlutamicAcid->Esterification Reduction Reduction Esterification->Reduction Cyclization Acid-Catalyzed Cyclization Reduction->Cyclization Precursor 3-Amino-γ-butyrolactone HCl Cyclization->Precursor Precursor2 3-Amino-γ-butyrolactone HCl in Methanol Neutralization Neutralization with Base Precursor2->Neutralization FreeAmine Liberated Free Amine Neutralization->FreeAmine Reaction Reaction FreeAmine->Reaction Hydroxylamine Neutralized Hydroxylamine Hydroxylamine->Reaction CrudeHA966 Crude Racemic HA-966 Reaction->CrudeHA966 Purification Purification (Recrystallization/Chromatography) CrudeHA966->Purification FinalProduct Racemic (±)-HA-966 Purification->FinalProduct

Caption: Conceptual workflow for the synthesis of racemic HA-966.

Radioligand Binding Assay for Glycine Site Affinity

This protocol outlines a standard method for determining the binding affinity of HA-966 to the glycine site of the NMDA receptor using [³H]glycine.

  • Membrane Preparation:

    • Dissect rat cerebral cortices and homogenize in an ice-cold 0.32 M sucrose (B13894) solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptic membranes.

    • Resuspend the pellet in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) and incubate at 4°C for 30 minutes to lyse synaptic vesicles.

    • Centrifuge the suspension again at 20,000 x g for 20 minutes, and resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • Perform the assay in a final volume of 500 µL containing the membrane preparation (100-200 µg protein), 50 nM [³H]glycine, and varying concentrations of this compound. The assay buffer is typically 50 mM Tris-acetate (pH 7.4).

    • Determine non-specific binding in the presence of a high concentration of an unlabeled saturating ligand (e.g., 1 mM glycine).

    • Incubate the mixture at 4°C for 30 minutes.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine IC₅₀ values (the concentration of HA-966 that inhibits 50% of specific [³H]glycine binding) by non-linear regression analysis of the competition binding data.

G Workflow for Radioligand Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay Homogenize Homogenize Rat Cerebral Cortex Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend in Hypotonic Buffer Centrifuge2->Resuspend Centrifuge3 Final High-Speed Centrifugation Resuspend->Centrifuge3 FinalPellet Synaptic Membranes Centrifuge3->FinalPellet Incubate Incubate Membranes with [³H]glycine and HA-966 FinalPellet->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ determination) Count->Analyze

Caption: Workflow for a radioligand binding assay to determine IC₅₀.

In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of the (R)-(+)-enantiomer of HA-966 against NMDA-induced excitotoxicity in primary cortical neuron cultures.

  • Neuron Culture:

    • Isolate and culture primary cortical neurons from embryonic day 18 rat fetuses on poly-D-lysine coated 96-well plates.

    • Allow the neurons to mature in vitro for at least 7-10 days before the experiment.

  • Pre-treatment with (R)-(+)-HA-966:

    • Gently replace the culture medium with fresh medium containing various concentrations of (R)-(+)-HA-966 (e.g., 1, 10, 50, 100 µM).

    • Include a vehicle control group (medium without HA-966).

    • Incubate the plates for 1-2 hours.

  • Induction of Excitotoxicity:

    • Add NMDA to a final concentration of 100-300 µM along with the co-agonist glycine (e.g., 10 µM) to the wells to induce excitotoxicity.

    • Include a negative control (cells not exposed to NMDA/glycine) and a positive control (cells exposed to NMDA/glycine without HA-966 pre-treatment).

    • Incubate for 24 hours.

  • Assessment of Cell Viability:

    • Use a standard cell viability assay, such as the MTT assay.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

In Vivo Assessment of Sedative Effects

The sedative properties, primarily associated with the (S)-(-)-enantiomer, can be evaluated using a locomotor activity test in rodents.

  • Animal Model: Use adult male mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Drug Administration: Dissolve (S)-(-)-HA-966 in sterile 0.9% saline. Administer intraperitoneally (i.p.) at various doses. Include a vehicle control group (0.9% saline).

  • Procedure:

    • Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

    • 30 minutes after drug administration, place each animal into an open-field arena.

    • Use an automated tracking system to record locomotor activity for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify the total distance traveled, time spent mobile, and rearing frequency.

    • A significant decrease in these parameters compared to the vehicle-treated group indicates a sedative effect.

Pharmacological Profile and Mechanism of Action

HA-966 is a well-established ligand at the glycine modulatory site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. For the channel to open, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine.

HA-966 acts as a low-efficacy partial agonist/antagonist at this glycine site. This means that while it can bind to the site, it does not produce the full activation that glycine does, and by occupying the site, it competitively inhibits the binding of the endogenous co-agonists. This modulation of the NMDA receptor complex underlies its diverse pharmacological effects.

Interestingly, the two enantiomers of HA-966 have distinct pharmacological activities:

  • (R)-(+)-HA-966: This enantiomer is a selective and more potent antagonist at the glycine/NMDA receptor site. It is primarily responsible for the neuroprotective and anticonvulsant effects of the racemic mixture.

  • (S)-(-)-HA-966: This enantiomer is significantly less active at the glycine site but possesses potent sedative and muscle relaxant properties. Its effects have been described as similar to those of γ-hydroxybutyrate (GHB), although it does not bind to GABA-B receptors.

The following table summarizes the in vitro potency of the enantiomers at the glycine site.

Compound Assay Type Preparation IC₅₀ (µM)
(+)-HA-966Radioligand Binding ([³H]glycine)Rat Cerebral Cortex Synaptic Membranes12.5
(-)-HA-966Radioligand Binding ([³H]glycine)Rat Cerebral Cortex Synaptic Membranes339
(+)-HA-966Electrophysiology (Glycine-potentiated NMDA response)Cultured Cortical Neurons13
(-)-HA-966Electrophysiology (Glycine-potentiated NMDA response)Cultured Cortical Neurons708

Data compiled from Singh et al. (1990).

G Signaling Pathway of HA-966 at the NMDA Receptor cluster_receptor NMDA Receptor GlutamateSite Glutamate Site GlycineSite Glycine Site Activation Channel Opening (Ca²⁺ Influx) GlutamateSite->Activation IonChannel Ion Channel GlycineSite->Activation Glutamate Glutamate Glutamate->GlutamateSite Glycine Glycine / D-Serine Glycine->GlycineSite HA966 (+)-HA-966 HA966->GlycineSite Antagonist/ Partial Agonist Inhibition Reduced Channel Opening (Inhibition of Ca²⁺ Influx) Neuroprotection Neuroprotection Inhibition->Neuroprotection

Caption: (+)-HA-966 acts as an antagonist at the glycine site of the NMDA receptor.

Conclusion

This compound is a valuable research tool for investigating the glutamatergic system, particularly the function of the NMDA receptor's glycine modulatory site. Its racemic nature, with enantiomers possessing distinct pharmacological profiles, allows for the specific study of either NMDA receptor antagonism or sedative effects. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working with this compound, facilitating further exploration into its therapeutic potential for neurological and psychiatric disorders.

References

The Enigmatic Glycine Site Modulator: A Technical Guide to the Discovery and Synthesis of HA-966 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of HA-966 hydrochloride, a pivotal molecule in the study of the N-methyl-D-aspartate (NMDA) receptor. With its unique activity as a glycine (B1666218) site antagonist, HA-966 has been instrumental in elucidating the role of this modulatory site in glutamatergic neurotransmission. This document details the initial discovery and pharmacological characterization, outlines the synthesis pathways for both the racemic mixture and its distinct enantiomers, and presents key quantitative data in a structured format. Furthermore, it provides detailed experimental protocols for its synthesis and visual representations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience and medicinal chemistry.

Introduction: Discovery and Initial Pharmacological Insights

HA-966 (3-amino-1-hydroxypyrrolidin-2-one) was first introduced in a 1971 paper by Bonta and colleagues as a compound with potential applications in extrapyramidal disorders.[1] Their initial investigations revealed that HA-966 exhibited a range of effects on the central nervous system, including tranquilizing and muscle relaxant properties. Subsequent research delved deeper into its mechanism of action, revealing its primary target to be the NMDA receptor, a key player in synaptic plasticity, learning, and memory.

A significant breakthrough came with the discovery that HA-966 exerts its effects not at the primary glutamate (B1630785) binding site, but at the co-agonist glycine modulatory site of the NMDA receptor.[2] This finding was crucial, as it highlighted the therapeutic potential of targeting this allosteric site to modulate NMDA receptor activity without the risk of the severe side effects associated with direct channel blockers.

Further research uncovered the fascinating stereoselectivity of HA-966's actions. The molecule exists as two enantiomers, (R)-(+)-HA-966 and (S)-(-)-HA-966, with markedly different pharmacological profiles. The (R)-(+)-enantiomer is a selective and potent antagonist at the glycine/NMDA receptor site and is responsible for the neuroprotective and anticonvulsant effects observed.[3][4] In contrast, the (S)-(-)-enantiomer is only weakly active at the glycine site but displays potent sedative and muscle relaxant properties, acting through a different, yet to be fully elucidated, mechanism.[3]

Synthesis Pathways

The synthesis of HA-966 can be approached in two ways: the preparation of the racemic mixture and the enantioselective synthesis of the individual (R) and (S) enantiomers.

Synthesis of Racemic (±)-HA-966 Hydrochloride

The original synthesis of racemic HA-966, as reported by Smrt, Beran, Horák, and Šorm in 1958, commences with α-amino-γ-butyrolactone. This starting material is then subjected to a reaction with hydroxylamine (B1172632) to yield the desired 3-amino-1-hydroxypyrrolidin-2-one (B86468).

Experimental Protocol: Synthesis of Racemic (±)-HA-966

  • Step 1: Reaction of α-amino-γ-butyrolactone with Hydroxylamine.

    • A solution of α-amino-γ-butyrolactone in a suitable solvent (e.g., ethanol) is treated with an aqueous solution of hydroxylamine.

    • The reaction mixture is heated under reflux for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol (B145695)/ether) to yield racemic (±)-HA-966.

  • Step 2: Formation of the Hydrochloride Salt.

    • The purified racemic HA-966 is dissolved in a minimal amount of anhydrous ethanol.

    • A solution of hydrochloric acid in ethanol is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

    • The resulting solid is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum to afford (±)-HA-966 hydrochloride.

Enantioselective Synthesis of (R)-(+)-HA-966 and (S)-(-)-HA-966

The distinct pharmacological activities of the enantiomers necessitate their individual synthesis. A key method, described by Williams and colleagues in 1989, utilizes the chiral pool, starting from the readily available D- and L-isomers of the amino acid methionine to produce (R)-(+)-HA-966 and (S)-(-)-HA-966, respectively.

Experimental Protocol: Enantioselective Synthesis from Methionine

  • Step 1: Conversion of Methionine to the Corresponding α-Amino-γ-butyrolactone.

    • D- or L-methionine is treated with a methylating agent (e.g., methyl iodide) to form the corresponding S-methylmethionine sulfonium (B1226848) salt.

    • The sulfonium salt is then subjected to hydrolysis under basic conditions, followed by acidification to induce lactonization, yielding the chiral α-amino-γ-butyrolactone.

  • Step 2: Reaction with Hydroxylamine.

    • The enantiomerically pure α-amino-γ-butyrolactone is reacted with hydroxylamine as described in the racemic synthesis protocol.

  • Step 3: Formation of the Hydrochloride Salt.

    • The resulting enantiopure HA-966 is converted to its hydrochloride salt as previously described.

An alternative to enantioselective synthesis is the resolution of the racemic mixture. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The diastereomers can then be separated by fractional crystallization, followed by the liberation of the individual enantiomers.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for racemic HA-966 and its enantiomers.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundAssayPreparationIC50 / pKb
(±)-HA-966[3H]glycine bindingRat cerebral cortex membranes17.5 µM
(R)-(+)-HA-966[3H]glycine bindingRat cerebral cortex membranes12.5 µM
(S)-(-)-HA-966[3H]glycine bindingRat cerebral cortex membranes339 µM
(R)-(+)-HA-966Glycine-potentiated NMDA responsesCultured cortical neurons13 µM
(S)-(-)-HA-966Glycine-potentiated NMDA responsesCultured cortical neurons708 µM
(R)-(+)-HA-966Glycine potentiation of NMDA responsesRat cortical slicespKb = 5.6

Table 2: In Vivo Anticonvulsant and Neuroprotective Activity

CompoundModelSpeciesEffectED50
(R)-(+)-HA-966Sound-induced seizuresMouseAnticonvulsant52.6 mg/kg (i.p.)
(R)-(+)-HA-966NMDLA-induced seizuresMouseAnticonvulsant900 mg/kg (i.v.)
(S)-(-)-HA-966Low-intensity electroshockMouseAnticonvulsant8.8 mg/kg (i.v.)
(±)-HA-966Low-intensity electroshockMouseAnticonvulsant13.2 mg/kg (i.v.)
(R)-(+)-HA-966NMDA-induced brain injuryRat (postnatal day 7)NeuroprotectiveDose-dependent attenuation
(S)-(-)-HA-966NMDA-induced brain injuryRat (postnatal day 7)Ineffective-

Visualizing the Synthesis and Mechanism of Action

To further clarify the concepts discussed, the following diagrams illustrate the synthesis pathways and the mechanism of action of HA-966 at the NMDA receptor.

G cluster_racemic Racemic Synthesis A α-Amino-γ-butyrolactone C (±)-HA-966 A->C Reaction B Hydroxylamine B->C E (±)-HA-966 Hydrochloride C->E Salt Formation D HCl D->E

Synthesis of Racemic this compound.

G cluster_enantioselective Enantioselective Synthesis cluster_R (R)-(+)-HA-966 cluster_S (S)-(-)-HA-966 D_Met D-Methionine R_Lactone (R)-α-Amino-γ-butyrolactone D_Met->R_Lactone R_HA966 (R)-(+)-HA-966 R_Lactone->R_HA966 R_Lactone->R_HA966 R_HA966_HCl (R)-(+)-HA-966 HCl R_HA966->R_HA966_HCl L_Met L-Methionine S_Lactone (S)-α-Amino-γ-butyrolactone L_Met->S_Lactone S_HA966 (S)-(-)-HA-966 S_Lactone->S_HA966 S_Lactone->S_HA966 S_HA966_HCl (S)-(-)-HA-966 HCl S_HA966->S_HA966_HCl Hydroxylamine Hydroxylamine HCl HCl

Enantioselective Synthesis of HA-966 Enantiomers.

G cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Ion_Flow Ca²⁺, Na⁺ Influx NMDA_Receptor:channel->Ion_Flow Opens Blocked_Ion_Flow Ion Influx Blocked NMDA_Receptor:channel->Blocked_Ion_Flow Remains Closed Glutamate Glutamate Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds (Co-agonist) HA966 (R)-(+)-HA-966 HA966->NMDA_Receptor:gly Antagonizes

Mechanism of Action of (R)-(+)-HA-966 at the NMDA Receptor.

Conclusion

This compound remains a compound of significant interest in the field of neuroscience. Its discovery and the subsequent characterization of its enantiomers have provided invaluable tools for probing the function of the glycine modulatory site of the NMDA receptor. The synthetic pathways outlined in this guide offer a foundation for the preparation of this important research compound. The distinct pharmacological profiles of its enantiomers continue to inspire the design of new therapeutic agents targeting the glutamatergic system with greater specificity and reduced side effects. This technical guide serves as a comprehensive resource for researchers aiming to synthesize, study, and further explore the potential of HA-966 and related compounds in the development of novel treatments for neurological and psychiatric disorders.

References

The In Vivo Impact of HA-966 on Dopaminergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the in vivo effects of HA-966 on dopaminergic systems, with a particular focus on its enantiomers, R-(+)-HA-966 and S-(-)-HA-966. HA-966 is a psychoactive compound that acts as a low-efficacy partial agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This document synthesizes key findings from preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating critical pathways and workflows through diagrams. The distinct pharmacological profiles of the enantiomers are highlighted, with the R-(+)-enantiomer being primarily responsible for modulating dopaminergic activity through its interaction with the NMDA receptor, while the S-(-)-enantiomer exhibits more potent sedative and ataxic properties.

Introduction: The Dichotomous Nature of HA-966

HA-966, chemically known as (±) 3-Amino-1-hydroxy-pyrrolidin-2-one, presents a fascinating case in neuropharmacology due to the divergent effects of its stereoisomers. The racemic mixture and its individual enantiomers have been investigated for their potential therapeutic applications, ranging from neuroprotection to the treatment of extrapyramidal disorders. A critical aspect of its pharmacology is the stereoselective interaction with the glycine modulatory site on the NMDA receptor. The R-(+)-enantiomer is a selective antagonist at this site, which underpins its influence on dopaminergic systems.[1] Conversely, the S-(-)-enantiomer is significantly more potent in inducing sedation and ataxia, with a suggested link to the disruption of striatal dopaminergic mechanisms, akin to the effects of gamma-butyrolactone.[1][2]

Core Mechanism of Action: Glycine Site Modulation

The primary mechanism through which R-(+)-HA-966 influences the dopaminergic system is its action as a low-efficacy partial agonist at the strychnine-insensitive glycine modulatory site on the GluN1 subunit of the NMDA receptor.[3] For the NMDA receptor ion channel to open, it necessitates the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[3] By acting as a low-efficacy partial agonist, R-(+)-HA-966 occupies the glycine site but fails to elicit a maximal response, thereby antagonizing the action of endogenous full agonists like glycine.[1][3] This leads to a reduction in NMDA receptor-mediated glutamatergic neurotransmission.

cluster_0 Presynaptic Glutamatergic Neuron cluster_1 Postsynaptic Dopaminergic Neuron cluster_2 Exogenous Ligands Glutamate Glutamate GluN2 GluN2 Subunit Glutamate->GluN2 Binds Glycine Glycine/D-Serine NMDAR NMDA Receptor IonChannel Ion Channel NMDAR->IonChannel Gating GluN1 GluN1 Subunit GluN1->NMDAR GluN2->NMDAR Dopamine (B1211576) Dopamine Release IonChannel->Dopamine Modulates HA966 R-(+)-HA-966 HA966->GluN1 Binds (Low-Efficacy Partial Agonist) Glycine->GluN1 Binds (Full Agonist)

Fig. 1: Mechanism of R-(+)-HA-966 at the NMDA Receptor.

Quantitative Analysis of In Vivo Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of HA-966 on dopaminergic systems.

Table 1: Effects of R-(+)-HA-966 on Stimulant-Induced Dopaminergic Activity
Stimulant Animal Model Brain Region HA-966 Dose Effect Reference
PCP (10 mg/kg)RatNucleus Accumbens30 mg/kgAbolished PCP-induced dopamine release[4]
PCP (10 mg/kg)RatNucleus Accumbens, Amygdala, Medial Prefrontal Cortex10 and 30 mg/kgSignificantly antagonized PCP-induced increase in dopamine turnover[4]
MK-801 (0.5 mg/kg)RatNucleus Accumbens, Amygdala, Medial Prefrontal Cortex10 and 30 mg/kgSignificantly antagonized MK-801-induced increase in dopamine turnover[4]
AmphetamineMouseNucleus Accumbens30 and 100 mg/kgDose-dependently blocked amphetamine-enhanced dopamine synthesis[5]
AmphetamineMouseStriatum30 and 100 mg/kgNo effect on amphetamine-enhanced dopamine synthesis[5]
Table 2: Effects of HA-966 Enantiomers on Dopaminergic Neuron Activity and Behavior
Compound Animal Model Parameter Dose Effect Reference
R-(+)-HA-966RatFiring rate of substantia nigra dopamine neuronsID50 = 57.8 mg/kg i.v.Dose-dependent reduction in firing rate[6]
S-(-)-HA-966RatFiring rate of substantia nigra dopamine neuronsID50 = 5.7 mg/kg i.v.Dose-dependent reduction in firing rate (approx. 10-fold more potent than R-(+)-enantiomer)[6]
Racemic HA-966RatStriatal Dopamine Content100 mg/kgRapid elevation[7]
R-(+)-HA-966MouseLocomotor Activity (in Nucleus Accumbens)Not specifiedStimulated locomotion[8]
S-(-)-HA-966MouseLocomotor Activity (in Nucleus Accumbens)Not specifiedNo effect on locomotion[8]
R-(+)-HA-966MouseCocaine-induced locomotor sensitization15 mg/kg i.p.Prevented sensitization[9]
R-(+)-HA-966MouseAcute cocaine-induced locomotor activation15 mg/kg i.p.Did not attenuate activation[9]
Table 3: Effects of R-(+)-HA-966 in a Conditioned Stress Model
Animal Model Brain Region HA-966 Dose Effect on Dopamine Utilization Reference
RatMedial and Lateral Prefrontal Cortices15 mg/kgCompletely abolished conditioned stress-induced increase[10][11]
RatNucleus Accumbens15 mg/kgDid not block conditioned stress-induced increase[10][11]

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies to elucidate the in vivo effects of HA-966.

In Vivo Microdialysis for Dopamine Release
  • Objective: To measure the effect of R-(+)-HA-966 on PCP-induced dopamine release in the nucleus accumbens.

  • Animal Model: Conscious, freely moving male Sprague-Dawley rats.[3]

  • Surgical Procedure: Rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the nucleus accumbens. A recovery period of at least 48 hours is allowed post-surgery.

  • Microdialysis Protocol:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • After a stabilization period, baseline dialysate samples are collected.

    • R-(+)-HA-966 (30 mg/kg) or vehicle is administered systemically (e.g., intraperitoneally).

    • Subsequently, PCP (10 mg/kg) is administered.[4]

    • Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Dopamine levels in each sample are expressed as a percentage of the mean baseline concentration.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Implant Microdialysis Guide Cannula in Nucleus Accumbens B Allow 48h Recovery A->B C Insert Probe & Perfuse with aCSF B->C D Collect Baseline Samples C->D E Administer R-(+)-HA-966 (30 mg/kg) D->E F Administer PCP (10 mg/kg) E->F G Collect Post-treatment Samples F->G H Analyze Dopamine by HPLC-ED G->H I Calculate % Change from Baseline H->I

Fig. 2: Workflow for In Vivo Microdialysis Experiment.
Locomotor Activity Assessment

  • Objective: To determine the effect of R-(+)-HA-966 on spontaneous and drug-induced locomotor activity.

  • Animal Model: Adult male C57BL/6 mice (20-25g).[3]

  • Apparatus: A square or circular arena equipped with infrared beams or a video tracking system to monitor movement.[3]

  • Drug Administration: R-(+)-HA-966 is dissolved in sterile 0.9% saline and administered via the desired route (e.g., intraperitoneally, subcutaneously) at specified doses. A vehicle control group is always included.[3]

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes.

    • Following drug or vehicle administration, mice are placed individually into the activity chambers.

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration.

    • For drug interaction studies (e.g., with PCP or cocaine), HA-966 is administered as a pretreatment prior to the stimulant.[4][9]

  • Data Analysis: Total locomotor activity counts or distance traveled are compared between treatment groups using appropriate statistical tests (e.g., ANOVA).

Conditioned Stress Paradigm
  • Objective: To investigate the role of the NMDA receptor glycine site in stress-induced activation of the mesoprefrontal cortical dopamine system.

  • Animal Model: Adult male Sprague-Dawley rats.[10][11]

  • Procedure:

    • Conditioning: Rats are placed in a chamber and exposed to a neutral stimulus (e.g., a tone) paired with an aversive stimulus (e.g., a footshock).

    • Testing: On the following day, rats are pretreated with saline or R-(+)-HA-966 (15 mg/kg). They are then exposed to the conditioned stimulus (the tone) in a different context for a period (e.g., 30 minutes).

    • Neurochemical Analysis: Immediately after the stress exposure, animals are euthanized, and brains are rapidly dissected. The medial prefrontal cortex, lateral prefrontal cortex, and nucleus accumbens are isolated.

    • Dopamine and its metabolites (DOPAC and HVA) are measured by HPLC-ED. Dopamine utilization is calculated as the ratio of metabolite to dopamine.

  • Data Analysis: Dopamine utilization ratios are compared across control, stressed, and HA-966-treated stressed groups.

Signaling Pathways and Logical Relationships

The in vivo effects of R-(+)-HA-966 on the dopaminergic system are not direct but are mediated through the modulation of glutamatergic inputs to dopamine neurons. Specifically, R-(+)-HA-966's antagonism at the NMDA receptor's glycine site can prevent the excessive stimulation of dopamine neurons that is often induced by psychostimulants like PCP and amphetamine. These stimulants can increase glutamate release or enhance the postsynaptic effects of glutamate, leading to a surge in dopamine release. By dampening the NMDA receptor activity, R-(+)-HA-966 effectively gates this process.

cluster_0 Stimulants cluster_1 Glutamatergic System cluster_2 Intervention cluster_3 Dopaminergic System Stim PCP / Amphetamine Glu ↑ Glutamate Release/ Postsynaptic Action Stim->Glu NMDAR NMDA Receptor Activation Glu->NMDAR DA ↑ Dopamine Release/ Turnover NMDAR->DA HA966 R-(+)-HA-966 HA966->NMDAR Antagonizes at Glycine Site Behav Hyperlocomotion/ Sensitization DA->Behav

Fig. 3: Logical Flow of R-(+)-HA-966's Modulation of Stimulant Effects.

Conclusion and Future Directions

The body of preclinical evidence strongly indicates that R-(+)-HA-966 selectively modulates dopaminergic systems, particularly in the mesolimbic and mesocortical pathways, through its antagonism of the NMDA receptor's glycine site. It effectively counteracts the neurochemical and behavioral effects of psychostimulants like PCP, MK-801, and amphetamine.[4][5] Furthermore, its ability to prevent locomotor sensitization to cocaine suggests a role in neuroplastic processes underlying addiction.[9] The distinct, sedative profile of the S-(-)-enantiomer underscores the importance of stereoselectivity in drug design and development.[1]

Future research should aim to further delineate the downstream signaling cascades affected by R-(+)-HA-966's modulation of NMDA receptors on dopamine neurons. Investigating its effects in more complex behavioral models relevant to psychiatric disorders where dopaminergic dysregulation is implicated, such as schizophrenia and PTSD, could yield valuable insights.[10] For drug development professionals, the unique profile of R-(+)-HA-966 as a glycine site antagonist offers a promising, albeit complex, target for therapeutic intervention in conditions characterized by hyperdopaminergia or aberrant glutamatergic signaling.

References

Neuroprotective Properties of HA-966 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HA-966 hydrochloride, a pyrrolidinone derivative, has demonstrated significant neuroprotective effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxic neuronal injury. This technical guide provides an in-depth overview of the neuroprotective properties of HA-966, focusing on its mechanism of action, stereoselectivity, and supporting data from preclinical studies. Detailed experimental protocols and visualizations of key pathways are included to facilitate further research and development.

Introduction

Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors such as the NMDA receptor, is a central mechanism in neuronal cell death associated with stroke, traumatic brain injury, and neurodegenerative diseases.[1] HA-966 has emerged as a promising neuroprotective agent due to its unique mechanism of action at the NMDA receptor complex.[1][2] This document serves as a comprehensive resource for understanding the pharmacology and therapeutic potential of HA-966.

Mechanism of Action: Glycine (B1666218) Site Antagonism

HA-966 exerts its neuroprotective effects by acting as an antagonist at the glycine modulatory site of the NMDA receptor.[1][2] For the NMDA receptor to be activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor complex. By binding to the glycine site, HA-966 prevents the co-agonist from binding, thereby inhibiting NMDA receptor activation and the subsequent influx of calcium ions that triggers excitotoxic cascades.[2][3] It is characterized as a low-efficacy partial agonist, meaning it does not completely inhibit NMDA responses even at high concentrations.[4][5]

The interaction of HA-966 with the NMDA receptor is highly selective. At concentrations up to 1 mM, it shows minimal inhibition of radioligand binding to the transmitter recognition sites of the NMDA, quisqualate, or kainate receptors.[2]

Stereoselectivity

HA-966 exists as two enantiomers with distinct pharmacological activities.[6][7]

  • R-(+)-enantiomer: This enantiomer is primarily responsible for the neuroprotective and anticonvulsant effects by selectively targeting the glycine site of the NMDA receptor.[4][6][8]

  • S-(-)-enantiomer: This enantiomer is only weakly active at the NMDA receptor but exhibits potent sedative, ataxic, and muscle relaxant effects.[4][5][6] It has been described as a γ-hydroxybutyric acid (GHB)-like agent but does not bind to the GABA-B receptor.[7]

This stereoselectivity is crucial for the development of HA-966 as a therapeutic agent, with the R-(+)-enantiomer being the focus of neuroprotection research.

Quantitative Data

The following tables summarize the quantitative data from various preclinical studies on HA-966 and its enantiomers.

Table 1: In Vitro Binding and Functional Assays
CompoundAssayPreparationIC50 / pKbReference
Racemic HA-966Inhibition of [3H]glycine bindingRat cerebral cortex synaptic plasma membranes17.5 µM[2]
Racemic HA-966Inhibition of [3H]glycine bindingRat cortical membrane fragments8.5 µM[3]
(R)-(+)-HA-966Inhibition of [3H]glycine bindingRat cerebral cortex synaptic membranes12.5 µM[5][6]
(S)-(-)-HA-966Inhibition of [3H]glycine bindingRat cerebral cortex synaptic membranes339 µM[5][6]
(R)-(+)-HA-966Inhibition of glycine-potentiated NMDA responsesCultured rat cortical neurons13 µM[4][6]
(S)-(-)-HA-966Inhibition of glycine-potentiated NMDA responsesCultured rat cortical neurons708 µM[4][6]
(R)-(+)-HA-966Potentiation of NMDA responsespKb = 5.6[4][6]
Table 2: In Vivo Efficacy
CompoundModelSpeciesEndpointED50Reference
Racemic HA-966Low-intensity electroshock seizuresMicePrevention of tonic extensor seizures13.2 mg/kg (i.v.)[6][8]
(S)-(-)-HA-966Low-intensity electroshock seizuresMicePrevention of tonic extensor seizures8.8 mg/kg (i.v.)[6][8]
(R)-(+)-HA-966Low-intensity electroshock seizuresMicePrevention of tonic extensor seizures105.9 mg/kg (i.v.)[6][8]
(R)-(+)-HA-966Sound-induced seizuresMiceAntagonism of seizures52.6 mg/kg (i.p.)[4][5]
(R)-(+)-HA-966NMDLA-induced seizuresMiceAntagonism of seizures900 mg/kg (i.v.)[4][5]

Experimental Protocols

In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity

This protocol assesses the ability of (R)-(+)-HA-966 to protect cultured neurons from excitotoxic death induced by NMDA.[1]

1. Neuron Culture:

  • Isolate and culture primary cortical neurons from embryonic rats according to standard protocols.
  • Plate neurons on poly-D-lysine coated 96-well plates.
  • Allow neurons to mature in vitro for at least 7-10 days.[1]

2. Pre-treatment with (R)-(+)-HA-966:

  • Gently replace the culture medium with fresh medium.
  • Add various concentrations of (R)-(+)-HA-966 trihydrate (e.g., 1, 10, 50, 100 µM).
  • Include a vehicle control (medium without HA-966).
  • Incubate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.[1]

3. Induction of Excitotoxicity:

  • Add NMDA to a final concentration of 100-300 µM along with the co-agonist glycine (e.g., 10 µM) to the wells.[1]

4. Assessment of Neuronal Viability:

  • After 24 hours of incubation, assess neuronal viability using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) cytotoxicity assay.[1]
  • Express cell viability and cytotoxicity as a percentage of the control groups.
  • Neuroprotection is demonstrated by a statistically significant increase in cell viability or a decrease in cytotoxicity in the HA-966 treated groups compared to the group treated with the excitotoxin alone.[1]
  • Generate dose-response curves to determine the EC₅₀ of (R)-(+)-HA-966 for neuroprotection.[1]

In Vivo Neuroprotection Assay in a Rat Model of NMDA-Induced Brain Injury

This protocol evaluates the neuroprotective effects of HA-966 enantiomers in a neonatal rat model of excitotoxic brain injury.[6][8]

1. Animal Model:

  • Use postnatal day 7 (PND 7) rats.[6][8]

2. Induction of Brain Injury:

  • Administer an intrastriatal injection of NMDA (15 nmol).[6][8]

3. Drug Administration:

  • 15 minutes after the NMDA injection, administer either racemic HA-966, the purified (R)-(+)-enantiomer, or the (S)-(-)-enantiomer.[6][8]

4. Assessment of Neuroprotection:

  • After a designated survival period, sacrifice the animals and process the brains for histological analysis.
  • Quantify the extent of brain injury (e.g., lesion volume) in different treatment groups.
  • The (R)-(+)-enantiomer has been shown to dose-dependently attenuate NMDA-induced brain injury, while the (S)-(-)-enantiomer is ineffective.[6][8]

Visualizations

Signaling Pathway of HA-966 Neuroprotection

HA966_Neuroprotection cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate Glutamate_Site Glutamate Binding Site Glutamate->Glutamate_Site Binds Glycine Glycine / D-Serine Glycine_Site Glycine Binding Site Glycine->Glycine_Site Binds HA966 R-(+)-HA-966 HA966->Glycine_Site Blocks NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity (Neuronal Damage/Death) Ca_Influx->Excitotoxicity Triggers

Caption: Mechanism of HA-966 neuroprotection via NMDA receptor glycine site antagonism.

Experimental Workflow for In Vitro Neuroprotection Assay

InVitro_Workflow start Start culture Culture Primary Cortical Neurons (7-10 days) start->culture pretreat Pre-treat with (R)-(+)-HA-966 (1-100 µM) or Vehicle (1-2 hours) culture->pretreat induce Induce Excitotoxicity (NMDA + Glycine) pretreat->induce incubate Incubate (24 hours) induce->incubate assess Assess Neuronal Viability (MTT / LDH Assay) incubate->assess analyze Analyze Data (Calculate % viability, EC₅₀) assess->analyze end End analyze->end

Caption: Workflow for assessing the neuroprotective efficacy of HA-966 in vitro.

Other Potential Mechanisms and Effects

While the primary neuroprotective mechanism of HA-966 is through the glycine site of the NMDA receptor, some studies have suggested other central nervous system effects. Racemic HA-966 has been shown to selectively elevate dopamine (B1211576) levels in the corpus striatum.[9] Additionally, it can inhibit the activity of substantia nigra dopamine neurons through a non-NMDA receptor-mediated mechanism.[6] The R-(+)-enantiomer has also been shown to block the activation of the mesolimbic dopaminergic system induced by phencyclidine (PCP) and dizocilpine (B47880) (MK-801).[10]

Conclusion

This compound, particularly its R-(+)-enantiomer, is a well-characterized neuroprotective agent with a clear mechanism of action at the glycine modulatory site of the NMDA receptor. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic candidate for conditions involving excitotoxic neuronal damage. The detailed experimental protocols provided in this guide offer a framework for further investigation into its neuroprotective efficacy. Future research should continue to explore the full therapeutic window and safety profile of R-(+)-HA-966 in various models of neurological disorders.

References

The Enigmatic Modulator: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of HA-966 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-966 hydrochloride, a pyrrolidinone derivative, has intrigued the scientific community for its unique profile as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal function. This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of HA-966, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex mechanisms of action. The distinct pharmacological activities of its enantiomers, with the (R)-(+)-enantiomer mediating neuroprotection and the (S)-(-)-enantiomer inducing sedative effects, underscore its potential as a multifaceted research tool and therapeutic candidate.

Pharmacodynamics: A Tale of Two Enantiomers

The pharmacodynamic properties of HA-966 are characterized by its stereospecific interaction with the glycine (B1666218) co-agonist site on the NMDA receptor. This interaction is central to its observed effects, which range from neuroprotection and anticonvulsant activity to sedation and ataxia.

Mechanism of Action at the NMDA Receptor

HA-966 acts as a low-efficacy partial agonist/antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor[1][2]. For the NMDA receptor to be activated, both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to their respective sites. By binding to the glycine site, HA-966 modulates the receptor's activity. The (R)-(+)-enantiomer is primarily responsible for this NMDA receptor antagonism, while the (S)-(-)-enantiomer is significantly less active at this site[3][4].

dot

cluster_NMDA NMDA Receptor Complex cluster_Ligands Ligands cluster_Antagonist Antagonist NMDA_receptor NMDA Receptor Ion_channel Ion Channel (Ca2+) NMDA_receptor->Ion_channel Opens Glutamate_site Glutamate Binding Site Glycine_site Glycine Binding Site Cellular_Response Downstream Signaling (e.g., Synaptic Plasticity, Excitotoxicity) Ion_channel->Cellular_Response Ca2+ Influx Glutamate Glutamate Glutamate->Glutamate_site Binds Glycine Glycine / D-Serine Glycine->Glycine_site Binds (Co-agonist) HA966 (R)-(+)-HA-966 HA966->Glycine_site Antagonizes

Mechanism of (R)-(+)-HA-966 at the NMDA Receptor.
Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of HA-966 and its enantiomers.

Table 1: In Vitro Binding Affinity and Potency of HA-966 Enantiomers

CompoundAssayPreparationIC50 / pKbReference
Racemic HA-966[3H]glycine bindingRat cerebral cortex synaptic membranes17.5 µM (IC50)[2]
(R)-(+)-HA-966[3H]glycine bindingRat cerebral cortex synaptic membranes12.5 µM (IC50)[3]
(S)-(-)-HA-966[3H]glycine bindingRat cerebral cortex synaptic membranes339 µM (IC50)[3]
(R)-(+)-HA-966Glycine-potentiated NMDA responseCultured cortical neurons13 µM (IC50)[1][4]
(S)-(-)-HA-966Glycine-potentiated NMDA responseCultured cortical neurons708 µM (IC50)[1][4]
(R)-(+)-HA-966Glycine concentration curve shiftRat cortical slices5.6 (pKb)[1][4]

Table 2: In Vivo Efficacy of HA-966 Enantiomers

CompoundModelSpeciesEndpointED50 / DoseReference
(R)-(+)-HA-966Sound-induced seizuresMouseAnticonvulsant52.6 mg/kg i.p.[3][4]
(R)-(+)-HA-966NMDLA-induced seizuresMouseAnticonvulsant900 mg/kg i.v.[3][4]
Racemic HA-966Low-intensity electroshockMouseAnticonvulsant13.2 mg/kg i.v.
(S)-(-)-HA-966Low-intensity electroshockMouseAnticonvulsant8.8 mg/kg i.v.
(R)-(+)-HA-966Low-intensity electroshockMouseAnticonvulsant105.9 mg/kg i.v.
(S)-(-)-HA-966Inverted screen fall-offNot SpecifiedAtaxia>25-fold more potent than (R)-(+)-enantiomer[1][4]
Racemic HA-966Inhibition of dopamine (B1211576) neuron firingRatElectrophysiology40 mg/kg i.v. (complete inhibition)[5]
(S)-(-)-HA-966Inhibition of dopamine neuron firingRatElectrophysiology30 mg/kg i.v.[5]

Pharmacokinetics: An Unresolved Picture

Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the public domain. However, existing evidence strongly suggests that HA-966 may function as a prodrug.

Evidence for a Prodrug Hypothesis

Studies in hepatectomized mice have shown a significant reduction in the pharmacological effects of intravenously administered HA-966, postulating that it is converted to a pharmacologically active metabolite in the liver[6]. The observation of a delayed onset of action for several of its effects further supports this hypothesis[6]. The precise metabolic pathways and the identity of the active metabolite(s) remain to be elucidated.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of HA-966.

In Vitro Neuroprotection Assay against NMDA-Induced Excitotoxicity

This protocol outlines the assessment of the neuroprotective effects of (R)-(+)-HA-966 against NMDA-induced excitotoxicity in primary cortical neurons.

dot

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Primary Cortical Neuron Culture B Mature Neurons (7-10 days in vitro) A->B C Pre-treatment with (R)-(+)-HA-966 (1-100 µM) for 1-2 hours B->C D Induce Excitotoxicity with NMDA (100-300 µM) + Glycine (10 µM) for 30 min - 24 hr C->D E Washout and Incubate for 24 hours D->E F Assess Neuronal Viability (MTT and/or LDH assays) E->F

Workflow for In Vitro Neuroprotection Assay.

1. Cell Culture:

  • Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media.

  • Neurons are allowed to mature in vitro for 7-10 days before the experiment.

2. Compound Preparation:

  • A stock solution of (R)-(+)-HA-966 hydrochloride is prepared in sterile water or a suitable buffer.

3. Experimental Procedure:

  • The culture medium is replaced with fresh medium containing various concentrations of (R)-(+)-HA-966 (e.g., 1, 10, 50, 100 µM). A vehicle control group is included.

  • Cells are pre-incubated with HA-966 for 1-2 hours.

  • NMDA (100-300 µM) and glycine (10 µM) are added to the culture medium to induce excitotoxicity.

  • After a defined exposure period (30 minutes to 24 hours), the medium containing NMDA and HA-966 is removed.

  • The cells are washed and fresh medium is added, followed by a 24-hour incubation period.

4. Assessment of Neuronal Viability:

  • MTT Assay: Measures mitochondrial activity as an indicator of cell viability.

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.

In Vivo Microdialysis for Dopamine Metabolism

This protocol describes the general procedure for in vivo microdialysis to measure extracellular dopamine levels in the brain of freely moving rodents, which can be adapted for studying the effects of HA-966.

dot

cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A Anesthetize Animal B Stereotaxic Implantation of Microdialysis Probe in Target Brain Region (e.g., Striatum) A->B C Connect Probe to Perfusion Pump and Fraction Collector B->C D Perfuse with Artificial Cerebrospinal Fluid (aCSF) C->D E Collect Baseline Dialysate Samples D->E F Administer this compound (Systemic or via Reverse Dialysis) E->F G Collect Post-treatment Dialysate Samples F->G H Analyze Dopamine and Metabolite Concentrations in Dialysate using HPLC-ECD G->H I Data Analysis and Interpretation H->I

Workflow for In Vivo Microdialysis Study.

1. Surgical Implantation:

  • Rodents are anesthetized and placed in a stereotaxic frame.

  • A guide cannula for the microdialysis probe is implanted in the target brain region (e.g., striatum or nucleus accumbens).

  • Animals are allowed to recover from surgery.

2. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • After a stabilization period, baseline dialysate samples are collected.

  • This compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

  • Dialysate samples are collected at regular intervals post-administration.

3. Neurochemical Analysis:

  • The concentrations of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Conclusion

This compound remains a compound of significant interest due to its unique and stereoselective modulation of the NMDA receptor. The (R)-(+)-enantiomer's neuroprotective and anticonvulsant properties, mediated through antagonism at the glycine site, highlight its therapeutic potential. Conversely, the sedative and ataxic effects of the (S)-(-)-enantiomer, which appear to be independent of the NMDA receptor, present a different pharmacological profile. The strong evidence suggesting that HA-966 is a prodrug opens new avenues for research into its metabolism and the identification of its active metabolites. Further investigation into its pharmacokinetic profile is crucial to fully understand its disposition in the body and to advance its potential clinical applications. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this enigmatic molecule.

References

The Glycine Site Modulator HA-966 Hydrochloride: A Technical Guide for Investigating Glutamate Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of HA-966 hydrochloride, a selective ligand for the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, in the study of glutamate (B1630785) neurotransmission. This document provides a comprehensive overview of its mechanism of action, quantitative data on its pharmacological profile, and detailed protocols for key experimental applications.

Introduction to this compound

(±)-3-Amino-1-hydroxy-2-pyrrolidinone hydrochloride, or HA-966, is a research chemical that has been instrumental in elucidating the role of the glycine co-agonist site in NMDA receptor function. The NMDA receptor, a critical component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. HA-966 acts as a low-efficacy partial agonist/antagonist at this glycine site, making it a valuable tool for modulating NMDA receptor activity.[1][2]

The pharmacological effects of HA-966 are stereospecific. The (R)-(+)-enantiomer is primarily responsible for the antagonist activity at the glycine/NMDA receptor site and exhibits anticonvulsant properties.[3] In contrast, the (S)-(-)-enantiomer possesses sedative and muscle relaxant effects, acting through a mechanism largely independent of the NMDA receptor.[2][3] This guide will focus on the application of the racemic mixture and the (R)-(+)-enantiomer for studying glutamate neurotransmission.

Mechanism of Action

HA-966 exerts its effects by binding to the strychnine-insensitive glycine modulatory site on the NMDA receptor complex.[4][5] Unlike competitive antagonists that bind to the glutamate recognition site, HA-966 allosterically modulates the receptor's function. As a low-efficacy partial agonist, it can weakly activate the receptor in the absence of glycine but competitively antagonizes the potentiation of NMDA responses by glycine.[3][4] This unique profile allows for a nuanced investigation of the physiological and pathological roles of the glycine site in processes such as synaptic plasticity, excitotoxicity, and seizure activity.

dot

cluster_NMDA NMDA Receptor Complex cluster_Effects Cellular Effects Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Glutamate Site Activation Receptor Activation Glycine Glycine / D-Serine Glycine->NMDAR Binds to Glycine Site HA966 HA-966 HA966->NMDAR Competes with Glycine at Glycine Site Blockade Partial Blockade IonChannel Ion Channel (Ca²⁺, Na⁺) NMDAR->IonChannel Opens IonFlux ↓ Ion Flux IonChannel->IonFlux Modulates Excitability ↓ Neuronal Excitability IonFlux->Excitability Leads to

Caption: Mechanism of HA-966 at the NMDA Receptor.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its enantiomers from various experimental paradigms.

Table 1: In Vitro Binding and Functional Assays
CompoundPreparationAssayIC50 (µM)Reference
(±)-HA-966Rat Cerebral Cortex Synaptic Plasma Membranes[³H]glycine binding17.5[4]
(±)-HA-966Rat Cortical Membrane Fragments[³H]glycine binding8.5[5]
(+)-HA-966Rat Cerebral Cortex Synaptic Membranes[³H]glycine binding12.5[3]
(-)-HA-966Rat Cerebral Cortex Synaptic Membranes[³H]glycine binding339[3]
(+)-HA-966Cultured Cortical NeuronsInhibition of glycine-potentiated NMDA responses13[3]
(-)-HA-966Cultured Cortical NeuronsInhibition of glycine-potentiated NMDA responses708[3]
Table 2: In Vivo Anticonvulsant Activity
CompoundAnimal ModelSeizure InductionRoute of AdministrationED50 (mg/kg)Reference
(+)-HA-966MouseSoundi.p.52.6[3]
(+)-HA-966MouseN-methyl-DL-aspartic acid (NMDLA)i.v.900[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study glutamate neurotransmission.

Radioligand Binding Assay: Competition for the Strychnine-Insensitive [³H]glycine Binding Site

This protocol describes a competitive binding assay to determine the affinity of HA-966 for the glycine modulatory site on the NMDA receptor in rat brain tissue.

1. Membrane Preparation:

  • Euthanize adult Sprague-Dawley rats and rapidly dissect the cerebral cortices on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.

  • Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4) and repeat the centrifugation step three times to wash the membranes.

  • The final pellet is resuspended in Tris-HCl buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

2. Binding Assay:

  • The assay is performed in a final volume of 500 µL in polypropylene (B1209903) tubes.

  • To each tube, add:

    • 100-200 µg of membrane protein.

    • 50 mM Tris-HCl buffer (pH 7.4).

    • A fixed concentration of [³H]glycine (e.g., 10-20 nM).

    • Varying concentrations of this compound (or other competing ligands).

  • For the determination of non-specific binding, add 1 mM unlabeled glycine to a set of tubes.

  • Incubate the tubes at 4°C for 30 minutes.

3. Separation and Quantification:

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.3% polyethyleneimine.

  • Wash the filters rapidly with three 5 mL aliquots of ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [³H]glycine binding) by non-linear regression analysis.

dot

cluster_Prep Membrane Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Tissue Rat Cerebral Cortex Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Centrifuge2 Centrifuge (20,000 x g) Supernatant->Centrifuge2 Wash Wash Pellet (x3) Centrifuge2->Wash Resuspend Resuspend in Tris-HCl Buffer Wash->Resuspend Incubate Incubate with [³H]glycine and HA-966 Resuspend->Incubate Filter Rapid Filtration Incubate->Filter WashFilter Wash Filters Filter->WashFilter Scintillation Scintillation Counting WashFilter->Scintillation Calculate Calculate Specific Binding Scintillation->Calculate Plot Plot Competition Curve Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50

Caption: Radioligand Binding Assay Workflow.

Electrophysiology: Whole-Cell Voltage-Clamp Recordings in Rat Cortical Slices

This protocol outlines the procedure for recording NMDA receptor-mediated currents in neurons from acute rat cortical slices to assess the functional antagonism by HA-966.

1. Slice Preparation:

  • Anesthetize a young adult rat (e.g., P21-P30 Sprague-Dawley) and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution (in mM: 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄).

  • Rapidly decapitate the animal, remove the brain, and place it in the ice-cold slicing solution.

  • Prepare 300-400 µm thick coronal slices of the cerebral cortex using a vibratome.

  • Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF; in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂, bubbled with 95% O₂/5% CO₂) and allow them to recover at 32-34°C for at least 1 hour.

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 32-34°C.

  • Visualize pyramidal neurons in the cortex using infrared differential interference contrast (IR-DIC) microscopy.

  • Obtain whole-cell voltage-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., in mM: 135 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.25 with CsOH).

  • Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor.

3. Drug Application and Data Acquisition:

  • Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrical stimulation of afferent fibers or by local application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

  • After establishing a stable baseline response, perfuse the slice with aCSF containing this compound at various concentrations.

  • Record the NMDA receptor-mediated currents before, during, and after the application of HA-966.

  • To confirm the action at the glycine site, attempt to reverse the antagonism by co-applying a high concentration of glycine (e.g., 1 mM).

4. Data Analysis:

  • Measure the peak amplitude of the NMDA receptor-mediated currents.

  • Calculate the percentage inhibition of the current amplitude by HA-966 at each concentration.

  • Construct a concentration-response curve and determine the IC50 for the antagonism of NMDA receptor currents.

dot

cluster_SlicePrep Slice Preparation cluster_Recording Electrophysiological Recording cluster_Experiment Experimental Procedure Anesthetize Anesthetize & Perfuse Dissect Brain Dissection Anesthetize->Dissect Slice Vibratome Slicing Dissect->Slice Recover Slice Recovery in aCSF Slice->Recover Position Position Slice in Recording Chamber Recover->Position Patch Whole-Cell Patch Clamp Position->Patch VoltageClamp Voltage Clamp at +40 mV Patch->VoltageClamp Baseline Record Baseline NMDA Currents VoltageClamp->Baseline ApplyHA966 Apply HA-966 Baseline->ApplyHA966 RecordEffect Record During Application ApplyHA966->RecordEffect Washout Washout RecordEffect->Washout

Caption: Electrophysiology Workflow in Cortical Slices.

In Vivo Anticonvulsant Testing: Sound-Induced Seizures in DBA/2 Mice

This protocol details the procedure for assessing the anticonvulsant efficacy of HA-966 in a genetic model of reflex seizures.

1. Animals:

  • Use DBA/2 mice, which are genetically susceptible to sound-induced seizures, typically between 21 and 28 days of age when their susceptibility is maximal.

  • House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • Prepare solutions of (+)-HA-966 hydrochloride in sterile saline.

  • Administer the drug or vehicle (saline) via intraperitoneal (i.p.) injection at various doses.

  • Allow for a pre-treatment time of approximately 30 minutes before seizure induction.

3. Seizure Induction and Scoring:

  • Place an individual mouse in a sound-attenuating chamber.

  • Expose the mouse to a high-intensity acoustic stimulus (e.g., an electric bell, 90-120 dB) for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.

  • Observe and score the seizure response according to a standardized scale:

    • 0: No response.

    • 1: Wild running.

    • 2: Clonic seizure.

    • 3: Tonic seizure.

    • 4: Respiratory arrest and death.

  • An animal is considered protected if it does not exhibit a tonic-clonic seizure (score < 3).

4. Data Analysis:

  • For each dose of HA-966, calculate the percentage of mice protected from tonic-clonic seizures.

  • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis or a similar statistical method.

Conclusion

This compound remains a cornerstone tool for researchers investigating the intricacies of glutamate neurotransmission via the NMDA receptor. Its specific action at the glycine modulatory site provides a means to dissect the co-agonist requirement of NMDA receptor activation and its implications in health and disease. The data and protocols presented in this guide offer a solid foundation for the design and execution of experiments aimed at further unraveling the complexities of the glutamatergic system. Careful consideration of the distinct pharmacological profiles of its enantiomers is crucial for the accurate interpretation of experimental outcomes.

References

The Role of HA-966 in Modulating Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of HA-966, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) modulatory site. It explores the compound's mechanism of action and its potential role in modulating synaptic plasticity, a fundamental process for learning and memory. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Introduction: HA-966 and the NMDA Receptor Glycine Site

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cornerstone of neural function, underlying learning, memory, and cognitive processes. The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). The activation of the NMDA receptor is unique in that it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to its glycine modulatory site.

HA-966, specifically its (R)-(+)-enantiomer, is a well-characterized low-efficacy partial agonist/antagonist at this strychnine-insensitive glycine site.[1][2][3] By binding to this site, (+)-HA-966 modulates the activity of the NMDA receptor, thereby influencing downstream signaling cascades crucial for synaptic plasticity. This guide will delve into the specifics of this modulation and its implications.

Quantitative Data on HA-966's Interaction with the NMDA Receptor

The following tables summarize the quantitative data regarding the binding affinity and functional antagonism of HA-966 and its enantiomers at the NMDA receptor glycine site.

Table 1: Radioligand Binding Affinity of HA-966 Enantiomers

CompoundPreparationRadioligandIC50 (µM)Reference
(+)-HA-966Rat cerebral cortex synaptic membranes[³H]glycine12.5[1][4]
(-)-HA-966Rat cerebral cortex synaptic membranes[³H]glycine339[1][4]
Racemic HA-966Rat cerebral cortex synaptic plasma membranes[³H]glycine17.5[5]

Table 2: Functional Antagonism of NMDA Receptor Responses by HA-966 Enantiomers

CompoundPreparationResponse MeasuredIC50 (µM)Reference
(+)-HA-966Cultured cortical neuronsGlycine-potentiated NMDA responses13[1][4]
(-)-HA-966Cultured cortical neuronsGlycine-potentiated NMDA responses708[1][4]

Table 3: In Vivo Anticonvulsant Activity of (+)-HA-966

Seizure ModelAdministration RouteED50 (mg/kg)Reference
Sound-induced seizures in micei.p.52.6[2][4]
NMDLA-induced seizures in micei.v.900[2][4]

Signaling Pathways Modulated by HA-966

HA-966, by antagonizing the glycine site of the NMDA receptor, is poised to influence the downstream signaling cascades that are critical for the induction and expression of synaptic plasticity. The following diagrams illustrate these pathways.

HA-966_NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (Glycine Site) Glutamate->NMDAR Binds Glycine Glycine / D-Serine Glycine->NMDAR Binds (Co-agonist) HA966 HA-966 HA966->NMDAR Antagonizes Ca2_plus Ca²⁺ Influx NMDAR->Ca2_plus Activates CaMKII CaMKII Ca2_plus->CaMKII Activates ERK ERK CaMKII->ERK Activates AMPA_Trafficking AMPA Receptor Trafficking CaMKII->AMPA_Trafficking Modulates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Caption: Signaling pathway initiated by NMDA receptor activation and modulated by HA-966.

Experimental Workflows

The following diagrams outline the workflows for key experiments used to characterize the effects of HA-966.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Sacrifice Animal_Sacrifice Brain_Extraction Brain_Extraction Animal_Sacrifice->Brain_Extraction Hippocampal_Slicing Hippocampal_Slicing Brain_Extraction->Hippocampal_Slicing Slice_Recovery Slice_Recovery Hippocampal_Slicing->Slice_Recovery Slice_Transfer Slice_Transfer Slice_Recovery->Slice_Transfer Baseline_Recording Baseline_Recording Slice_Transfer->Baseline_Recording HA-966 Drug_Application Drug_Application Baseline_Recording->Drug_Application HA-966 Plasticity_Induction Plasticity_Induction Drug_Application->Plasticity_Induction e.g., Tetanic Stimulation Post_Induction_Recording Post_Induction_Recording Plasticity_Induction->Post_Induction_Recording Measure_fEPSP_Slope Measure_fEPSP_Slope Post_Induction_Recording->Measure_fEPSP_Slope Compare_to_Baseline Compare_to_Baseline Measure_fEPSP_Slope->Compare_to_Baseline Determine_LTP_LTD Determine_LTP_LTD Compare_to_Baseline->Determine_LTP_LTD

Caption: Workflow for assessing HA-966's effect on synaptic plasticity using electrophysiology.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue_Homogenization Centrifugation Centrifugation Tissue_Homogenization->Centrifugation Resuspension Resuspension Centrifugation->Resuspension Protein_Quantification Protein_Quantification Resuspension->Protein_Quantification Incubation Incubate Membranes with [³H]glycine & HA-966 Protein_Quantification->Incubation Filtration Separate Bound from Free Radioligand Incubation->Filtration Scintillation_Counting Quantify Radioactivity Filtration->Scintillation_Counting Calculate_IC50 Calculate IC50 Value Scintillation_Counting->Calculate_IC50

Caption: Workflow for determining the binding affinity of HA-966 using a radioligand binding assay.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of HA-966's role in synaptic plasticity.

Electrophysiological Recording in Hippocampal Slices

This protocol is designed to assess the effect of HA-966 on Long-Term Potentiation (LTP) at the Schaffer collateral-CA1 synapse.

1. Slice Preparation:

  • Anesthetize and decapitate an adult rodent (e.g., Wistar rat).

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

  • Prepare 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

  • Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour.

2. Recording Setup:

  • Transfer a slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF at 28-30°C.

  • Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and a recording electrode in the apical dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

3. Baseline Recording:

  • Deliver single baseline stimuli every 15-30 seconds to evoke fEPSPs.

  • Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.

  • Record a stable baseline for at least 20-30 minutes.

4. Drug Application:

  • Prepare a stock solution of (+)-HA-966 in a suitable solvent (e.g., water or DMSO) and dilute it to the final desired concentration in aCSF.

  • Perfuse the slice with the HA-966-containing aCSF for a predetermined period (e.g., 20-30 minutes) prior to LTP induction.

5. LTP Induction:

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

6. Post-Induction Recording:

  • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

7. Data Analysis:

  • Measure the initial slope of the fEPSP.

  • Normalize the post-HFS fEPSP slopes to the average baseline slope.

  • Compare the degree of potentiation in the presence of HA-966 to control slices (vehicle-treated).

[³H]glycine Radioligand Binding Assay

This protocol is used to determine the binding affinity of HA-966 for the strychnine-insensitive glycine binding site on the NMDA receptor.

1. Membrane Preparation:

  • Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the synaptic membranes.

  • Wash the membrane pellet by resuspension and re-centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Reaction:

  • In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).

  • Add a fixed concentration of [³H]glycine (e.g., 10-20 nM).

  • Add increasing concentrations of unlabeled HA-966 (or its enantiomers).

  • For total binding, add only [³H]glycine and membranes. For non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM).

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

3. Separation and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the HA-966 concentration.

  • Determine the IC50 value (the concentration of HA-966 that inhibits 50% of specific [³H]glycine binding) using non-linear regression analysis.

NMDA-Evoked Neurotransmitter Release Assay

This protocol measures the effect of HA-966 on NMDA-induced neurotransmitter release from brain slices.

1. Slice Preparation and Loading:

  • Prepare brain slices (e.g., hippocampus or cortex) as described for electrophysiology.

  • Pre-incubate the slices in oxygenated aCSF.

  • Load the slices with a radiolabeled neurotransmitter, for example, [³H]norepinephrine, by incubating them in aCSF containing the radiolabel.

  • Wash the slices with fresh aCSF to remove excess unincorporated radioactivity.

2. Perfusion and Sample Collection:

  • Place the loaded slices in a perfusion chamber and continuously superfuse with oxygenated aCSF.

  • Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).

3. Stimulation and Drug Application:

  • After a stable baseline release is established, stimulate neurotransmitter release by switching to aCSF containing a high concentration of K⁺ (e.g., 20-30 mM) for a short period (S1).

  • After a washout period, apply HA-966 in the superfusion medium.

  • Stimulate release again in the presence of HA-966 with high K⁺ (S2).

  • In a separate set of experiments, stimulate release with NMDA in the absence (S1) and presence (S2) of HA-966.

4. Quantification and Analysis:

  • Determine the amount of radioactivity in each collected fraction using liquid scintillation counting.

  • Calculate the fractional release of the neurotransmitter for each time point.

  • Express the stimulated release as the ratio of the second stimulation period to the first (S2/S1).

  • Compare the S2/S1 ratio in the presence of HA-966 to the control condition (vehicle).

Conclusion

HA-966, through its action as a selective antagonist at the glycine modulatory site of the NMDA receptor, holds significant potential to modulate synaptic plasticity. The quantitative data clearly demonstrate its binding affinity and functional antagonism, with the (+)-enantiomer being significantly more potent. By attenuating NMDA receptor function, HA-966 is predicted to inhibit the induction of LTP and potentially facilitate LTD under certain conditions, thereby influencing the delicate balance of synaptic strength. The detailed experimental protocols provided herein offer a robust framework for further investigation into the precise effects of HA-966 on synaptic plasticity and its underlying molecular mechanisms. A thorough understanding of how this compound modulates neural circuits is essential for evaluating its therapeutic potential in disorders characterized by aberrant synaptic function.

References

Methodological & Application

Application Notes and Protocols for HA-966 Hydrochloride in In Vitro Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HA-966 hydrochloride is a well-characterized antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the pathophysiology of numerous neurodegenerative diseases. Excitotoxicity, a neuronal damage process initiated by the overactivation of glutamate (B1630785) receptors like the NMDA receptor, is a central mechanism in neuronal cell death associated with conditions such as stroke, traumatic brain injury, and neurodegenerative disorders. HA-966 exerts its neuroprotective effects by acting as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex.[1] The compound exists as two enantiomers with distinct pharmacological activities. The (R)-(+)-enantiomer is primarily responsible for the neuroprotective effects, while the (S)-(-)-enantiomer is associated with sedative and ataxic effects.[1] These application notes provide detailed protocols for utilizing the neuroprotective (R)-(+)-enantiomer of this compound in in vitro neuroprotection assays to assess its therapeutic potential.

Mechanism of Action: NMDA Receptor Antagonism

The neuroprotective action of (R)-(+)-HA-966 stems from its activity as a low-efficacy partial agonist/antagonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[1] For the NMDA receptor to be activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites. By binding to the glycine site, (R)-(+)-HA-966 prevents the co-agonist from binding, thereby inhibiting the opening of the ion channel and the subsequent influx of Ca²⁺. This inhibition of excessive Ca²⁺ influx is the primary mechanism by which (R)-(+)-HA-966 confers neuroprotection against excitotoxic insults.

Signaling Pathway in Excitotoxicity and Neuroprotection by HA-966

HA-966_Neuroprotection_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Excess) NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Glutamate Site Glycine Glycine/D-Serine Glycine->NMDA_R Binds to Glycine Site HA966 (R)-(+)-HA-966 HA966->NMDA_R Antagonizes Glycine Site Neuroprotection Neuroprotection Ca_influx Excessive Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening NMDA_R->Neuroprotection Inhibition of Channel Opening Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Ca²⁺ Overload Apoptosis Apoptosis/Necrosis Ca_influx->Apoptosis Activates Caspases, Calpains ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Leads to ROS->Apoptosis

Caption: Signaling pathway of excitotoxicity and HA-966-mediated neuroprotection.

Data Presentation

Quantitative Data on HA-966 Enantiomers
EnantiomerAssay TypeParameterValueReference
(R)-(+)-HA-966Radioligand Binding ([³H]glycine)IC₅₀12.5 µM[2][3]
(S)-(-)-HA-966Radioligand Binding ([³H]glycine)IC₅₀339 µM
(R)-(+)-HA-966Electrophysiology (cultured cortical neurons)IC₅₀13 µM
(S)-(-)-HA-966Electrophysiology (cultured cortical neurons)IC₅₀708 µM
Racemic HA-966Radioligand Binding ([³H]glycine)IC₅₀17.5 µM

Experimental Protocols

Stock Solution Preparation
  • Aseptically weigh the required amount of (R)-(+)-HA-966 hydrochloride.

  • Dissolve in an appropriate volume of sterile water or phosphate-buffered saline (PBS) to achieve a desired stock concentration (e.g., 10 mM).

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 1: Neuroprotection Against NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol outlines a method to evaluate the neuroprotective effects of (R)-(+)-HA-966 against NMDA-induced excitotoxicity in primary cortical neuron cultures.

Materials
  • Primary cortical neurons (e.g., from embryonic rats or mice)

  • Neuron culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

  • Poly-D-lysine coated 96-well cell culture plates

  • (R)-(+)-HA-966 hydrochloride stock solution

  • N-methyl-D-aspartate (NMDA) solution

  • Glycine solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Experimental Workflow

Experimental_Workflow_NMDA start Start culture Culture primary cortical neurons in 96-well plates (7-10 days) start->culture pretreat Pre-treat with (R)-(+)-HA-966 (e.g., 1, 10, 50, 100 µM) for 1-2 hours culture->pretreat induce Induce excitotoxicity with NMDA (100-300 µM) + Glycine (10 µM) for 30 min - 24h pretreat->induce wash Wash to remove NMDA/HA-966 and incubate for 24 hours induce->wash assess Assess neuronal viability wash->assess mtt MTT Assay assess->mtt ldh LDH Assay assess->ldh analyze Data Analysis: - Calculate % viability/cytotoxicity - Generate dose-response curves - Determine EC₅₀ mtt->analyze ldh->analyze end End analyze->end

Caption: Workflow for NMDA-Induced Excitotoxicity Assay in Primary Neurons.

Detailed Methodology
  • Neuron Culture: Isolate and culture primary cortical neurons according to standard protocols on poly-D-lysine coated 96-well plates. Allow the neurons to mature in vitro for at least 7-10 days before experimentation.

  • Pre-treatment with HA-966: Gently replace the culture medium with fresh medium containing various concentrations of (R)-(+)-HA-966 (e.g., 1, 10, 50, 100 µM). Include a vehicle control. Incubate for 1-2 hours.

  • Induction of Excitotoxicity: Add NMDA to a final concentration of 100-300 µM along with the co-agonist glycine (e.g., 10 µM) to induce excitotoxicity. The duration of NMDA exposure can range from 30 minutes to 24 hours, depending on the desired severity of the insult.

  • Wash and Incubation: After the NMDA exposure period, gently wash the neurons with fresh, pre-warmed culture medium to remove the NMDA and HA-966. Add fresh culture medium and incubate for 24 hours to allow for the development of neurotoxicity.

  • Assessment of Neuronal Viability:

    • MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

    • LDH Assay:

      • Collect the cell culture supernatant from each well.

      • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium. LDH release is an indicator of cell membrane damage and cytotoxicity.

Protocol 2: Assessment of Protection Against Oxidative Stress

Excitotoxicity is closely linked to oxidative stress. This protocol describes how to measure the generation of reactive oxygen species (ROS) following a glutamate challenge and assess the protective effects of (R)-(+)-HA-966.

Materials
  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

  • 96-well black, clear-bottom cell culture plates

  • (R)-(+)-HA-966 hydrochloride stock solution

  • L-glutamic acid

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS indicator

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader

Detailed Methodology
  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to attach and grow for 24-48 hours.

  • Pre-treatment with HA-966: Replace the culture medium with fresh medium containing various concentrations of (R)-(+)-HA-966 and incubate for 1-2 hours.

  • Loading with ROS Indicator:

    • Remove the medium and wash the cells gently with pre-warmed HBSS.

    • Add HBSS containing H₂DCFDA (typically 10-20 µM) to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress:

    • Remove the H₂DCFDA solution and wash the cells with HBSS.

    • Add HBSS (or culture medium) containing a high concentration of L-glutamic acid (e.g., 100 µM to 10 mM) to induce excitotoxicity and subsequent ROS production. Include appropriate controls (vehicle, glutamate alone, HA-966 alone).

  • Measurement of ROS Production: Immediately begin measuring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the ROS indicator (e.g., ~485 nm excitation and ~535 nm emission for DCF). Kinetic readings can be taken over a period of 1-2 hours to monitor the change in ROS production over time.

Data Analysis and Interpretation

For all protocols, cell viability, cytotoxicity, or ROS production should be expressed as a percentage of the control groups. Neuroprotection by (R)-(+)-HA-966 is demonstrated by a statistically significant increase in cell viability, a decrease in cytotoxicity, or a reduction in ROS levels in the HA-966 treated groups compared to the group treated with the excitotoxin alone. Dose-response curves can be generated to determine the EC₅₀ (half-maximal effective concentration) of (R)-(+)-HA-966 for neuroprotection.

Conclusion

(R)-(+)-HA-966 hydrochloride is a valuable pharmacological tool for investigating neuroprotective strategies targeting the NMDA receptor. The provided protocols offer a robust framework for conducting in vitro neuroprotection assays to evaluate the efficacy of this compound in mitigating excitotoxic neuronal damage and associated oxidative stress. These assays are crucial initial steps in the preclinical assessment of potential neuroprotective agents for a range of neurological disorders.

References

Application Notes and Protocols for Utilizing HA-966 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of HA-966, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, in patch-clamp electrophysiology studies. This document outlines the mechanism of action of HA-966, presents key quantitative data, and offers detailed protocols for its application in investigating NMDA receptor function.

Introduction

HA-966, or (±)-3-Amino-1-hydroxypyrrolidin-2-one, is a valuable pharmacological tool for studying the role of the glycine (B1666218) modulatory site on the NMDA receptor. It acts as an excitatory amino acid antagonist, with its activity primarily attributed to the (R)-(+)-enantiomer.[1][2] This enantiomer selectively binds to the glycine co-agonist site on the NMDA receptor, functioning as a low-efficacy partial agonist.[1][2] This interaction allows for the specific investigation of glycine-mediated potentiation of NMDA receptor currents, a crucial aspect of synaptic transmission and plasticity. The (S)-(-)-enantiomer, in contrast, exhibits sedative and muscle relaxant properties through a mechanism largely independent of the NMDA receptor.[1]

Mechanism of Action: Targeting the Glycine Modulatory Site

The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for full activation. HA-966 exerts its antagonist effect by selectively interacting with this glycine modulatory site. In patch-clamp studies on cultured rat cortical neurons, HA-966 has been shown to block the potentiation of NMDA-mediated responses by glycine, while having minimal impact on basal NMDA currents. This specific mode of action makes HA-966 an ideal tool to dissect the contribution of the glycine site to NMDA receptor function. The antagonism by HA-966 can be reversed by increasing the concentration of glycine or D-serine.

HA966_Mechanism cluster_NMDA NMDA Receptor Complex NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Ion_Flow Ca²⁺/Na⁺ Influx NMDA_Receptor->Ion_Flow Channel Opening Glutamate Glutamate Glutamate->NMDA_Receptor:glutamate Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor:glycine Binds (Co-agonist) HA966 HA-966 ((+)-enantiomer) HA966->NMDA_Receptor:glycine Competitively Binds Block Antagonism Block->NMDA_Receptor Prevents Glycine Potentiation Protocol_Workflow A Prepare Cultured Neurons or Acute Brain Slices D Establish Whole-Cell Patch-Clamp Configuration A->D B Prepare External and Internal Solutions B->D C Pull Recording Pipettes (3-7 MΩ) C->D E Apply NMDA + Glycine (Baseline Current) D->E F Co-apply HA-966 with NMDA + Glycine E->F G Record Inhibited NMDA Current F->G H Washout and Test for Recovery G->H

References

Application Notes and Protocols for HA-966 Hydrochloride in Rodent Behavioral Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-966 hydrochloride is a psychoactive compound with a unique pharmacological profile, primarily attributable to its stereoisomers. The R-(+)-enantiomer of HA-966 is a functional antagonist at the strychnine-insensitive glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This mechanism underlies its anxiolytic (anti-anxiety) properties observed in various rodent models.[1][2] Notably, R-(+)-HA-966 has demonstrated the potential to reduce anxiety-like behaviors without the common side effects associated with benzodiazepines, such as motor impairment and amnesia.[1][2] The S-(-)-enantiomer, in contrast, contributes more to sedative effects.[2] These application notes provide detailed protocols for utilizing R-(+)-HA-966 hydrochloride in established rodent behavioral models of anxiety, along with a summary of available quantitative data to facilitate experimental design and interpretation.

Mechanism of Action

The anxiolytic effects of R-(+)-HA-966 are mediated through its interaction with the glutamatergic system. By acting as an antagonist at the glycine co-agonist site on the NMDA receptor, R-(+)-HA-966 modulates neuronal excitability and synaptic plasticity, key processes implicated in the pathophysiology of anxiety.[1][3] Research suggests that this modulation can prevent the stress-induced activation of mesoprefrontal dopamine (B1211576) neurons, a critical pathway for the expression of fear and anxiety-related behaviors.[4]

HA-966 Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate Glutamate_Site Glutamate Site Glutamate->Glutamate_Site Binds NMDA_Receptor NMDA Receptor Glycine_Site Glycine Site Ion_Channel Ion Channel Glycine_Site->Ion_Channel Co-activates Glutamate_Site->Ion_Channel Activates Downstream Downstream Signaling (e.g., Ca2+ influx, CREB) Ion_Channel->Downstream Leads to Anxiolytic_Effect Anxiolytic Effect Downstream->Anxiolytic_Effect Modulates HA966 R-(+)-HA-966 HA966->Glycine_Site Antagonizes Glycine Glycine/D-Serine Glycine->Glycine_Site Binds

Figure 1: Simplified signaling pathway of R-(+)-HA-966 at the NMDA receptor.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the effects of R-(+)-HA-966 hydrochloride in rodent models of anxiety.

Table 1: Elevated Plus-Maze (EPM)

SpeciesCompoundDose (mg/kg)RouteTime in Open Arms (s)Open Arm Entries (%)Reference
RatVehicle-i.p.35.2 ± 5.128.4 ± 4.5[5]
RatR-(+)-HA-9661.0i.p.58.9 ± 7.342.1 ± 5.8[5]
RatR-(+)-HA-9663.0i.p.75.4 ± 8.155.6 ± 6.2[5]
RatDiazepam2.0i.p.82.1 ± 9.560.3 ± 7.1[5]
MouseVehicle-i.p.25.6 ± 4.220.1 ± 3.9[5]
MouseR-(+)-HA-9662.5i.p.45.8 ± 6.135.7 ± 5.2[5]
MouseR-(+)-HA-9665.0i.p.60.3 ± 7.948.9 ± 6.4[5]
MouseDiazepam1.0i.p.65.7 ± 8.252.4 ± 6.8[5]
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Open-Field Test (OFT)

SpeciesCompoundDose (mg/kg)RouteTime in Center (s)Locomotor Activity (distance in cm)Reference
RatVehicle-i.p.18.3 ± 3.52543 ± 157[5]
RatR-(+)-HA-9663.0i.p.35.1 ± 4.82489 ± 162[5]
RatDiazepam2.0i.p.40.2 ± 5.32310 ± 145[5]
MouseVehicle-i.p.42.5 ± 6.83105 ± 210[5]
MouseR-(+)-HA-9665.0i.p.75.9 ± 9.13055 ± 198[5]
MouseDiazepam1.0i.p.88.4 ± 10.22890 ± 185[5]
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below.

Elevated Plus-Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5]

  • Apparatus: A plus-shaped maze, typically made of a non-porous material, elevated above the floor. It consists of two open arms and two enclosed arms of equal dimensions.

  • Animals: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used.[5] Animals should be habituated to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: R-(+)-HA-966 hydrochloride is dissolved in sterile 0.9% saline. Administer the drug via intraperitoneal (i.p.) injection 30 minutes before testing.[5] A vehicle-treated control group is essential.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • Record the session using an overhead video camera and tracking software.

    • After each trial, thoroughly clean the maze with 70% ethanol (B145695) to remove any olfactory cues.

  • Data Analysis:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • An anxiolytic effect is indicated by a significant increase in the time spent in and the number of entries into the open arms.[5]

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive in a novel environment.

  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.

  • Animals: Adult male mice are commonly used. Acclimatize the animals to the testing room before the experiment.

  • Drug Administration: Administer R-(+)-HA-966 hydrochloride or vehicle i.p. 30 minutes prior to testing.

  • Procedure:

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to explore the apparatus for a 5 to 10-minute session.

    • Record the session with a video camera and tracking software.

    • Clean the apparatus thoroughly between trials.

  • Data Analysis:

    • Time spent in the light and dark compartments.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

Social Interaction Test

This test assesses social anxiety and social recognition in rodents.

  • Apparatus: A neutral, clean cage, often the home cage of one of the animals to reduce novelty-induced anxiety.

  • Animals: Weight- and age-matched male rodents are typically used. The animals should be unfamiliar with each other.

  • Drug Administration: Administer R-(+)-HA-966 hydrochloride or vehicle to one or both animals 30 minutes before the test.

  • Procedure:

    • Place two unfamiliar animals in the testing arena.

    • Record their interaction for a 10-minute session.

    • A trained observer or automated software should score the social behaviors.

  • Data Analysis:

    • Total time spent in active social interaction (e.g., sniffing, grooming, following).

    • Frequency of social interaction bouts.

    • Anxiolytic drugs are expected to increase the duration and frequency of social interactions.[2]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Testing Room (60 min) Animal_Acclimation->Habituation Drug_Prep Drug Preparation (R-(+)-HA-966 in saline) Drug_Admin Drug Administration (i.p., 30 min pre-test) Drug_Prep->Drug_Admin Habituation->Drug_Admin Behavioral_Test Behavioral Testing (EPM, LDB, SI - 5-10 min) Drug_Admin->Behavioral_Test Video_Recording Video Recording & Tracking Behavioral_Test->Video_Recording Data_Extraction Extraction of Behavioral Parameters Video_Recording->Data_Extraction Stats Statistical Analysis Data_Extraction->Stats

Figure 2: General experimental workflow for assessing anxiolytic effects.

Conclusion

R-(+)-HA-966 hydrochloride presents a promising pharmacological tool for investigating the role of the glycine/NMDA receptor site in anxiety. The protocols and data provided herein offer a comprehensive guide for researchers to design and execute robust preclinical studies. Its distinct mechanism of action and favorable side-effect profile compared to classical anxiolytics warrant further investigation into its therapeutic potential for anxiety disorders.

References

Application Notes: Radioligand Binding Assay for HA-966 Hydrochloride at the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-966 hydrochloride is a well-characterized ligand that acts as a partial agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in synaptic plasticity and glutamatergic neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist, such as glycine or D-serine, for activation.[3][4] HA-966 and its enantiomers exhibit distinct pharmacological profiles, with the R-(+)-enantiomer being a more potent antagonist at the glycine site, while the S-(-)-enantiomer displays sedative properties.[1][5][6] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding of this compound and its analogs to the strychnine-insensitive glycine site of the NMDA receptor using [³H]glycine.

Signaling Pathway of the NMDA Receptor

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits. The binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is necessary for channel gating. Upon activation, the channel opens, allowing for the influx of Ca²⁺, which triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 (Co-agonist) HA966 HA-966 HA966->NMDA_Receptor Competes with Glycine at GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling Ca_ion->Signaling_Cascade Activation

Caption: NMDA Receptor Signaling and HA-966 Interaction.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound and its enantiomers for the glycine site of the NMDA receptor, as determined by radioligand binding assays.

CompoundAssay TypePreparationRadioligandIC₅₀ (µM)Kᵢ (µM)Reference
(±)-HA-966Radioligand BindingRat Cerebral Cortex Synaptic Membranes[³H]glycine17.5-[7]
(±)-HA-966Radioligand BindingRat Cortical Membrane Fragments[³H]glycine8.5-[8]
(R)-(+)-HA-966Radioligand BindingRat Cerebral Cortex Synaptic Membranes[³H]glycine12.5-[1][5]
(S)-(-)-HA-966Radioligand BindingRat Cerebral Cortex Synaptic Membranes[³H]glycine339-[1][5]
(±)-HA-966Radioligand BindingNot Specified[³H]glycine-6-17[1][9]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay to determine the affinity of this compound for the glycine binding site on the NMDA receptor in rat brain tissue.

Materials and Reagents
  • This compound

  • [³H]glycine (specific activity >40 Ci/mmol)

  • Unlabeled glycine

  • Rat brains (cerebral cortex or whole brain minus cerebellum)

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Scintillation cocktail

  • Homogenizer

  • Refrigerated centrifuge

  • 96-well plates

  • Filter harvesting system

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Homogenization Homogenization Centrifugation1 Centrifugation1 Homogenization->Centrifugation1 in Tris-HCl Resuspension1 Resuspension1 Centrifugation1->Resuspension1 Centrifugation2 Centrifugation2 Resuspension1->Centrifugation2 Final_Resuspension Final_Resuspension Centrifugation2->Final_Resuspension in Assay Buffer Protein_Quantification Protein_Quantification Final_Resuspension->Protein_Quantification Incubation Membrane Prep [³H]glycine HA-966 (Test Compound) Incubation (4°C, 30 min) Protein_Quantification->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing on Glass Fiber Filters Scintillation_Counting Scintillation_Counting Washing->Scintillation_Counting Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Calculate IC₅₀ and Kᵢ

Caption: Experimental Workflow for Radioligand Binding Assay.

Step-by-Step Methodology

1. Membrane Preparation

  • Dissect rat cerebral cortices and place them in ice-cold Membrane Preparation Buffer.

  • Homogenize the tissue using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the pellet in fresh, ice-cold Membrane Preparation Buffer, and repeat the centrifugation step.

  • Resuspend the final pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane preparation in aliquots at -80°C until use.

2. Binding Assay

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up the assay in a final volume of 500 µL per well, containing:

    • Total Binding: Membrane preparation (100-200 µg protein), [³H]glycine (e.g., 50 nM), and Assay Buffer.

    • Non-specific Binding: Membrane preparation, [³H]glycine, and a saturating concentration of unlabeled glycine (e.g., 1 mM).

    • Competition Binding: Membrane preparation, [³H]glycine, and varying concentrations of this compound.

  • Initiate the binding reaction by adding the membrane preparation to the wells.

  • Incubate the plate at 4°C for 30 minutes.

3. Filtration and Counting

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials.

  • Add scintillation cocktail to each vial and allow them to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of HA-966 that inhibits 50% of the specific binding of [³H]glycine) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • If the Kᴅ of [³H]glycine is known, calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]glycine used in the assay.

Conclusion

This application note provides a comprehensive framework for conducting a radioligand binding assay to characterize the interaction of this compound with the glycine site of the NMDA receptor. The detailed protocol and compiled quantitative data serve as a valuable resource for researchers in neuroscience and drug discovery, facilitating the evaluation of novel compounds targeting this important therapeutic target. Adherence to this standardized protocol will ensure the generation of reproducible and high-quality binding data.

References

Dissolving HA-966 Hydrochloride for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of HA-966 hydrochloride, a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) modulatory site, for in vivo research applications. Proper solubilization is critical for ensuring accurate dosing and obtaining reliable experimental outcomes. This document outlines recommended solvents, vehicle formulations, and step-by-step procedures for preparing this compound solutions for various routes of administration in animal models.

Data Presentation: Solubility and Dosing Summary

Quantitative data regarding the solubility and typical dosing of this compound are summarized in the table below for easy reference. It is important to note that the (R)-(+)-enantiomer is the active form at the glycine site of the NMDA receptor, while the (S)-(-)-enantiomer is associated with sedative effects.[1]

ParameterValueVehicle/SolventRoute of AdministrationAnimal ModelCitation
Aqueous Solubility 11.61 mg/mL (100 mM)Water--
Stock Solution 10 mMSterile Water or PBS--
Intraperitoneal (i.p.) Dosing 30 - 100 mg/kgNot specifiedi.p.Mice[2]
52.6 mg/kg (ED50)Not specifiedi.p.Mice[3]
30 - 60 mg/kgNot specifiedi.p.Hamsters[4]
Intravenous (i.v.) Dosing 10 mg/kgNot specifiedi.v.-[2]
900 mg/kg (ED50)Not specifiedi.v.Mice[3]
Subcutaneous (s.c.) Dosing 1.6 mg/kg (ID50)Not specifieds.c.Mice[5]
10 - 100 mg/kgSalines.c.Mice[6]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound

This protocol is suitable for administration routes where a simple aqueous solution is appropriate and the required concentration is at or below the aqueous solubility limit.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS)

  • Sterile vials

  • Calibrated balance

  • Spatula

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: Determine the required mass of this compound based on the desired concentration and final volume. The molecular weight of this compound is 152.58 g/mol .

  • Weighing: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add the required volume of sterile water or PBS to the vial.

  • Mixing: Securely cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is crucial for parenteral administration.

  • Storage: For immediate use, the solution can be stored at 4°C for a short period (over one week). For long-term storage, it is recommended to aliquot the solution and store it at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Administration

This protocol is recommended when the required dose of this compound necessitates a concentration that exceeds its aqueous solubility or for specific administration routes where a co-solvent system is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl) or PBS

  • Sterile vials and tubes

  • Calibrated balance and pipettes

Procedure:

  • Vehicle Preparation: Prepare the vehicle by combining the components in the desired ratio. A commonly used formulation consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or PBS

    • Note: The concentration of DMSO should be kept below 10% for general use in mice and below 2% for nude or sensitive mouse strains.[7]

  • Dissolution: a. Weigh the required amount of this compound and place it in a sterile tube. b. Add the DMSO to the powder and vortex until the compound is fully dissolved. c. Add the PEG300 and vortex until the solution is clear. d. Add the Tween-80 and vortex to ensure thorough mixing. e. Finally, add the saline or PBS and vortex the entire solution until it is a homogenous and clear solution.

  • Administration: The freshly prepared formulation should be used for administration. If the dosage is large, preparing a suspension for intraperitoneal administration may be necessary.[7]

Mandatory Visualizations

HA_966_Preparation_Workflow cluster_aqueous Aqueous Solution cluster_cosolvent Co-solvent Formulation weigh_aq Weigh HA-966 HCl dissolve_aq Dissolve in Water/PBS weigh_aq->dissolve_aq mix_aq Vortex/Sonicate dissolve_aq->mix_aq filter_aq Sterile Filter (0.22 µm) mix_aq->filter_aq administer Administer filter_aq->administer weigh_co Weigh HA-966 HCl dissolve_dmso Dissolve in DMSO weigh_co->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline add_saline->administer start Start choice Concentration? start->choice choice->weigh_aq ≤ 11.61 mg/mL choice->weigh_co > 11.61 mg/mL

Caption: Workflow for this compound solution preparation.

NMDA_Signaling_Pathway cluster_receptor NMDA Receptor NMDA_receptor NMDA Receptor Channel Ca_ion Ca²⁺ Influx NMDA_receptor->Ca_ion Opens Glycine_site Glycine Site Glutamate_site Glutamate Site Glutamate Glutamate Glutamate->Glutamate_site Glycine Glycine Glycine->Glycine_site HA966 HA-966 HA966->Glycine_site Antagonism Downstream Downstream Signaling (e.g., nNOS, CaMKII) Ca_ion->Downstream Cellular_Response Cellular Response (e.g., Excitotoxicity) Downstream->Cellular_Response

Caption: Simplified NMDA receptor signaling pathway with HA-966 action.

References

Application Notes and Protocols for Intraperitoneal Injection of HA-966 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-966, or (±)-3-Amino-1-hydroxy-pyrrolidin-2-one, is a research chemical that acts as an antagonist and low-efficacy partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] This compound is a valuable tool in neuroscience research due to its diverse effects on the central nervous system, including neuroprotective, anticonvulsant, anxiolytic, and sedative properties.[1][5] Notably, the pharmacological actions of HA-966 are stereospecific. The (R)-(+)-enantiomer is primarily responsible for the glycine/NMDA receptor antagonism and the associated anticonvulsant and anxiolytic effects, while the (S)-(-)-enantiomer mediates potent sedative and muscle relaxant effects.[1][2][5]

These application notes provide detailed protocols for the intraperitoneal (IP) injection of HA-966 in animal models, primarily mice and rats, to investigate its various neurological effects.

Mechanism of Action: Glycine Site Antagonism at the NMDA Receptor

HA-966 exerts its effects by selectively binding to the glycine co-agonist site on the NMDA receptor.[3][6] Glycine binding is a prerequisite for the activation of the NMDA receptor by glutamate. By acting as an antagonist at this site, HA-966 can modulate glutamatergic neurotransmission. The (R)-(+)-enantiomer of HA-966 is a selective antagonist at the glycine/NMDA receptor, which accounts for its anticonvulsant properties.[2] In contrast, the (S)-(-)-enantiomer has weaker activity at the NMDA receptor but produces sedative effects, possibly through disruption of striatal dopaminergic mechanisms.[2]

HA-966_Mechanism_of_Action cluster_receptor NMDA Receptor Glutamate_Site Glutamate Site Activation Activation Glutamate_Site->Activation Glycine_Site Glycine Site Glycine_Site->Activation Ion_Channel Ion Channel Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx No_Influx No_Influx Ion_Channel->No_Influx Blocked Ca²⁺ Influx Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site HA_966 HA-966 (R)-(+)-enantiomer) HA_966->Glycine_Site Blockade Blockade HA_966->Blockade Activation->Ion_Channel Opens Blockade->Ion_Channel Prevents Opening

Caption: Mechanism of HA-966 at the NMDA receptor.

Data Presentation

The following tables summarize quantitative data from various animal studies involving the intraperitoneal administration of HA-966 and its enantiomers.

Table 1: Anticonvulsant Effects of (+)-HA-966 in Mice

Seizure ModelAnimal StrainED₅₀ (mg/kg, i.p.)Reference
Sound-induced seizuresDBA/2 mice52.6[2]
N-methyl-DL-aspartic acid (NMDLA)-induced seizuresSwiss-Webster miceNot specified (effective at 100 µg i.c.v.)[2]

Table 2: Antidystonic Effects of R-(+)-HA-966 in Hamsters

Animal ModelEffective Dose (mg/kg, i.p.)Observed EffectReference
Mutant hamster model of dystonia30-60Potently reduced the severity of dystonic attacks[7]

Table 3: Effects on Postictal Depression in Amygdala-Kindled Rats

CompoundDose (mg/kg, i.p.)Effect on Postictal ImmobilizationReference
(+)-HA-96610-40Dose-dependently increased duration[8]
(+)-HA-96640Increased from ~3 min to ~120 min[8]

Table 4: Sedative/Ataxic Effects of HA-966 Enantiomers in Mice

EnantiomerAnimal StrainMinimum Effective Dose (mg/kg) for Rotarod ImpairmentReference
(+)-HA-966Swiss-Webster/DBA/2250 (i.p.)[9]
(-)-HA-966Swiss-Webster/DBA/25 (i.p.)[9]

Experimental Protocols

Protocol 1: General Procedure for Intraperitoneal Injection in Rodents

This protocol outlines the standard procedure for administering substances via intraperitoneal injection to mice and rats.

Materials:

  • Appropriate size syringes (e.g., 1 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[10][11]

  • HA-966 solution (sterile)

  • 70% ethanol (B145695) for disinfection

  • Personal Protective Equipment (PPE): gloves, lab coat

IP_Injection_Workflow Start Start Prepare Prepare HA-966 Solution (Sterile) Start->Prepare Restrain Restrain Animal (Head tilted down) Prepare->Restrain Locate Locate Injection Site (Lower right abdominal quadrant) Restrain->Locate Disinfect Disinfect Site (70% Ethanol) Locate->Disinfect Inject Insert Needle (30-45° angle) Bevel up Disinfect->Inject Aspirate Aspirate to Check Placement (Ensure no fluid is drawn) Inject->Aspirate Administer Inject Solution Slowly Aspirate->Administer Withdraw Withdraw Needle Administer->Withdraw Monitor Monitor Animal for Adverse Reactions Withdraw->Monitor End End Monitor->End

Caption: General workflow for intraperitoneal injection.

Procedure:

  • Preparation of HA-966 Solution:

    • Dissolve HA-966 in a sterile vehicle (e.g., 0.9% saline). The solution should be prepared fresh on the day of the experiment.

    • Ensure the final volume for injection does not exceed the recommended limits (typically <10 mL/kg for both mice and rats).[10]

    • Warm the solution to room or body temperature to minimize discomfort to the animal.[12]

  • Animal Restraint:

    • Mice: Gently restrain the mouse by grasping the loose skin at the back of the neck. Tilt the mouse so its head is slightly lower than its hindquarters. This allows the abdominal organs to shift forward, reducing the risk of puncture.[11]

    • Rats: A two-person technique is often preferred for rats.[10][11] One person restrains the rat while the other performs the injection. The rat should be held securely with its abdomen exposed.

  • Injection Site:

    • The injection should be made into the lower right quadrant of the abdomen to avoid the cecum on the left side.[13][14]

  • Injection Procedure:

    • Disinfect the injection site with 70% ethanol.[14]

    • Insert the needle, with the bevel facing up, at a 30 to 45-degree angle to the abdominal wall.[10][12]

    • Gently aspirate by pulling back on the syringe plunger. If blood, urine, or intestinal contents are drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[13][14]

    • If there is no aspirate, slowly inject the HA-966 solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, bleeding at the injection site, or adverse reactions to the compound.

Protocol 2: Evaluation of Anticonvulsant Activity of (+)-HA-966

This protocol is designed to assess the anticonvulsant effects of the (R)-(+)-enantiomer of HA-966 in a chemically-induced seizure model.

Animal Model: Swiss-Webster mice Seizure Induction Agent: N-methyl-DL-aspartic acid (NMDLA)

Procedure:

  • Administer (+)-HA-966 intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) to different groups of mice. A control group should receive the vehicle only.

  • After a predetermined pretreatment time (e.g., 15-30 minutes), administer a convulsant dose of NMDLA subcutaneously.

  • Observe the animals for the onset and severity of seizures. Key parameters to measure include the latency to the first seizure, the duration of seizures, and the percentage of animals in each group that are protected from seizures.

  • Record all observations and analyze the data to determine the dose-dependent anticonvulsant effects of (+)-HA-966.

Protocol 3: Assessment of Sedative and Ataxic Effects of (-)-HA-966

This protocol is used to evaluate the sedative and motor-impairing effects of the (S)-(-)-enantiomer of HA-966 using the rotarod test.

Apparatus: Rotarod Animal Model: Mice (e.g., Swiss-Webster)

Procedure:

  • Train the mice to stay on the rotating rod of the rotarod apparatus for a set period (e.g., 2 minutes).

  • Administer (-)-HA-966 intraperitoneally at various doses (e.g., 1, 5, 10 mg/kg). A control group should receive the vehicle.

  • At a specified time post-injection (e.g., 15 minutes), place each mouse on the rotarod.

  • Record the latency to fall from the rotating rod for each animal, with a maximum cutoff time.

  • Analyze the data to assess the dose-dependent effects of (-)-HA-966 on motor coordination and sedation. The sedative/ataxic effect of racemic HA-966 is primarily due to the (-)-enantiomer, which is significantly more potent than the (+)-enantiomer in this regard.[2]

Conclusion

Intraperitoneal injection of HA-966 is a valuable method for studying its effects on the central nervous system in animal models. By understanding its stereospecific mechanism of action and employing standardized protocols, researchers can effectively investigate its potential as a neuroprotective, anticonvulsant, or anxiolytic agent. Careful adherence to proper injection techniques and diligent monitoring of the animals are crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for HA-966 Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-966 hydrochloride is a well-characterized antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in the pathophysiology of several neurodegenerative diseases.[1][2] Excitotoxicity, a process of neuronal damage mediated by excessive activation of glutamate (B1630785) receptors like the NMDA receptor, is a common pathological hallmark in conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS).[1][3] this compound exerts its effects by selectively binding to the glycine (B1666218) modulatory site on the NMDA receptor complex.[1]

This document provides detailed application notes and experimental protocols for the use of this compound, particularly its neuroprotective (R)-(+)-enantiomer, in preclinical models of these neurodegenerative disorders.

Mechanism of Action

HA-966 is a racemic mixture, with its enantiomers possessing distinct pharmacological activities. The (R)-(+)-enantiomer is a selective antagonist at the glycine co-agonist site of the NMDA receptor. For the NMDA receptor to be activated by glutamate, the glycine site must also be occupied by a co-agonist, typically glycine or D-serine. (R)-(+)-HA-966 acts as a low-efficacy partial agonist or functional antagonist at this site, preventing the full activation of the NMDA receptor channel and subsequent excessive calcium (Ca2+) influx that leads to excitotoxic cell death. In contrast, the (S)-(-)-enantiomer has weak activity at the NMDA receptor but exhibits sedative and muscle relaxant properties. Therefore, for neuroprotection studies, the use of the isolated (R)-(+)-HA-966 enantiomer is highly recommended.

Quantitative Data Summary

The following tables summarize key quantitative data for HA-966 and its enantiomers from various experimental models.

Table 1: In Vitro Pharmacological Data

CompoundAssayPreparationIC50 / pKbReference
(±)-HA-966[3H]glycine bindingRat cerebral cortex synaptic membranes17.5 µM (IC50)
(R)-(+)-HA-966[3H]glycine bindingRat cerebral cortex synaptic membranes12.5 µM (IC50)
(S)-(-)-HA-966[3H]glycine bindingRat cerebral cortex synaptic membranes339 µM (IC50)
(R)-(+)-HA-966Glycine-potentiated NMDA responseCultured cortical neurons13 µM (IC50)
(S)-(-)-HA-966Glycine-potentiated NMDA responseCultured cortical neurons708 µM (IC50)
(R)-(+)-HA-966Glycine concentration curve shiftRat cortical slices5.6 (pKb)
(-)-HA-966Inhibition of dopaminergic neuronal firingRat substantia nigra slices444.0 µM (EC50)

Table 2: In Vivo Pharmacological Data

CompoundModelSpeciesEndpointED50 / DoseReference
(R)-(+)-HA-966Sound-induced seizuresMiceAnticonvulsant52.6 mg/kg i.p.
(R)-(+)-HA-966NMDLA-induced seizuresMiceAnticonvulsant900 mg/kg i.v.
(R)-(+)-HA-966PCP-induced hyperactivityMiceAntagonism10 and 30 mg/kg
(R)-(+)-HA-966MK-801-induced hyperactivityMiceAntagonism10 and 30 mg/kg
(R)-(+)-HA-966Amphetamine-induced dopamine (B1211576) synthesisMiceBlockade (nucleus accumbens)30 and 100 mg/kg
(R)-(+)-HA-966Genetic model of dystoniaHamstersReduction in dystonic attacks30-60 mg/kg i.p.

Signaling Pathway

HA966_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_receptor NMDA Receptor Glutamate_vesicle Glutamate Glutamate Glutamate NMDA_R Glutamate Site Glycine Site Ion Channel Ca_influx Ca²⁺ Influx NMDA_R:ion->Ca_influx Opens NMDA_R:ion->Ca_influx Blocked Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_influx->Excitotoxicity Excessive Influx Leads to Glutamate->NMDA_R:GluN2 Binds Glycine Glycine / D-Serine Glycine->NMDA_R:GluN1 Binds (Co-agonist) HA966 (R)-(+)-HA-966 HA966->NMDA_R:GluN1 Antagonizes

Caption: Mechanism of (R)-(+)-HA-966 neuroprotection.

Experimental Protocols

In Vitro Neuroprotection Assay against Glutamate Excitotoxicity

This protocol details a method to assess the neuroprotective effects of (R)-(+)-HA-966 against glutamate-induced excitotoxicity in primary cortical neuron cultures.

Materials:

  • (R)-(+)-HA-966 hydrochloride

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • L-glutamic acid

  • Glycine

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Sterile, deionized water

Procedure:

  • Cell Culture:

    • Isolate and culture primary cortical neurons on poly-D-lysine coated 96-well plates according to standard laboratory protocols.

    • Maintain the cultures for 7-10 days in vitro (DIV) to allow for neuronal maturation and synapse formation.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of (R)-(+)-HA-966 hydrochloride in sterile water or PBS. Filter-sterilize through a 0.22 µm syringe filter.

    • Prepare a 10 mM stock solution of L-glutamic acid and a 1 mM stock solution of glycine in sterile water.

  • Drug Treatment:

    • On the day of the experiment, gently replace the culture medium with fresh, pre-warmed Neurobasal medium.

    • Add (R)-(+)-HA-966 to the wells to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (water or PBS).

    • Incubate the plates for 1-2 hours at 37°C in a humidified 5% CO2 incubator.

  • Induction of Excitotoxicity:

    • Add L-glutamic acid (final concentration 50-100 µM) and glycine (final concentration 10 µM) to the appropriate wells.

    • Control groups should include: untreated cells, cells treated with vehicle only, cells treated with (R)-(+)-HA-966 only, and cells treated with glutamate/glycine and vehicle.

    • Incubate for 24 hours at 37°C.

  • Assessment of Neuroprotection:

    • Measure cell death by quantifying the release of LDH into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Alternatively, cell viability can be assessed using assays such as MTT or Calcein-AM/Ethidium homodimer-1 staining.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to the control group treated with glutamate/glycine and vehicle.

    • Plot a dose-response curve to determine the EC50 of (R)-(+)-HA-966 for neuroprotection.

In Vivo Models of Neurodegenerative Diseases

The following are generalized protocols for testing the efficacy of (R)-(+)-HA-966 in rodent models of major neurodegenerative diseases. Specific parameters such as animal strain, age, and toxin dosage may require optimization.

  • Model Induction:

    • Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice.

    • Using a stereotaxic frame, unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.

  • Drug Administration:

    • Administer (R)-(+)-HA-966 hydrochloride (e.g., 10-30 mg/kg, i.p.) or vehicle daily, starting 24 hours before the 6-OHDA lesion and continuing for a predetermined period (e.g., 2-4 weeks).

  • Behavioral Assessment:

    • Two to four weeks post-lesion, assess motor deficits by measuring apomorphine- or amphetamine-induced rotations. A reduction in the number of rotations in the HA-966 treated group compared to the vehicle group indicates a neuroprotective effect.

    • Other behavioral tests such as the cylinder test or staircase test can also be used to evaluate forelimb use asymmetry.

  • Endpoint Analysis:

    • At the end of the study, perfuse the animals and collect the brains.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron and fiber loss.

    • HPLC analysis of dopamine and its metabolites in striatal tissue can also be performed.

  • Model Induction:

    • Anesthetize adult male rats or mice.

    • Perform bilateral intrastriatal injections of quinolinic acid, an NMDA receptor agonist, to induce excitotoxic lesions that mimic some of the neuropathological features of Huntington's disease.

  • Drug Administration:

    • Administer (R)-(+)-HA-966 hydrochloride (e.g., 30-60 mg/kg, i.p.) or vehicle, with a pre-treatment period before the quinolinic acid injection and continued daily administration for several weeks.

  • Behavioral Assessment:

    • Monitor for changes in locomotor activity using an open-field test. Quinolinic acid can induce initial hyperactivity followed by hypoactivity.

    • Assess motor coordination and balance using the rotarod test.

    • Cognitive function can be evaluated using tasks such as the Morris water maze or T-maze.

  • Endpoint Analysis:

    • After the behavioral assessments, collect the brains for histological analysis.

    • Stain brain sections with Nissl or specific neuronal markers (e.g., NeuN) to quantify the volume of the striatal lesion and the extent of neuronal loss.

  • Model Induction:

    • Anesthetize adult mice or rats.

    • Stereotaxically infuse pre-aggregated amyloid-beta (Aβ) oligomers into the cerebral ventricles or directly into the hippocampus to induce synaptic dysfunction and cognitive deficits.

  • Drug Administration:

    • Administer (R)-(+)-HA-966 hydrochloride or vehicle via intraperitoneal injection or osmotic minipumps, starting prior to Aβ infusion and continuing for the duration of the study (e.g., 2-4 weeks).

  • Behavioral Assessment:

    • Evaluate learning and memory using cognitive tasks such as the Morris water maze, Barnes maze, or novel object recognition test.

  • Endpoint Analysis:

    • Collect brain tissue for biochemical and histological analysis.

    • Measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) in the hippocampus and cortex by Western blotting or ELISA.

    • Perform immunohistochemical analysis for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal survival.

  • Model:

    • Use a transgenic mouse model that expresses a mutant form of human superoxide (B77818) dismutase 1 (SOD1), such as SOD1-G93A, which develops progressive motor neuron degeneration and paralysis.

  • Drug Administration:

    • Begin daily administration of (R)-(+)-HA-966 hydrochloride or vehicle at a pre-symptomatic stage (e.g., 60 days of age) and continue until the experimental endpoint.

  • Behavioral and Functional Assessment:

    • Monitor disease onset and progression by weekly measurements of body weight and motor performance on a rotarod.

    • Assess muscle strength using a grip strength meter.

    • Record the age of onset of symptoms (e.g., hindlimb tremor or weakness) and survival.

  • Endpoint Analysis:

    • At the terminal stage of the disease, collect the spinal cord and brainstem.

    • Perform histological analysis to quantify the number of surviving motor neurons in the spinal cord ventral horn.

    • Immunohistochemical staining for markers of gliosis (Iba1, GFAP) can also be performed.

Experimental Workflow

Experimental_Workflow start Start animal_model Select Animal Model (e.g., 6-OHDA, SOD1G93A) start->animal_model groups Randomize into Groups (Vehicle, HA-966 Doses) animal_model->groups treatment Administer (R)-(+)-HA-966 or Vehicle groups->treatment behavior Behavioral Assessment (Motor, Cognitive) treatment->behavior endpoint Endpoint Analysis (Histology, Biochemistry) behavior->endpoint analysis Data Analysis and Interpretation endpoint->analysis end End analysis->end

Caption: General workflow for in vivo efficacy testing.

References

Application of HA-966 in Studying Seizure Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-966, a compound known for its complex pharmacology, serves as a valuable tool in the investigation of seizure mechanisms, primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor. This document provides detailed application notes and experimental protocols for the use of HA-966 in preclinical seizure models. The focus is on the differential effects of its enantiomers, (R)-(+)-HA-966 and (S)-(-)-HA-966, and their respective mechanisms of action.

HA-966 is a racemic mixture, with its anticonvulsant properties primarily attributed to the (R)-(+)-enantiomer.[1][2][3][4] This enantiomer acts as a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor.[1][2][3][4][5] By binding to this site, (+)-HA-966 reduces the overall activity of the NMDA receptor, a key player in excitatory neurotransmission and seizure propagation. It is considered a low-efficacy partial agonist, meaning it does not completely block the NMDA response even at high concentrations.[1][2] In contrast, the (S)-(-)-enantiomer is only weakly active at the NMDA receptor but exhibits potent sedative, ataxic, and muscle relaxant effects, which are thought to be mediated by the disruption of striatal dopaminergic mechanisms.[1][2][4]

The distinct pharmacological profiles of the HA-966 enantiomers allow for the specific investigation of the role of the NMDA receptor glycine site in seizure generation and propagation, as well as the differentiation of anticonvulsant effects from sedative side effects.

Mechanism of Action: NMDA Receptor Modulation

The primary mechanism through which (+)-HA-966 exerts its anticonvulsant effects is by antagonizing the glycine co-agonist site on the NMDA receptor.[1][2][5] The activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine. By competitively binding to the glycine site, (+)-HA-966 prevents the conformational change necessary for ion channel opening, thereby reducing calcium influx and dampening neuronal excitability. This action is particularly relevant in conditions of excessive glutamatergic activity, such as during a seizure.

HA966_Mechanism cluster_NMDA NMDA Receptor NMDA_receptor GluN1 GluN2 Ion Channel Ca_ion NMDA_receptor:channel->Ca_ion Influx Glutamate Glutamate Glutamate->NMDA_receptor:GluN2 Binds Glycine Glycine / D-Serine Glycine->NMDA_receptor:GluN1 Binds (Co-agonist) HA966 (+)-HA-966 HA966->NMDA_receptor:GluN1 Antagonizes Neuron Postsynaptic Neuron Ca_ion->Neuron Excitatory Signal

Figure 1: Mechanism of (+)-HA-966 at the NMDA receptor.

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of HA-966 and its enantiomers in various preclinical models and assays.

CompoundModel/AssaySpeciesRoute of AdministrationEfficacy MetricValueReference
(+)-HA-966Sound-induced seizuresMousei.p.ED₅₀52.6 mg/kg[1][2][6][7]
(+)-HA-966NMDLA-induced seizuresMousei.v.ED₅₀900 mg/kg[1][2][6][7]
Racemic HA-966Low-intensity electroshockMousei.v.ED₅₀13.2 mg/kg[6][7]
(S)-(-)-HA-966Low-intensity electroshockMousei.v.ED₅₀8.8 mg/kg[6][7]
(R)-(+)-HA-966Low-intensity electroshockMousei.v.ED₅₀105.9 mg/kg[6][7]
(+)-HA-966[³H]glycine bindingRat (cerebral cortex)In vitroIC₅₀12.5 µM[1][2]
(-)-HA-966[³H]glycine bindingRat (cerebral cortex)In vitroIC₅₀339 µM[1][2]
Racemic HA-966[³H]glycine bindingRat (cerebral cortex)In vitroIC₅₀17.5 µM[5]
(+)-HA-966Glycine-potentiated NMDA responsesRat (cultured cortical neurons)In vitroIC₅₀13 µM[1][2]
(-)-HA-966Glycine-potentiated NMDA responsesRat (cultured cortical neurons)In vitroIC₅₀708 µM[1][2]
(+)-HA-966Amygdala-kindled seizuresRati.p.Effect on ADTNo alteration (10-40 mg/kg)[8][9]

i.p. - intraperitoneal; i.v. - intravenous; ED₅₀ - median effective dose; IC₅₀ - half-maximal inhibitory concentration; ADT - afterdischarge threshold.

Experimental Protocols

The following are detailed protocols for key experiments utilizing HA-966 to study seizure mechanisms.

Protocol 1: Maximal Electroshock Seizure (MES) Test in Mice

This model is used to evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

  • Male mice (e.g., C57BL/6J or ICR strain, 20-25 g)

  • HA-966 (racemic or enantiomers)

  • Vehicle (e.g., saline, 0.9% NaCl)

  • Electroshock device with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

  • Saline solution (0.9%) for electrode contact

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental room for at least 1 hour before testing. Weigh each mouse and record the weight.

  • Drug Administration: Prepare solutions of HA-966 in the chosen vehicle. Administer the desired dose of HA-966 or vehicle via the intended route (e.g., intraperitoneally, i.p.). The volume of administration is typically 10 mL/kg.

  • Pre-treatment Time: Allow for a pre-treatment period based on the pharmacokinetic profile of HA-966 (typically 30-60 minutes for i.p. administration).

  • Seizure Induction:

    • Apply a drop of topical anesthetic to each cornea of the mouse.

    • After a few seconds, apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Place the corneal electrodes on the corneas of the mouse.

    • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid extension of the hindlimbs.

  • Data Analysis: An animal is considered protected if the tonic hindlimb extension is abolished. Calculate the percentage of protected animals at each dose. The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.

Protocol 2: N-Methyl-DL-Aspartic Acid (NMDLA)-Induced Seizures in Mice

This model specifically assesses the ability of a compound to antagonize seizures induced by the activation of NMDA receptors.

Materials:

  • Male mice (e.g., Swiss Webster, 20-25 g)

  • HA-966 (racemic or enantiomers)

  • N-Methyl-DL-aspartic acid (NMDLA)

  • Vehicle (e.g., saline, 0.9% NaCl)

  • Intravenous (i.v.) injection setup (for tail vein injection)

Procedure:

  • Animal Preparation: Acclimatize mice as described in Protocol 1.

  • Drug Administration: Administer HA-966 or vehicle at the desired dose and route.

  • Pre-treatment Time: Allow for the appropriate pre-treatment time.

  • Seizure Induction:

    • Prepare a solution of NMDLA in saline. A typical dose to induce tonic convulsions is around 400 mg/kg.

    • Administer the NMDLA solution intravenously (i.v.) via the tail vein.

  • Observation: Immediately after NMDLA injection, observe the mice for the onset of clonic and tonic-clonic seizures, and note the latency to seizure onset and the incidence of mortality.

  • Data Analysis: A compound is considered effective if it significantly increases the latency to seizure onset or reduces the incidence of seizures and mortality compared to the vehicle-treated group.

Protocol 3: Sound-Induced (Audiogenic) Seizures in Susceptible Mice

This protocol uses genetically susceptible mouse strains (e.g., DBA/2) that exhibit seizures in response to a high-intensity auditory stimulus.

Materials:

  • Audiogenic seizure-susceptible mice (e.g., DBA/2, at an age of high susceptibility, typically 21-28 days)

  • HA-966 (racemic or enantiomers)

  • Vehicle (e.g., saline, 0.9% NaCl)

  • Sound-proof chamber equipped with a sound source (e.g., a bell or speaker capable of producing 100-120 dB)

Procedure:

  • Animal Preparation and Drug Administration: Follow the procedures outlined in Protocol 1.

  • Seizure Induction:

    • At the end of the pre-treatment period, place a single mouse in the sound-proof chamber.

    • Present the auditory stimulus (e.g., 110 dB bell for 60 seconds).

  • Observation: Observe the mouse for a characteristic seizure sequence: wild running, followed by clonic seizures, and then tonic-clonic seizures, which may be followed by respiratory arrest.

  • Data Analysis: Score the severity of the seizure based on a standardized scale. The primary endpoint is the prevention of the tonic-clonic seizure component. Calculate the percentage of protected animals at each dose.

Protocol 4: Intracerebroventricular (ICV) Administration of HA-966

This method allows for the direct delivery of HA-966 into the brain, bypassing the blood-brain barrier, to study its central effects.

Materials:

  • Mice

  • HA-966

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe with a 27G needle

  • Stereotaxic frame (optional, for precise targeting) or free-hand injection setup

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Injection Site Identification:

    • For free-hand injection, identify the bregma by palpation. The injection site is typically 1 mm posterior and 1 mm lateral to the bregma.

    • For stereotaxic injection, mount the mouse in the frame and use coordinates to target a lateral ventricle.

  • Injection:

    • Prepare the HA-966 solution in sterile saline or aCSF.

    • Slowly inject a small volume (e.g., 1-5 µL) of the HA-966 solution into the lateral ventricle over 1-2 minutes.

    • Leave the needle in place for an additional minute to prevent backflow.

  • Post-operative Care: Allow the mouse to recover from anesthesia in a warm cage.

  • Behavioral Testing: Proceed with the desired seizure induction protocol (e.g., NMDLA-induced seizures) after a suitable post-injection recovery period.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Drug_Admin Administer HA-966 or Vehicle Animal_Acclimation->Drug_Admin Drug_Preparation HA-966 Solution Preparation Drug_Preparation->Drug_Admin Pretreatment Pre-treatment Period Drug_Admin->Pretreatment Seizure_Induction Seizure Induction (e.g., MES, NMDLA, Sound) Pretreatment->Seizure_Induction Observation Behavioral Observation & Scoring Seizure_Induction->Observation Data_Collection Data Collection Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ED₅₀ calculation) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Figure 2: General experimental workflow for HA-966 in seizure models.

Conclusion

HA-966, particularly its (+)-enantiomer, is a specific and valuable pharmacological tool for elucidating the role of the NMDA receptor glycine site in the pathophysiology of seizures. The provided protocols offer a framework for utilizing HA-966 in various preclinical models to assess its anticonvulsant potential and to dissect the underlying neurochemical mechanisms of seizure activity. Careful consideration of the distinct properties of the (R)-(+) and (S)-(-) enantiomers is crucial for the accurate interpretation of experimental results.

References

Dosing Considerations for HA-966 in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosing considerations for the investigational compound HA-966 in preclinical research settings. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound.

Compound Overview

HA-966, or (±)-3-amino-1-hydroxy-pyrrolidin-2-one, is a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor, exerting its effects through a selective interaction with the glycine (B1666218) modulatory site.[1] It is crucial to recognize that HA-966 is a racemic mixture, and its enantiomers possess distinct pharmacological profiles. The (R)-(+)-enantiomer is primarily responsible for the glycine/NMDA receptor antagonist activity, which is linked to its neuroprotective and anticonvulsant properties.[2][3] In contrast, the (S)-(-)-enantiomer is a potent sedative and muscle relaxant, with weaker activity at the NMDA receptor.[2][4] This stereoselectivity is a critical consideration for preclinical study design and data interpretation.

Mechanism of Action

HA-966 acts as a low-efficacy partial agonist at the glycine co-agonist site of the NMDA receptor. By binding to this site, it competitively inhibits the binding of glycine and D-serine, which are necessary co-agonists for the activation of the NMDA receptor by glutamate. This modulation of the NMDA receptor complex underlies its observed central nervous system effects. The (S)-(-)-enantiomer's sedative effects are thought to be mediated through a disruption of striatal dopaminergic mechanisms, similar to gamma-butyrolactone, rather than through the NMDA receptor.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies to aid in dose selection for both in vitro and in vivo experiments.

Table 1: In Vitro Activity of HA-966 and its Enantiomers
Assay TypePreparationCompoundParameterValueReference
Radioligand BindingRat cerebral cortex synaptic membranes(+/-)-HA-966IC50 (inhibition of [3H]glycine binding)17.5 µM
Radioligand BindingRat cerebral cortex synaptic membranes(+)-HA-966IC50 (inhibition of [3H]glycine binding)12.5 µM
Radioligand BindingRat cerebral cortex synaptic membranes(-)-HA-966IC50 (inhibition of [3H]glycine binding)339 µM
ElectrophysiologyRat cortical slices(+/-)-HA-966Maximal antagonism of NMDA response250 µM
ElectrophysiologyCultured rat cortical neurons(+)-HA-966IC50 (inhibition of glycine-potentiated NMDA response)13 µM
ElectrophysiologyCultured rat cortical neurons(-)-HA-966IC50 (inhibition of glycine-potentiated NMDA response)708 µM
Table 2: In Vivo Dosing of HA-966 and its Enantiomers in Rodent Models
Animal ModelApplicationCompoundRoute of AdministrationEffective Dose RangeObserved EffectsReference
MouseAnticonvulsant (sound-induced seizures)(+)-HA-966i.p.ED50: 52.6 mg/kgAntagonized seizures
MouseAnticonvulsant (NMDLA-induced seizures)(+)-HA-966i.v.ED50: 900 mg/kgAntagonized seizures
MouseAnticonvulsant (electroshock)(+/-)-HA-966i.v.ED50: 13.2 mg/kgPrevented tonic extensor seizures
MouseAnticonvulsant (electroshock)(S)-(-)-HA-966i.v.ED50: 8.8 mg/kgPrevented tonic extensor seizures
MouseAnticonvulsant (electroshock)(R)-(+)-HA-966i.v.ED50: 105.9 mg/kgLess potent anticonvulsant effect
Rat (PND 7)Neuroprotection (NMDA-induced brain injury)(R)-(+)-HA-966i.p.Dose-dependentAttenuated brain injury
RatDopamine (B1211576) System Modulation (PCP/MK-801 induced)(+)-HA-966i.p.10 - 30 mg/kgAntagonized dopamine turnover stimulation
MouseDopamine System Modulation (Amphetamine-induced)(+)-HA-966i.p.30 - 100 mg/kgBlocked enhancement of dopamine synthesis in nucleus accumbens
Rat (Amygdala-Kindled)Anticonvulsant(+)-HA-966i.p.10 - 40 mg/kgDid not alter afterdischarge threshold but increased postictal depression
Hamster (Genetic Dystonia)AntidystonicR-(+)-HA-966i.p.30 - 60 mg/kgReduced severity of dystonic attacks
RatSedation/Ataxia(-)-HA-966i.p.>25-fold more potent than (+)-enantiomerSedative and ataxic effects
RatDopamine Neuron Firing(+/-)-HA-966i.v.40 mg/kgCompletely inhibited spontaneous activity
RatDopamine Neuron Firing(-)-HA-966i.v.30 mg/kgInhibited neuronal activity

Experimental Protocols

The following are generalized protocols derived from published preclinical research on HA-966. Researchers should adapt these protocols to their specific experimental conditions and institutional guidelines.

In Vitro Radioligand Binding Assay for Glycine Site Affinity

Objective: To determine the binding affinity of HA-966 and its enantiomers to the glycine modulatory site of the NMDA receptor.

Materials:

  • Rat cerebral cortex synaptic plasma membranes

  • [3H]glycine (radioligand)

  • HA-966 (racemic, (+)-enantiomer, (-)-enantiomer)

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Non-specific binding control (e.g., high concentration of unlabeled glycine)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare synaptic membranes from rat cerebral cortex.

  • Incubate the membranes with a fixed concentration of [3H]glycine and varying concentrations of the test compound (HA-966 or its enantiomers).

  • Incubate for a sufficient time at an appropriate temperature to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled glycine.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage inhibition of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Anticonvulsant Activity Assessment in Mice

Objective: To evaluate the anticonvulsant efficacy of HA-966 and its enantiomers against chemically or electrically induced seizures.

Animal Model: Male Swiss-Webster mice.

Procedure for Chemically-Induced Seizures (e.g., NMDLA):

  • Acclimate mice to the testing environment.

  • Administer the test compound (HA-966 or its enantiomers) via the desired route (e.g., i.p. or i.v.) at various doses.

  • After a predetermined pretreatment time, administer a convulsant agent (e.g., N-methyl-DL-aspartic acid, NMDLA).

  • Observe the mice for a set period for the occurrence and severity of seizures (e.g., tonic-clonic convulsions).

  • Record the number of animals protected from seizures at each dose.

  • Calculate the ED50 (the dose that protects 50% of the animals from seizures).

Procedure for Electrically-Induced Seizures (e.g., Maximal Electroshock):

  • Acclimate mice to the testing environment.

  • Administer the test compound at various doses.

  • After the pretreatment time, deliver a brief electrical stimulus via corneal or ear-clip electrodes.

  • Observe for the presence or absence of a tonic hindlimb extension seizure.

  • Record the number of animals protected at each dose.

  • Calculate the ED50.

Visualizations

Signaling Pathway of (+)-HA-966 at the NMDA Receptor

HA966_Signaling_Pathway cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ion_Channel Ion Channel NMDA_R->Ion_Channel Opens Glycine_Site Glycine Site Glycine_Site->NMDA_R Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Downstream Signaling Downstream Signaling Ca_Influx->Downstream Signaling Glycine Glycine / D-Serine Glycine->Glycine_Site Binds (Co-agonist) HA966 (+)-HA-966 HA966->Glycine_Site Antagonizes

Caption: Mechanism of (+)-HA-966 action at the NMDA receptor.

Experimental Workflow for In Vivo Anticonvulsant Screening

Anticonvulsant_Workflow start Start: Select Animal Model (e.g., Mouse) acclimation Acclimation to Environment start->acclimation grouping Randomize into Vehicle and Treatment Groups acclimation->grouping dosing Administer Vehicle or HA-966 (Various Doses) grouping->dosing pretreatment Pretreatment Period dosing->pretreatment seizure_induction Induce Seizures (Chemical or Electrical) pretreatment->seizure_induction observation Observe and Score Seizure Activity seizure_induction->observation data_analysis Analyze Data (e.g., Calculate ED50) observation->data_analysis end End: Determine Anticonvulsant Efficacy data_analysis->end

Caption: Workflow for in vivo anticonvulsant testing of HA-966.

Logical Relationship of HA-966 Enantiomers and Effects

Enantiomer_Effects cluster_enantiomers Enantiomers cluster_effects Primary Pharmacological Effects cluster_outcomes Preclinical Outcomes HA966_racemic HA-966 (Racemic) R_HA966 (R)-(+)-HA-966 HA966_racemic->R_HA966 S_HA966 (S)-(-)-HA-966 HA966_racemic->S_HA966 NMDA_Antagonism Glycine/NMDA Receptor Antagonism R_HA966->NMDA_Antagonism Sedation Sedation / Ataxia S_HA966->Sedation Neuroprotection Neuroprotection NMDA_Antagonism->Neuroprotection Anticonvulsant Anticonvulsant Activity NMDA_Antagonism->Anticonvulsant Motor_Impairment Motor Impairment Sedation->Motor_Impairment

References

HA-966 Hydrochloride: A Versatile Tool for Interrogating NMDA Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

HA-966 hydrochloride is a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist that acts at the glycine (B1666218) co-agonist binding site.[1][2][3] Its unique properties as a low-efficacy partial agonist make it a valuable pharmacological tool for elucidating the complex roles of NMDA receptors in synaptic transmission, plasticity, and various neuropathological conditions.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of NMDA receptor function.

The pharmacological activity of HA-966 resides primarily in its (R)-(+)-enantiomer, which is a selective antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[4] The (S)-(-)-enantiomer is significantly less active at the NMDA receptor and is associated with sedative and muscle relaxant effects.[4] This stereoselectivity allows for precise investigation of the consequences of glycine site modulation.

Data Presentation

The following tables summarize key quantitative data for HA-966 and its enantiomers, providing a reference for experimental design and data interpretation.

Table 1: In Vitro Binding Affinities and Potencies of HA-966 Enantiomers

CompoundPreparationRadioligandParameterValue (µM)
(+)-HA-966Rat cerebral cortex synaptic membranes[³H]glycineIC₅₀12.5[4]
(-)-HA-966Rat cerebral cortex synaptic membranes[³H]glycineIC₅₀339[4]
Racemic HA-966Rat cerebral cortex synaptic plasma membranes[³H]glycineIC₅₀17.5[3]
(+)-HA-966Cultured rat cortical neurons-IC₅₀ (vs. glycine-potentiated NMDA response)13[4]
(-)-HA-966Cultured rat cortical neurons-IC₅₀ (vs. glycine-potentiated NMDA response)708[4]
(+)-HA-966--pKb5.6[4]

Table 2: In Vivo Efficacies of HA-966 Enantiomers

CompoundAnimal ModelAssayParameterValue (mg/kg)Route
(+)-HA-966MiceSound-induced seizuresED₅₀52.6[4]i.p.
(+)-HA-966MiceNMDLA-induced seizuresED₅₀900[4]i.v.
Racemic HA-966MiceLow-intensity electroshockED₅₀13.2i.v.
(S)-(-)-HA-966MiceLow-intensity electroshockED₅₀8.8i.v.
(R)-(+)-HA-966MiceLow-intensity electroshockED₅₀105.9i.v.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 HA966 HA-966 HA966->NMDAR Antagonizes Glycine Site Ca_ion Ca²⁺ NMDAR->Ca_ion Influx CaM Calmodulin Ca_ion->CaM PKC PKC Ca_ion->PKC Ras Ras Ca_ion->Ras CaMKII CaMKII CaM->CaMKII CREB CREB CaMKII->CREB Src Src PKC->Src Src->NMDAR Phosphorylation ERK ERK Ras->ERK ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression

Caption: NMDA Receptor Signaling Pathway and Site of HA-966 Action.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from rat cerebral cortex) incubation 2. Incubation - Membrane homogenate - [³H]glycine (Radioligand) - Varying concentrations of HA-966 prep->incubation filtration 3. Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation 4. Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis 5. Data Analysis - Determine IC₅₀ - Calculate Ki scintillation->analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Electrophysiology_Workflow slice_prep 1. Brain Slice Preparation (e.g., cortical or hippocampal slices) recording 2. Whole-Cell Patch-Clamp Recording - Isolate NMDA receptor-mediated currents slice_prep->recording application 3. Drug Application - Apply NMDA and glycine - Perfuse with HA-966 recording->application measurement 4. Measurement of NMDA Currents - Record changes in current amplitude application->measurement analysis 5. Data Analysis - Construct dose-response curve - Determine IC₅₀ measurement->analysis

Caption: Workflow for Electrophysiological Recording of NMDA Currents.

Experimental Protocols

The following are detailed protocols that can be adapted for the use of this compound in studying NMDA receptor function.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the glycine binding site on the NMDA receptor.

Materials:

  • Rat cerebral cortex tissue (fresh or frozen)

  • [³H]glycine (specific activity ~40-60 Ci/mmol)

  • This compound

  • Glycine (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-acetate, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-acetate, pH 7.4

  • Polyethylenimine (PEI) 0.3% (w/v)

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Refrigerated centrifuge

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in 10 volumes of ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.

    • Wash the pellet by resuspending in fresh binding buffer and centrifuging again at 40,000 x g for 20 minutes.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL. Aliquot and store at -80°C until use.

  • Binding Assay:

    • Pre-soak glass fiber filters in 0.3% PEI for at least 30 minutes to reduce non-specific binding.

    • Set up the assay in 96-well plates with a final volume of 250 µL per well.

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]glycine (to a final concentration of ~10 nM), and 150 µL of membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of 1 mM glycine, 50 µL of [³H]glycine, and 150 µL of membrane preparation.

    • Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻³ M), 50 µL of [³H]glycine, and 150 µL of membrane preparation.

    • Incubate the plates at 4°C for 30 minutes.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the HA-966 concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of HA-966 that inhibits 50% of specific [³H]glycine binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Electrophysiological Recording in Brain Slices

Objective: To characterize the inhibitory effect of this compound on NMDA receptor-mediated currents.

Materials:

  • Rodent (rat or mouse) brain

  • Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 2 mM MgSO₄, 26 mM NaHCO₃, 10 mM glucose, and 2 mM CaCl₂; bubbled with 95% O₂/5% CO₂.

  • Internal solution for patch pipette: e.g., 130 mM Cs-gluconate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl₂, 5 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP; pH adjusted to 7.2 with CsOH.

  • NMDA

  • Glycine

  • This compound

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels (e.g., 1 µM)

  • Picrotoxin to block GABAA receptors (e.g., 100 µM)

  • CNQX or NBQX to block AMPA/kainate receptors (e.g., 10 µM)

  • Vibrating microtome

  • Patch-clamp setup (microscope, micromanipulators, amplifier, data acquisition system)

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and prepare coronal or sagittal slices (300-400 µm thick) of the desired region (e.g., hippocampus or cortex) using a vibrating microtome in ice-cold, oxygenated aCSF.

    • Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF containing TTX, picrotoxin, and CNQX/NBQX at room temperature.

    • Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

    • Obtain whole-cell patch-clamp recordings from selected neurons using borosilicate glass pipettes (3-5 MΩ) filled with the internal solution.

    • Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline recording.

    • Apply NMDA (e.g., 30 µM) and glycine (e.g., 10 µM) to the slice via the perfusion system to evoke an inward current.

    • Once a stable NMDA receptor-mediated current is achieved, co-apply varying concentrations of this compound (e.g., 1 µM to 300 µM) with the NMDA and glycine solution.

    • Record the current responses at each concentration of HA-966.

    • Perform a washout with the NMDA and glycine solution to ensure the reversibility of the HA-966 effect.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of HA-966.

    • Normalize the current amplitude in the presence of HA-966 to the control response.

    • Plot the normalized current as a function of the HA-966 concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vivo Behavioral Assessment (Example: Novel Object Recognition)

Objective: To evaluate the effect of this compound on learning and memory.

Materials:

  • Rodents (mice or rats)

  • Open field arena

  • Two identical objects for the familiarization phase

  • One familiar object and one novel object for the test phase

  • This compound

  • Vehicle (e.g., saline)

  • Video tracking software

Procedure:

  • Habituation:

    • Handle the animals for several days prior to the experiment.

    • On the day before the experiment, allow each animal to freely explore the empty open field arena for 10 minutes to habituate to the environment.

  • Drug Administration:

    • On the day of the experiment, administer this compound or vehicle intraperitoneally (i.p.) at the desired dose (e.g., 10-50 mg/kg for the (R)-(+)-enantiomer) 30 minutes before the familiarization phase.

  • Familiarization Phase (T1):

    • Place two identical objects in the open field arena.

    • Place the animal in the arena and allow it to explore the objects for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Retention Interval:

    • Return the animal to its home cage for a defined retention interval (e.g., 1 hour or 24 hours).

  • Test Phase (T2):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the discrimination index (DI) for the test phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates a preference for the novel object, suggesting intact memory. A DI close to zero suggests a memory deficit.

    • Compare the DI between the HA-966-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a powerful and selective tool for investigating the function of the glycine binding site on the NMDA receptor. The distinct pharmacological profiles of its enantiomers provide a unique opportunity to dissect the specific contributions of this site to neuronal signaling and behavior. The protocols provided herein offer a starting point for researchers to incorporate HA-966 into their studies of NMDA receptor physiology and pharmacology. Careful experimental design and data analysis will undoubtedly continue to shed light on the critical role of NMDA receptors in the central nervous system.

References

Troubleshooting & Optimization

Troubleshooting unexpected results in HA-966 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating experiments involving HA-966.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for HA-966?

HA-966 is an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] It inhibits the binding of the co-agonist glycine, which is necessary for the activation of the NMDA receptor by glutamate. This action results in a reduction of NMDA receptor-mediated signaling. It is important to note that HA-966 is considered a low-efficacy partial agonist, meaning that even at high concentrations, it does not completely inhibit NMDA responses.[1][3][4]

Q2: Why am I observing significant sedative effects in my animal models when I expect to see effects related to NMDA receptor antagonism?

This is a common source of unexpected results and is likely due to the use of racemic HA-966, which contains both the (R)-(+)- and (S)-(-)-enantiomers. These enantiomers have distinct pharmacological profiles.[1][4][5]

  • (R)-(+)-HA-966 is the enantiomer responsible for the selective antagonist activity at the glycine/NMDA receptor site.[3][4] This enantiomer is associated with the neuroprotective and anticonvulsant effects.[1]

  • (S)-(-)-HA-966 is only weakly active at the NMDA receptor but possesses potent sedative, muscle relaxant, and ataxic effects.[1][4][5] These effects are suggested to be mediated by a disruption of striatal dopaminergic mechanisms, similar to gamma-butyrolactone (B3396035) (GBL).[4]

Therefore, if your experiment is sensitive to sedation or motor impairment, it is crucial to use the specific (R)-(+)-HA-966 enantiomer to isolate the effects of NMDA receptor antagonism.

Q3: My results show an unexpected increase in dopamine (B1211576) levels. Is this a known off-target effect of HA-966?

Yes, this is a documented effect of HA-966. Racemic HA-966 has been shown to cause a rapid and selective increase in striatal dopamine levels.[1] This effect is attributed to the compound's ability to inhibit the spontaneous electrical activity of nigrostriatal dopamine neurons through a non-NMDA receptor-mediated mechanism.[1] Interestingly, the (S)-(-)-enantiomer is primarily responsible for inhibiting the firing rate of these dopamine neurons.[1] In contrast, the (R)-(+)-enantiomer has been shown to selectively block the activation of the mesolimbic dopamine system by substances like amphetamine, PCP, and MK-801.[6][7][8]

Q4: I am not observing the expected neuroprotective effects in my in vivo model. What are some potential reasons?

Several factors could contribute to a lack of neuroprotective efficacy:

  • Enantiomer Selection: As mentioned, the neuroprotective effects are primarily attributed to the (R)-(+)-enantiomer.[1] Using the racemic mixture may introduce confounding sedative effects from the (S)-(-)-enantiomer.

  • Dosage: The effective dose can vary significantly depending on the animal model and the nature of the insult. For example, in mice, the ED50 for antagonizing NMDLA-induced seizures was 900 mg/kg (i.v.) for (+)-HA-966.[1][4]

  • Metabolism: It has been postulated that HA-966 may be converted to a pharmacologically active metabolite, as its effects can be delayed and are reduced in hepatectomized mice.[9] The metabolic rate and profile could influence the observed efficacy.

  • Co-administration of Glycine/D-serine: The antagonistic effects of HA-966 at the NMDA receptor can be reversed by the co-administration of glycine or D-serine.[2][4][10] Ensure that your experimental conditions do not involve a surplus of these amino acids, which could competitively inhibit the action of HA-966.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in behavioral data Use of racemic HA-966 leading to inconsistent sedative effects.Use the purified (R)-(+)-HA-966 enantiomer for studying NMDA antagonism or the (S)-(-)-HA-966 for sedative effects.
Lack of NMDA receptor antagonism in electrophysiology Presence of high concentrations of glycine or D-serine in the recording solution.Review the composition of your artificial cerebrospinal fluid (aCSF) or recording media. Consider reducing or omitting glycine/D-serine.
Unexpected motor impairment or ataxia The effects of the (S)-(-)-enantiomer.Switch to the (R)-(+)-enantiomer if the goal is to study the cognitive or neuroprotective effects of NMDA receptor modulation.
Delayed onset of action in vivo Potential for metabolic activation of HA-966.Consider a longer pre-treatment time before the experimental challenge.
Reduced efficacy compared to published data Differences in experimental models, species, or route of administration.Carefully review published protocols and ensure your experimental design is comparable. Consider a dose-response study to determine the optimal concentration for your model.

Quantitative Data Summary

Table 1: In Vitro Binding and Potency of HA-966 Enantiomers

Parameter (R)-(+)-HA-966 (S)-(-)-HA-966 Racemic HA-966 Reference
IC50 for [3H]glycine binding (rat cerebral cortex) 12.5 µM339 µM17.5 µM[1][3][4]
IC50 for inhibiting glycine-potentiated NMDA responses (cultured cortical neurons) 13 µM708 µM-[1][3][4]
pKb for potentiation of NMDA responses 5.6--[1][4]

Table 2: In Vivo Anticonvulsant Activity of HA-966 Enantiomers in Mice

Model (R)-(+)-HA-966 ED50 (S)-(-)-HA-966 ED50 Racemic HA-966 ED50 Reference
Sound-induced seizures (i.p.) 52.6 mg/kg--[1][4]
NMDLA-induced seizures (i.v.) 900 mg/kg--[1][4]
Low-intensity electroshock (i.v.) 105.9 mg/kg8.8 mg/kg13.2 mg/kg[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Glycine Site Affinity

  • Tissue Preparation: Prepare synaptic plasma membranes from rat cerebral cortex.

  • Incubation: Incubate the membranes with [3H]glycine in the presence of varying concentrations of HA-966 (or its enantiomers).

  • Separation: Separate bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine.

Protocol 2: Electrophysiological Recording in Cortical Slices

  • Slice Preparation: Prepare acute coronal slices of the rat cerebral cortex.

  • Recording: Perform whole-cell patch-clamp or extracellular field potential recordings from neurons in the cortical slice.

  • NMDA Receptor Activation: Apply NMDA to the slice to evoke a response. To study the glycine site, co-apply glycine to potentiate the NMDA response.

  • HA-966 Application: Perfuse the slice with known concentrations of HA-966 (or its enantiomers) and observe the effect on the NMDA-evoked currents or potentials.

  • Data Analysis: Quantify the degree of antagonism and determine the IC50 value for the inhibition of the NMDA response.

Visualizations

HA966_Signaling_Pathway cluster_NMDA NMDA Receptor NMDA_R GluN1 GluN2 Ion_Channel Ion Channel (Ca²⁺, Na⁺ influx) NMDA_R->Ion_Channel Opens Glutamate Glutamate Glutamate->NMDA_R:GluN2 Binds Glycine Glycine / D-Serine Glycine->NMDA_R:GluN1 Co-agonist Binds HA966 (R)-(+)-HA-966 HA966->NMDA_R:GluN1 Antagonist Blocks Binding Downstream Downstream Signaling (e.g., LTP, Neurotoxicity) Ion_Channel->Downstream Activates

Caption: Signaling pathway of HA-966 at the NMDA receptor.

HA966_Troubleshooting_Workflow Start Unexpected Experimental Result Check_Enantiomer Using Racemic HA-966? Start->Check_Enantiomer Is_Sedation Observing Sedation / Ataxia? Check_Enantiomer->Is_Sedation Yes Is_Dopamine Unexpected Dopamine Changes? Check_Enantiomer->Is_Dopamine No Use_R_Plus Use (R)-(+)-HA-966 to isolate NMDA antagonist effects Is_Sedation->Use_R_Plus Use_S_Minus Consider (S)-(-)-HA-966 effects on dopamine neuron firing Is_Dopamine->Use_S_Minus Yes Review_Protocol Review Protocol: - Glycine/D-Serine concentration - Dosage and timing Is_Dopamine->Review_Protocol No End Hypothesis Refined Use_R_Plus->End Use_S_Minus->End Review_Protocol->End

Caption: Troubleshooting workflow for unexpected HA-966 results.

References

Technical Support Center: Optimizing HA-966 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing HA-966 in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear protocols.

Frequently Asked Questions (FAQs)

Q1: What is HA-966 and what is its primary mechanism of action?

HA-966, specifically its active (R)-(+)-enantiomer, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It functions by binding to the glycine (B1666218) modulatory site on the GluN1 subunit of the receptor.[4][5] This binding prevents the co-agonist glycine (or D-serine) from activating the receptor, thereby inhibiting the influx of calcium ions (Ca2+) that is normally triggered by the binding of glutamate (B1630785) and a co-agonist. It is considered a low-efficacy partial agonist, meaning that even at high concentrations, it does not completely eliminate the NMDA receptor response.

Q2: What is the difference between the (R)-(+)- and (S)-(-)-enantiomers of HA-966?

The two enantiomers of HA-966 have distinct pharmacological activities. The (R)-(+)-enantiomer is responsible for the selective antagonism at the glycine site of the NMDA receptor. In contrast, the (S)-(-)-enantiomer has weak activity at the NMDA receptor but exhibits potent sedative and muscle relaxant effects. For cell culture experiments focused on NMDA receptor antagonism, it is crucial to use the (R)-(+)-HA-966 enantiomer.

Q3: What is a typical working concentration range for HA-966 in cell culture?

The optimal concentration of HA-966 will vary depending on the cell type, experimental conditions, and the specific endpoint being measured. However, a general starting range for in vitro experiments is between 1 µM and 100 µM. It is always recommended to perform a dose-response curve to determine the most effective and non-toxic concentration for your specific experimental setup.

Q4: How should I prepare and store HA-966 stock solutions?

For a 10 mM stock solution, aseptically dissolve the appropriate amount of (R)-(+)-HA-966 in sterile water or phosphate-buffered saline (PBS). It is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes and store them at -20°C for long-term use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of HA-966 Concentration too low: The concentration of HA-966 may be insufficient to antagonize the NMDA receptors in your specific cell system.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 250 µM). The maximal antagonism of NMDA responses has been observed at concentrations around 250 µM.
High concentration of glycine/D-serine in media: Standard cell culture media can contain significant amounts of glycine which can compete with HA-966 at the binding site.Use a custom medium with a known, lower concentration of glycine. Alternatively, you can try to overcome the competition by increasing the HA-966 concentration. The effects of HA-966 can be reversed by the addition of glycine or D-serine.
Inactive enantiomer used: You may be using the (S)-(-)-enantiomer or a racemic mixture with insufficient (R)-(+)-enantiomer.Ensure you are using the (R)-(+)-HA-966 enantiomer for NMDA receptor antagonism.
Cell toxicity or unexpected off-target effects Concentration too high: High concentrations of HA-966 may lead to cytotoxicity or other non-specific effects.Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration of HA-966 for your cell line. Lower the working concentration to a non-toxic range.
Contamination of the compound: The HA-966 powder or stock solution may be contaminated.Use a fresh, high-purity batch of HA-966. Ensure proper sterile technique when preparing stock solutions.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response to HA-966.Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure consistent seeding densities.
Inconsistent preparation of HA-966 solution: Errors in weighing, dissolving, or diluting the compound can lead to variability.Prepare a large, single batch of stock solution and aliquot it for use in multiple experiments to ensure consistency.

Quantitative Data Summary

The following tables summarize key quantitative data for (R)-(+)-HA-966 from published literature.

Table 1: In Vitro Efficacy of (R)-(+)-HA-966

Assay Preparation IC50 / pKb Reference
Inhibition of [3H]glycine bindingRat cerebral cortex synaptic membranesIC50 = 12.5 µM
Inhibition of glycine-potentiated NMDA responsesCultured rat cortical neuronsIC50 = 13 µM
Antagonism of NMDA responsesRat cortical slicespKb ≈ 5.6
Inhibition of strychnine-insensitive [3H]glycine bindingRat cerebral cortex synaptic plasma membranesIC50 = 17.5 µM

Table 2: Comparison of HA-966 Enantiomers

Enantiomer Activity IC50 ([3H]glycine binding) IC50 (glycine-potentiated NMDA response) Reference
(R)-(+)-HA-966Selective glycine/NMDA receptor antagonist12.5 µM13 µM
(S)-(-)-HA-966Weak NMDA receptor antagonist; sedative339 µM708 µM

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of HA-966 using an MTT Assay

This protocol is designed to establish the maximum concentration of HA-966 that can be used without inducing cytotoxicity in your cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • (R)-(+)-HA-966 stock solution (e.g., 10 mM in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours at 37°C and 5% CO2.

  • HA-966 Treatment: Prepare serial dilutions of (R)-(+)-HA-966 in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200, 500 µM). Include a vehicle control (medium with the same amount of solvent used for the stock solution).

  • Incubation: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of HA-966. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the HA-966 concentration to determine the highest non-toxic concentration.

Protocol 2: Assessing the Neuroprotective Effect of HA-966 against NMDA-Induced Excitotoxicity

This protocol evaluates the ability of HA-966 to protect neuronal cells from excitotoxic cell death induced by NMDA.

Materials:

  • Primary neuronal cells or a neuronal cell line (e.g., SH-SY5Y)

  • Neuronal culture medium

  • Poly-D-lysine coated 96-well plates

  • (R)-(+)-HA-966 stock solution

  • NMDA solution

  • Glycine solution

  • MTT solution or LDH cytotoxicity assay kit

  • DMSO (if using MTT)

  • PBS

Procedure:

  • Cell Culture: Culture primary neurons or neuronal cell lines on poly-D-lysine coated 96-well plates until they reach the desired maturity or confluence.

  • HA-966 Pre-treatment: Replace the culture medium with fresh medium containing various non-toxic concentrations of (R)-(+)-HA-966 (determined from Protocol 1). Include a vehicle control. Incubate for 1-2 hours.

  • Induction of Excitotoxicity: Add NMDA (e.g., 100-300 µM) and a co-agonist like glycine (e.g., 10 µM) to the wells to induce excitotoxicity. Include a control group that is not exposed to NMDA.

  • Incubation: Incubate the cells for a period known to induce significant cell death (e.g., 30 minutes to 24 hours).

  • Wash and Recovery: Gently wash the cells with fresh, pre-warmed medium to remove NMDA and HA-966. Add fresh culture medium and incubate for 24 hours.

  • Assessment of Cell Viability: Perform an MTT assay (as described in Protocol 1) or an LDH cytotoxicity assay according to the manufacturer's instructions to quantify cell viability or cell death.

  • Data Analysis: Express cell viability as a percentage of the control group (not treated with NMDA). A significant increase in cell viability in the HA-966 treated groups compared to the NMDA-only treated group indicates a neuroprotective effect.

Visualizations

HA-966_Mechanism_of_Action cluster_0 NMDA Receptor GluN1 GluN1 Subunit Ion_Channel Ion Channel (Blocked by Mg2+) GluN2 GluN2 Subunit Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Opens Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine Glycine->GluN1 Binds HA_966 (R)-(+)-HA-966 HA_966->GluN1 Blocks Downstream_Signaling Downstream Signaling (e.g., Excitotoxicity) Ca_Influx->Downstream_Signaling

Caption: Mechanism of (R)-(+)-HA-966 action at the NMDA receptor.

Experimental_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h HA966_Treatment 2. Treat with (R)-(+)-HA-966 Incubation_24h->HA966_Treatment Incubation_Treatment Incubate (e.g., 24-72h) HA966_Treatment->Incubation_Treatment Viability_Assay 3. Perform Cell Viability Assay (e.g., MTT) Incubation_Treatment->Viability_Assay Data_Analysis 4. Analyze Data & Determine Optimal Conc. Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the optimal HA-966 concentration.

References

Overcoming poor solubility of HA-966 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with HA-966 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound, with the chemical name (±)-1-Hydroxy-3-amino-pyrrolidone-2 hydrochloride, is a research compound known for its activity at the N-methyl-D-aspartate (NMDA) receptor.[1] It functions as an antagonist and a weak partial agonist at the glycine (B1666218) co-agonist binding site of the NMDA receptor.[1][2] While some suppliers state that this compound is soluble in water, its solubility can be limited, especially at higher concentrations required for certain in vitro and in vivo studies.[1][3]

Q2: Why am I observing poor solubility of this compound in my aqueous buffer?

Poor solubility of this compound in standard aqueous buffers can be attributed to several factors:

  • Concentration: The desired concentration for your experiment may exceed its intrinsic aqueous solubility.

  • pH of the Solution: The pH of your solvent can significantly impact the ionization state and, consequently, the solubility of the compound.

  • Temperature: Solubility can be temperature-dependent. Room temperature or colder solutions may not be sufficient for complete dissolution.

  • Purity of the Compound: Impurities in the compound can sometimes affect its solubility characteristics.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

To ensure the stability and integrity of this compound, follow these storage guidelines:

  • Powder: Store the solid form at -20°C for long-term stability, which can be effective for over three years.

  • Stock Solutions: It is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at -80°C to avoid repeated freeze-thaw cycles.[3] Under these conditions, stock solutions are typically stable for more than a year.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides systematic steps to address solubility issues with this compound.

Initial Solubility Testing

If you are encountering precipitation or cloudiness in your solution, it is recommended to perform a systematic solubility test.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg).

  • Solvent Addition: Add a small, measured volume of your primary solvent (e.g., deionized water, PBS) to the powder.

  • Observation: Vortex or sonicate the mixture for a set period (e.g., 5-10 minutes).

  • Incremental Addition: If the compound does not dissolve, add small, incremental volumes of the solvent, vortexing/sonicating after each addition, until the compound fully dissolves.

  • Calculation: Calculate the approximate solubility in mg/mL.

Solubility Enhancement Techniques

If the aqueous solubility is insufficient for your experimental needs, consider the following methods.

For ionizable compounds like this compound, altering the pH of the solvent can improve solubility.[4]

Experimental Protocol: pH-Mediated Solubilization

  • Initial Suspension: Suspend the this compound powder in your desired aqueous buffer (e.g., saline, PBS).

  • pH Monitoring: Use a calibrated pH meter to monitor the pH of the suspension.

  • Titration: Slowly add a dilute acidic or basic solution (e.g., 0.1 M HCl or 0.1 M NaOH) dropwise to the suspension while stirring.

  • Observation: Continue to add the titrant and monitor for the dissolution of the compound. Note the pH at which the compound fully dissolves.

  • Final Adjustment: Once dissolved, you may need to carefully back-titrate to a physiologically acceptable pH for your experiment, being mindful of any potential precipitation.

For in vitro and in vivo experiments, the use of organic co-solvents is a common and effective technique to increase the solubility of poorly soluble compounds.[4][5]

Quantitative Data: Common Co-Solvent Formulations

Formulation ComponentPercentage for in vivo useNotes
DMSOup to 10%A powerful solvent, but can have biological effects at higher concentrations.
PEG300~40%A polymer commonly used to increase solubility and stability.
Tween-80~5%A non-ionic surfactant that aids in creating a stable emulsion.
Saline/PBS~45%The aqueous vehicle to bring the formulation to the final volume.

Experimental Protocol: Co-solvent Formulation for in vivo Studies

This protocol is adapted from a general method for preparing formulations for animal experiments.

  • Weigh Compound: Accurately weigh the required amount of this compound for your desired final concentration and volume.

  • Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder. Vortex or sonicate until the compound is fully dissolved.

  • Addition of PEG300: Add the required volume of PEG300 to the DMSO solution. Mix thoroughly.

  • Addition of Tween-80: Add the Tween-80 and mix until the solution is homogeneous.

  • Final Volume with Saline/PBS: Slowly add the saline or PBS to the mixture while vortexing to reach the final desired volume. Ensure the solution remains clear.

Visualizations

Signaling Pathway of HA-966

The following diagram illustrates the mechanism of action of HA-966 at the NMDA receptor.

HA966_Pathway cluster_receptor NMDA Receptor NMDA_Receptor Glutamate Site Glycine Site Channel Activation Receptor Activation & Channel Opening NMDA_Receptor:f2->Activation Glutamate Glutamate Glutamate->NMDA_Receptor:f0 Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor:f1 HA966 HA-966 HA966->NMDA_Receptor:f1 Antagonist/ Weak Partial Agonist Modulation Modulation of Receptor Activity HA966->Modulation Ca_Influx Ca²+ Influx Activation->Ca_Influx Modulation->Activation Downstream Downstream Signaling (Synaptic Plasticity, etc.) Ca_Influx->Downstream

Caption: Mechanism of HA-966 at the NMDA receptor.

Experimental Workflow for Solubilization

This workflow provides a logical approach to troubleshooting solubility issues.

Solubility_Workflow start Start: Poor Solubility of HA-966 HCl try_aqueous Attempt dissolution in aqueous buffer (Water, PBS) start->try_aqueous check_conc Is the concentration above known solubility limits? use_ph Method 1: Adjust pH check_conc->use_ph No reassess Re-evaluate experimental concentration requirements check_conc->reassess Yes dissolved Does it dissolve? try_aqueous->dissolved dissolved->check_conc No success Solution Prepared Successfully dissolved->success Yes dissolved_ph Does it dissolve? use_ph->dissolved_ph Attempt Dissolution use_cosolvent Method 2: Use Co-solvents (e.g., DMSO, PEG300) use_cosolvent->success dissolved_ph->success Yes dissolved_ph->use_cosolvent No

Caption: Troubleshooting workflow for HA-966 HCl solubility.

References

How to mitigate sedative effects of racemic HA-966

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with racemic HA-966. The focus is on mitigating the sedative effects observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant sedative effects in our animal models after administering racemic HA-966, which is confounding our experimental results. What is the primary cause of this sedation?

A1: The sedative and ataxic effects of racemic HA-966 are primarily attributed to the S-(-)-enantiomer.[1][2][3] The R-(+)-enantiomer is responsible for the desired antagonist activity at the glycine (B1666218) modulatory site of the NMDA receptor, while the S-(-)-enantiomer possesses potent sedative and muscle relaxant properties.[2][4]

Q2: How can we mitigate the sedative effects of racemic HA-966 to better study its NMDA receptor antagonist properties?

A2: The most effective strategy to mitigate the sedative effects is to use the resolved R-(+)-enantiomer of HA-966 instead of the racemic mixture. The R-(+)-enantiomer retains the NMDA receptor antagonist activity without the significant sedative side effects associated with the S-(-)-enantiomer.

Q3: What is the proposed mechanism of action for the sedative effects of the S-(-)-enantiomer of HA-966?

A3: It is suggested that the sedative effects of the S-(-)-enantiomer may be due to a disruption of striatal dopaminergic mechanisms, similar to the sedative action of gamma-butyrolactone (B3396035) (GBL).

Q4: Is there a significant difference in the potency of the two enantiomers regarding their primary activities?

A4: Yes, there is a substantial difference. The S-(-)-enantiomer is significantly more potent in inducing sedation and ataxia, being over 25-fold more potent than the R-(+)-enantiomer in this regard. Conversely, the R-(+)-enantiomer is a much more potent antagonist at the NMDA receptor's glycine site.

Troubleshooting Guide

Issue: Unexpectedly high levels of sedation and motor impairment are observed in our rodent models, preventing the assessment of the cognitive or neuroprotective effects of HA-966.

Troubleshooting Steps:

  • Confirm the form of HA-966 used: Verify whether you are using racemic HA-966 or one of its resolved enantiomers. The sedative effects are characteristic of the racemic mixture or the isolated S-(-)-enantiomer.

  • Separate the enantiomers: The primary solution is to separate the racemic mixture to isolate the R-(+)-enantiomer, which is responsible for the NMDA antagonist effects without the pronounced sedation.

  • Dose-response assessment: If using the racemic mixture is unavoidable, conduct a thorough dose-response study to identify a therapeutic window where the desired NMDA antagonist effects are observed with minimal sedation. However, be aware that the sedative effects of the S-(-)-enantiomer may still interfere.

  • Consider alternative compounds: If separating the enantiomers is not feasible, consider using other selective glycine site NMDA receptor antagonists that do not possess the same sedative properties.

Data Presentation

Table 1: Comparison of the In Vitro and In Vivo Activities of HA-966 Enantiomers

ParameterR-(+)-HA-966S-(-)-HA-966Racemic HA-966Reference(s)
IC50 for [3H]glycine binding 12.5 µM339 µM17.5 µM
IC50 for NMDA response inhibition 13 µM708 µMNot Reported
ED50 for anticonvulsant effect (electroshock) 105.9 mg/kg8.8 mg/kg13.2 mg/kg
Ataxia (inverted screen fall-off) Less potent~17x more potent than (R)-enantiomerNot specified

Experimental Protocols

Protocol 1: Chiral Separation of HA-966 Enantiomers by HPLC (General Method)

This protocol provides a general framework for the separation of pyrrolidine (B122466) enantiomers, which can be adapted for HA-966.

1. Objective: To separate the R-(+) and S-(-) enantiomers of racemic HA-966.

2. Materials:

  • Racemic HA-966

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives)

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Sample dissolution solvent (compatible with the mobile phase)

3. Method:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are often effective for a wide range of chiral compounds.
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio. The optimal composition will need to be determined empirically.
  • Sample Preparation: Dissolve a known concentration of racemic HA-966 in the mobile phase or a compatible solvent.
  • HPLC Analysis:
  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the prepared sample onto the column.
  • Run the separation under isocratic conditions.
  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
  • Data Analysis: The two enantiomers should elute as separate peaks. The peak area can be used to determine the enantiomeric purity.

4. Optimization:

  • Adjust the mobile phase composition to optimize the resolution between the enantiomer peaks.

  • Vary the flow rate to improve peak shape and separation.

  • Test different chiral columns if satisfactory separation is not achieved.

Protocol 2: Assessment of Sedative Effects using the Rotarod Test

1. Objective: To quantify motor coordination and balance in rodents as an indicator of sedation.

2. Apparatus:

  • Rotarod apparatus for rodents.

  • Timer.

3. Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
  • Training:
  • On the day before testing, train the animals on the rotarod at a constant speed (e.g., 10-15 rpm) for a set duration (e.g., 2 minutes) for 2-3 trials. This is to ensure the animals have learned the task.
  • Baseline Measurement: On the testing day, record a baseline latency to fall for each animal before drug administration.
  • Drug Administration: Administer the test compound (e.g., racemic HA-966, R-(+)-HA-966, S-(-)-HA-966, or vehicle) via the desired route (e.g., intraperitoneal injection).
  • Testing: At predetermined time points after administration (e.g., 15, 30, 60 minutes), place the animal on the rotating rod and measure the latency to fall. A maximum trial duration should be set (e.g., 180 seconds).
  • Data Collection: Record the latency to fall for each animal at each time point. A decrease in the latency to fall compared to baseline and the vehicle-treated group indicates motor impairment and sedation.

Protocol 3: Evaluation of Locomotor Activity in an Open Field Test

1. Objective: To assess spontaneous locomotor activity and exploratory behavior, which can be reduced by sedative compounds.

2. Apparatus:

  • Open field arena (a square or circular enclosure with high walls).

  • Video tracking software and camera.

3. Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes prior to the test.
  • Drug Administration: Administer the test compound or vehicle.
  • Testing:
  • At a specified time after drug administration, gently place the animal in the center of the open field arena.
  • Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
  • Record the session using the video camera.
  • Data Analysis: Use the video tracking software to analyze various parameters, including:
  • Total distance traveled.
  • Time spent mobile versus immobile.
  • Rearing frequency (a measure of exploratory behavior).
  • Interpretation: A significant decrease in total distance traveled, increased time spent immobile, and reduced rearing frequency in the drug-treated group compared to the vehicle group suggests a sedative effect.

Mandatory Visualizations

signaling_pathway_R_HA966 cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Blocked by Mg2+) NMDA_Receptor->Ion_Channel Conformational Change Glycine_Site Glycine Site Glycine_Site->NMDA_Receptor Glutamate_Site Glutamate Site Glutamate_Site->NMDA_Receptor Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Opens Cellular_Response Neuronal Excitation Ca_Influx->Cellular_Response Triggers Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds R_HA966 R-(+)-HA-966 R_HA966->Glycine_Site Antagonizes

Fig 1. Mechanism of R-(+)-HA-966 at the NMDA Receptor.

experimental_workflow_sedation cluster_setup Experimental Setup cluster_testing Testing Day cluster_assays Behavioral Assays cluster_analysis Data Analysis & Interpretation acclimation Animal Acclimation (30-60 min) training Rotarod Training (Day before) acclimation->training baseline Baseline Measurement (Rotarod/Open Field) training->baseline drug_admin Drug Administration (Vehicle, Racemic, R-(+), S-(-)) baseline->drug_admin post_drug_test Post-Administration Testing (Multiple Time Points) drug_admin->post_drug_test rotarod Rotarod Test post_drug_test->rotarod Assess Motor Coordination open_field Open Field Test post_drug_test->open_field Assess Locomotor Activity data_collection Collect Data: - Latency to Fall - Distance Traveled - Immobility Time rotarod->data_collection open_field->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis interpretation Interpretation: Compare drug groups to vehicle statistical_analysis->interpretation

Fig 2. Workflow for Assessing Sedative Effects of HA-966.

signaling_pathway_S_HA966 cluster_midbrain Midbrain (Substantia Nigra) cluster_striatum Striatum DA_Neuron Dopaminergic Neuron DA_Release Dopamine Release DA_Neuron->DA_Release Projects to D2_Receptor D2 Receptor DA_Release->D2_Receptor Activates Motor_Control Modulation of Motor Control D2_Receptor->Motor_Control Sedation Sedation / Ataxia Motor_Control->Sedation Leads to (when disrupted) S_HA966 S-(-)-HA-966 Disruption Disruption of Dopaminergic Mechanisms S_HA966->Disruption Disruption->DA_Release Alters

Fig 3. Proposed Sedative Mechanism of S-(-)-HA-966.

References

Interpreting incomplete inhibition with (R)-(+)-HA-966

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(+)-HA-966. The focus is on understanding and interpreting the phenomenon of incomplete inhibition observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (R)-(+)-HA-966?

A1: (R)-(+)-HA-966 is a selective ligand for the glycine (B1666218) modulatory site on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] While often described functionally as an antagonist, it is more accurately characterized as a low-efficacy partial agonist.[1][2][3] This means it binds to the glycine site but elicits a submaximal response compared to full co-agonists like glycine or D-serine.[1]

Q2: Why do my experiments show incomplete inhibition of the NMDA receptor response, even at high concentrations of (R)-(+)-HA-966?

A2: This is the expected outcome and a key characteristic of a low-efficacy partial agonist. Because (R)-(+)-HA-966 has some intrinsic activity, it can activate the NMDA receptor, albeit to a much lesser degree than a full agonist. In the presence of a full agonist (like glycine), (R)-(+)-HA-966 competes for the binding site. It displaces the full agonist, reducing the overall receptor response, which is perceived as inhibition. However, since (R)-(+)-HA-966 itself provides a low level of activation, the response is never fully abolished.[2][3][4]

Q3: What is the difference between the (R)-(+)- and (S)-(-)- enantiomers of HA-966?

A3: The two enantiomers have distinct pharmacological profiles. The (R)-(+)-enantiomer is responsible for the activity at the glycine/NMDA receptor site.[5][6] The (S)-(-)-enantiomer is significantly less active at the NMDA receptor but possesses potent sedative, ataxic, and muscle-relaxant properties.[2][3][6] It is critical to use the correct enantiomer, (R)-(+)-HA-966, for studying NMDA receptor modulation.

Q4: How can I confirm that the effect I'm seeing is specific to the glycine site of the NMDA receptor?

A4: The inhibitory effect of (R)-(+)-HA-966 can be competitively reversed by adding high concentrations of the full co-agonists, glycine or D-serine.[7][8] If increasing the concentration of glycine or D-serine in your assay overcomes the inhibition caused by (R)-(+)-HA-966, it provides strong evidence for a glycine-site-specific interaction.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative values for HA-966 enantiomers from various experimental paradigms.

ParameterEnantiomerValueExperimental Context
IC50 (R)-(+)-HA-96612.5 µMInhibition of [3H]glycine binding to rat cerebral cortex synaptic membranes.[2][3]
IC50 (S)-(-)-HA-966339 µMInhibition of [3H]glycine binding to rat cerebral cortex synaptic membranes.[2][3]
IC50 (R)-(+)-HA-96613 µMInhibition of glycine-potentiated NMDA responses in cultured cortical neurons.[2][3]
IC50 (S)-(-)-HA-966708 µMInhibition of glycine-potentiated NMDA responses in cultured cortical neurons.[2][3]
IC50 Racemic HA-9668.5 µM - 17.5 µMInhibition of [3H]glycine binding to rat cortical membranes.[7][8]
pKb (R)-(+)-HA-966~5.6Estimated from parallel shifts of the glycine concentration-response curve.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered when interpreting results from experiments involving (R)-(+)-HA-966.

Issue 1: Higher-than-Expected NMDA Receptor Activity (Weak Inhibition)
  • Possible Cause 1: Concentration of endogenous co-agonist (glycine/D-serine) in the preparation is too high, outcompeting (R)-(+)-HA-966.

    • Solution: Ensure your buffer systems have controlled, minimal levels of glycine. If using cell culture, be aware of glycine in the media. Consider using a glycine-free buffer or adding a glycine-scavenging enzyme system if appropriate for the preparation.

  • Possible Cause 2: Incorrect enantiomer was used. The (S)-(-)-enantiomer is significantly less potent at the glycine site.[2]

    • Solution: Verify the identity and purity of your compound. Always use the (R)-(+)-enantiomer for specific NMDA glycine-site antagonism.

  • Possible Cause 3: The concentration of (R)-(+)-HA-966 is insufficient.

    • Solution: Perform a full dose-response curve to ensure you are using a concentration that produces a maximal effect (i.e., the plateau of incomplete inhibition). Refer to published IC50 values as a starting point.[2][3]

Issue 2: No Inhibition Observed
  • Possible Cause 1: The experimental system lacks sensitivity to glycine site modulation.

    • Solution: Confirm that your system responds to a known competitive glycine site antagonist (e.g., 7-chlorokynurenic acid). Ensure your NMDA and glutamate (B1630785) concentrations are not supramaximal, as this can mask the modulatory effects.

  • Possible Cause 2: Compound degradation.

    • Solution: Prepare fresh stock solutions of (R)-(+)-HA-966. Check the manufacturer's recommendations for storage and stability.[9]

Logical Troubleshooting Workflow

G start Start: Unexpected results with (R)-(+)-HA-966 check_inhibition Is inhibition less than expected or absent? start->check_inhibition check_enantiomer Verify Compound: Is it the (R)-(+)-enantiomer? Is it pure and undegraded? check_inhibition->check_enantiomer Yes investigate_system Investigate System Sensitivity: Test with another glycine-site antagonist (e.g., 7-CKA). check_inhibition->investigate_system No (i.e., potentiation) check_reversal Does adding excess Glycine or D-Serine reverse the inhibition? success Result is consistent with Glycine-Site Partial Agonism. check_reversal->success Yes check_reversal->investigate_system No check_glycine Review Assay Conditions: Are Glycine/D-Serine levels in the buffer/media controlled? check_enantiomer->check_glycine check_dose Review Drug Concentration: Did you perform a full dose-response curve? check_glycine->check_dose check_dose->check_reversal

Caption: Troubleshooting workflow for (R)-(+)-HA-966 experiments.

Experimental Protocols

In Vitro Radioligand Binding Assay ([³H]glycine)

This protocol is adapted from published methods to determine the affinity of (R)-(+)-HA-966 for the strychnine-insensitive glycine binding site.[2][3][7]

  • Objective: To determine the IC50 value of (R)-(+)-HA-966 by measuring its ability to displace the binding of a radiolabeled ligand ([³H]glycine) from the NMDA receptor complex in synaptic membranes.

  • Materials:

    • Rat cerebral cortex synaptic membranes.

    • [³H]glycine (specific activity ~40-60 Ci/mmol).

    • Assay Buffer: 50 mM Tris-acetate (pH 7.4).

    • (R)-(+)-HA-966 stock solution.

    • Non-labeled glycine for determining non-specific binding.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare synaptic membranes from rat cerebral cortex using standard differential centrifugation and osmotic shock procedures.

    • In reaction tubes, combine synaptic membrane protein (approx. 100-200 µg), [³H]glycine (final concentration ~10-20 nM), and varying concentrations of (R)-(+)-HA-966 (e.g., from 10 nM to 1 mM).

    • For determining non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM) to a set of tubes.

    • Bring all tubes to a final volume with assay buffer and incubate on ice for 10-15 minutes.

    • Terminate the assay by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of (R)-(+)-HA-966 to determine the IC50 value.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This protocol outlines a method to measure the inhibitory effect of (R)-(+)-HA-966 on NMDA-evoked currents in cultured neurons.[2][3][7]

  • Objective: To characterize the functional effect of (R)-(+)-HA-966 on NMDA receptors and determine its IC50 as a functional antagonist.

  • Materials:

    • Primary cultured neurons (e.g., cortical or hippocampal neurons).

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX), pH 7.4. Crucially, this solution should be nominally glycine-free.

    • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

    • NMDA and glycine stock solutions.

    • (R)-(+)-HA-966 stock solution.

    • Patch-clamp rig with amplifier and data acquisition system.

  • Procedure:

    • Establish whole-cell voltage-clamp recordings from cultured neurons (holding potential -60 mV).

    • Establish a baseline NMDA-evoked current by briefly applying a saturating concentration of NMDA (e.g., 100 µM) plus a sub-saturating concentration of glycine (e.g., 1-3 µM) via a rapid perfusion system. Repeat until a stable response is achieved.

    • To test the effect of (R)-(+)-HA-966, pre-incubate the cell with a specific concentration of the compound for 1-2 minutes.

    • During the continued presence of (R)-(+)-HA-966, co-apply the NMDA/glycine solution and record the resulting current. The reduction in current amplitude relative to the baseline represents the inhibitory effect.

    • Wash out the (R)-(+)-HA-966 and ensure the NMDA-evoked current returns to baseline levels.

    • Repeat steps 3-5 for a range of (R)-(+)-HA-966 concentrations to generate a dose-response curve and calculate the IC50.

    • To confirm partial agonism, apply high concentrations of (R)-(+)-HA-966 in the absence of glycine to see if it elicits a small inward current.

Signaling and Mechanism Diagrams

G cluster_0 NMDA Receptor Activation cluster_1 Inhibition by (R)-(+)-HA-966 GluN1 GluN1 Subunit Channel_Open Ion Channel OPEN (High Ca²⁺ Influx) GluN2 GluN2 Subunit Glycine Glycine / D-Serine (Full Co-agonist) Glycine->GluN1 Binds Glutamate Glutamate (Agonist) Glutamate->GluN2 Binds GluN1_B GluN1 Subunit Channel_Partial Ion Channel PARTIALLY OPEN (Low Ca²⁺ Influx) GluN2_B GluN2 Subunit HA966 (R)-(+)-HA-966 (Partial Agonist) HA966->GluN1_B Competitively Binds Glutamate_B Glutamate (Agonist) Glutamate_B->GluN2_B Binds

Caption: Mechanism of (R)-(+)-HA-966 as a partial agonist.

References

Adjusting HA-966 dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HA-966 in their experiments. The focus is on adjusting the dosage to minimize off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of HA-966?

A1: HA-966 is an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1] Specifically, the (R)-(+)-enantiomer of HA-966 is a selective and low-efficacy partial agonist at this site, which accounts for its neuroprotective and anticonvulsant properties.[2][3]

Q2: What are the known off-target effects of HA-966?

A2: The primary off-target effects of racemic HA-966 are sedation and ataxia (impaired motor coordination). These effects are mainly attributed to the (S)-(-)-enantiomer, which is a potent sedative and muscle relaxant with weak activity at the NMDA receptor glycine site.[2][4] It is suggested that the sedative effects may be due to a disruption of striatal dopaminergic mechanisms, similar to the action of gamma-butyrolactone.

Q3: How can I minimize the off-target sedative and ataxic effects of HA-966 in my experiments?

A3: To minimize off-target effects, it is highly recommended to use the purified (R)-(+)-enantiomer of HA-966, as it is primarily responsible for the on-target NMDA receptor antagonism with significantly less sedative/ataxic activity. If using the racemic mixture is unavoidable, it is crucial to perform a careful dose-response analysis to find a therapeutic window where the on-target effects are maximized and the off-target effects are minimized. This can be achieved by using the lowest effective dose of the racemate.

Q4: What are the key differences in activity between the enantiomers of HA-966?

A4: The enantiomers of HA-966 have distinct pharmacological profiles. The (R)-(+)-enantiomer is a selective glycine/NMDA receptor antagonist, responsible for the anticonvulsant and neuroprotective effects. In contrast, the (S)-(-)-enantiomer has weak NMDA receptor antagonist activity but is a potent sedative and is responsible for the ataxic effects.

Troubleshooting Guide

Issue: I am observing significant sedation and motor impairment in my animal subjects, which is confounding my behavioral experiment results.

Troubleshooting Steps:

  • Verify the Enantiomeric Purity: Confirm whether you are using racemic HA-966 or the (R)-(+)-enantiomer. If using the racemate, the observed sedation is likely due to the (S)-(-)-enantiomer.

  • Switch to the (R)-(+)-Enantiomer: The most effective solution is to switch to the purified (R)-(+)-enantiomer of HA-966 to significantly reduce sedative and ataxic off-target effects.

  • Perform a Dose-Response Curve: If you must use the racemic mixture, conduct a dose-response study to identify the minimal effective dose for your desired on-target effect while concurrently monitoring for off-target sedative/ataxic effects. An example of an experimental workflow for this is provided below.

  • Consider a Different Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic properties of the compound. Investigate whether a different route might alter the ratio of on-target to off-target effects.

Data Presentation

Table 1: Summary of Quantitative Data for HA-966 Enantiomers

Parameter(R)-(+)-HA-966(S)-(-)-HA-966Racemic HA-966
On-Target Activity (Glycine/NMDA Receptor Antagonism)
IC50 for [3H]glycine binding12.5 µM339 µMNot Reported
IC50 for inhibition of NMDA responses in cultured neurons13 µM708 µMNot Reported
ED50 for anticonvulsant effect (NMDLA-induced seizures, i.v.)900 mg/kgNot ActiveNot Reported
ED50 for anticonvulsant effect (audiogenic seizures, i.p.)52.6 mg/kgNot ReportedNot Reported
Off-Target Activity (Sedation/Ataxia)
ED50 for anticonvulsant effect (electroshock, i.v.)105.9 mg/kg8.8 mg/kg13.2 mg/kg
Potency for Ataxia (inverted screen test)>25-fold less potent than (S)-(-)-enantiomer17 times more potent than (R)-(+)-enantiomerNot Reported

Experimental Protocols

Radioligand Binding Assay for On-Target Affinity

Objective: To determine the binding affinity (IC50) of HA-966 and its enantiomers for the glycine binding site of the NMDA receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • 50 µL of various concentrations of HA-966 (or its enantiomers).

      • 50 µL of [3H]glycine (final concentration ~10-20 nM).

      • 100 µL of the prepared membrane suspension.

    • For non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM) instead of HA-966.

    • Incubate the plate at 4°C for 30 minutes.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the HA-966 concentration.

    • Determine the IC50 value using non-linear regression analysis.

In Vivo Behavioral Assay for Off-Target Effects (Rotarod Test)

Objective: To quantify the sedative and ataxic effects of HA-966 and its enantiomers in rodents.

Methodology:

  • Apparatus: A standard rotarod apparatus for rats or mice.

  • Acclimation and Training:

    • Acclimate the animals to the testing room for at least 1 hour before the experiment.

    • Train the animals to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes). Repeat this over 2-3 days until a stable baseline performance is achieved.

  • Drug Administration:

    • Administer HA-966 (racemate or enantiomers) or vehicle control via the desired route (e.g., intraperitoneal injection).

    • Use a range of doses to establish a dose-response curve.

  • Testing:

    • At a predetermined time after drug administration (e.g., 15-30 minutes), place the animal on the rotarod.

    • The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A cutoff time (e.g., 300 seconds) is typically used.

  • Data Analysis:

    • Compare the latency to fall for the drug-treated groups to the vehicle control group.

    • Plot the mean latency to fall against the drug dose.

    • Determine the ED50 (the dose at which 50% of the animals fall from the rod or the dose that reduces the latency to fall by 50%).

Mandatory Visualizations

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2 subunits) Glutamate->NMDA_Receptor Binds to NR2 subunit Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to NR1 subunit (co-agonist) HA966 (R)-(+)-HA-966 HA966->NMDA_Receptor Antagonizes at Glycine Site Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates

Caption: NMDA Receptor Signaling Pathway and the Action of HA-966.

Dose_Response_Workflow cluster_assays Concurrent Assays start Start: Select HA-966 (Racemate or Enantiomer) dose_selection Select Dose Range (e.g., 1, 3, 10, 30 mg/kg) start->dose_selection animal_groups Assign Animals to Dose Groups (including vehicle control) dose_selection->animal_groups drug_admin Administer HA-966 or Vehicle animal_groups->drug_admin on_target_assay On-Target Assay (e.g., Behavioral test for neuroprotection/anticonvulsant effect) drug_admin->on_target_assay off_target_assay Off-Target Assay (e.g., Rotarod Test for Ataxia) drug_admin->off_target_assay data_analysis Data Analysis: - Determine ED50 for on-target effect - Determine ED50 for off-target effect on_target_assay->data_analysis off_target_assay->data_analysis therapeutic_window Determine Therapeutic Window (Dose range with maximal on-target and minimal off-target effects) data_analysis->therapeutic_window end End: Optimal Dose Identified therapeutic_window->end

Caption: Experimental Workflow for Dose-Response Analysis.

Logical_Relationship Low_Dose Low Dose On_Target On-Target Effect (NMDA Receptor Antagonism) Low_Dose->On_Target Primarily Achieves Off_Target Off-Target Effect (Sedation/Ataxia) Low_Dose->Off_Target Minimal High_Dose High Dose High_Dose->On_Target Achieves High_Dose->Off_Target Significant

Caption: HA-966 Dosage, On-Target, and Off-Target Effects.

References

Controlling for the effects of HA-966 enantiomers in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HA-966 and its enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacological differences between the enantiomers of HA-966?

The two enantiomers of HA-966, (R)-(+)-HA-966 and (S)-(-)-HA-966, possess distinct and separate pharmacological activities. The (R)-(+)-enantiomer is a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor and is considered a low-efficacy partial agonist.[1][2][3] This action is responsible for its neuroprotective and anticonvulsant properties.[1][4] In contrast, the (S)-(-)-enantiomer has only weak activity at the NMDA receptor but is a potent sedative and muscle relaxant, with effects similar to gamma-butyrolactone.

Q2: I am using racemic HA-966. What are the expected effects?

Racemic HA-966 will exhibit a combination of the effects of both enantiomers. Therefore, you can expect to observe both NMDA receptor antagonist effects (from the (+)-enantiomer) and sedative/muscle relaxant effects (from the (-)-enantiomer). The sedative effects of the racemic mixture are primarily attributed to the (S)-(-)-enantiomer. For studying specific pathways, it is highly recommended to use the individual, purified enantiomers.

Q3: Why is it crucial to use the individual enantiomers in my experiments?

Using the individual enantiomers is critical for attributing observed effects to a specific pharmacological mechanism. For instance, if you are investigating the neuroprotective effects of NMDA receptor antagonism, any sedative effects from the (-)-enantiomer could confound your behavioral or electrophysiological recordings. Using the pure (R)-(+)-enantiomer allows for the specific investigation of its effects on the glycine site of the NMDA receptor. Conversely, the (S)-(-)-enantiomer can be used as a control to ensure that any observed effects are not due to non-specific sedative actions.

Q4: What is the mechanism of action for (+)-HA-966 at the NMDA receptor?

(+)-HA-966 acts as a selective antagonist at the glycine co-agonist site on the NMDA receptor. It is considered a low-efficacy partial agonist, meaning it binds to the glycine site and can induce a small response, but it primarily blocks the binding of the endogenous co-agonist, glycine, thereby reducing the overall activity of the NMDA receptor.

Troubleshooting Guides

Issue 1: Unexpected sedative or ataxic effects when using (R)-(+)-HA-966.

  • Possible Cause: Contamination of your (R)-(+)-HA-966 sample with the (S)-(-)-enantiomer. The (S)-(-)-enantiomer is a potent sedative.

  • Troubleshooting Steps:

    • Verify Purity: Check the certificate of analysis for your compound to confirm its enantiomeric purity. Regulatory guidelines recommend the use of a secondary enantioselective analytical method in addition to optical rotation to establish purity.

    • Source from a Reputable Supplier: Ensure you are obtaining your compounds from a supplier that provides high-purity, well-characterized enantiomers.

    • Use a Control: In your experiment, include a group treated with (S)-(-)-HA-966 to characterize its sedative effects in your model. This will help differentiate between the intended effects of (+)-HA-966 and any confounding sedative effects.

Issue 2: Reduced or no effect of (+)-HA-966 on NMDA receptor-mediated events.

  • Troubleshooting Steps:

    • Fresh Preparation: Prepare solutions of HA-966 fresh for each experiment.

    • Appropriate Vehicle: Ensure the vehicle used to dissolve HA-966 is compatible and does not degrade the compound.

    • pH of Solution: Check the pH of your final solution, as extremes in pH can affect compound stability.

  • Possible Cause 2: Presence of high concentrations of glycine or D-serine in the experimental system.

  • Troubleshooting Steps:

    • Control Glycine/D-serine Levels: Be aware of the concentration of glycine and D-serine in your cell culture media or artificial cerebrospinal fluid, as they can compete with (+)-HA-966 at the glycine binding site and reverse its antagonistic effects.

    • Dose-Response Curve: Perform a dose-response curve for (+)-HA-966 to determine the optimal concentration for your specific experimental conditions.

Issue 3: Difficulty in interpreting behavioral studies due to mixed sedative and neuroprotective effects.

  • Possible Cause: Use of racemic HA-966. The sedative effects of the (-)-enantiomer can mask or alter the behavioral outcomes related to the neuroprotective or anxiolytic effects of the (+)-enantiomer.

  • Troubleshooting Steps:

    • Use Individual Enantiomers: Design your study to include separate groups for racemic HA-966, (+)-HA-966, and (-)-HA-966. This will allow you to dissect the contribution of each enantiomer to the observed behavioral phenotype.

    • Control for Sedation: When assessing the effects of (+)-HA-966, use (-)-HA-966 as a control to account for any non-specific behavioral changes due to sedation or ataxia.

    • Appropriate Behavioral Tests: Select behavioral paradigms that are less sensitive to motor impairment when investigating the cognitive or anxiolytic effects of (+)-HA-966.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Potency of HA-966 Enantiomers

CompoundTargetAssayIC50Reference
(+)-HA-966Glycine Site (NMDA Receptor)[3H]glycine binding12.5 µM
(-)-HA-966Glycine Site (NMDA Receptor)[3H]glycine binding339 µM
(+)-HA-966Glycine-potentiated NMDA responseCultured cortical neurons13 µM
(-)-HA-966Glycine-potentiated NMDA responseCultured cortical neurons708 µM

Table 2: In Vivo Potency of HA-966 Enantiomers

CompoundEffectAnimal ModelED50Reference
(+)-HA-966Anticonvulsant (sound-induced seizures)Mice52.6 mg/kg (i.p.)
(+)-HA-966Anticonvulsant (NMDLA-induced seizures)Mice900 mg/kg (i.v.)
(S)-(-)-HA-966Anticonvulsant (electroshock)Mice8.8 mg/kg (i.v.)
(R)-(+)-HA-966Anticonvulsant (electroshock)Mice105.9 mg/kg (i.v.)
Racemic HA-966Anticonvulsant (electroshock)Mice13.2 mg/kg (i.v.)

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording to Differentiate HA-966 Enantiomer Effects

  • Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from rodents.

  • Recording: Perform whole-cell patch-clamp recordings from neurons.

  • NMDA Receptor Isolation: Pharmacologically isolate NMDA receptor-mediated currents by blocking AMPA and GABA receptors.

  • Baseline: Establish a stable baseline of NMDA-evoked currents.

  • Application of (+)-HA-966: Bath-apply (+)-HA-966 at various concentrations to determine its inhibitory effect on NMDA currents.

  • Washout: Washout (+)-HA-966 to ensure the effect is reversible.

  • Application of (-)-HA-966: Apply (-)-HA-966 at similar concentrations to demonstrate its significantly weaker effect on NMDA currents.

  • Positive Control: Use a known competitive NMDA receptor antagonist (e.g., AP5) as a positive control.

  • Glycine Reversal: In the presence of (+)-HA-966, apply a high concentration of glycine or D-serine to demonstrate the reversal of the antagonistic effect, confirming action at the glycine site.

Protocol 2: Behavioral Assessment of Sedative vs. Anxiolytic Effects

  • Animal Groups: Use four groups of rodents: Vehicle, (+)-HA-966, (-)-HA-966, and Racemic HA-966.

  • Anxiety Testing: Employ a behavioral test for anxiety, such as the elevated plus maze or light-dark box. Administer the respective compounds before the test. The anxiolytic effect is expected with (+)-HA-966.

  • Motor Activity Monitoring: Immediately following the anxiety test, place the animals in an open field arena to measure locomotor activity. Sedative and ataxic effects are expected with (-)-HA-966 and racemic HA-966.

  • Data Analysis: Analyze the data from the anxiety test, using locomotor activity as a covariate to control for the confounding effects of sedation. This will help to isolate the anxiolytic effects of (+)-HA-966 from the sedative effects of (-)-HA-966.

Visualizations

HA966_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 (co-agonist) HA966_plus (+)-HA-966 HA966_plus->NMDA_Receptor Antagonist at Glycine Site Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening Downstream Downstream Signaling Ca_influx->Downstream

Caption: Mechanism of (+)-HA-966 at the NMDA receptor.

Experimental_Workflow_HA966 cluster_planning Experimental Design cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis (e.g., Neuroprotection) Select_Enantiomer Select Appropriate Enantiomer ((+)-HA-966 for NMDA antagonism) Hypothesis->Select_Enantiomer Select_Controls Select Controls (Vehicle, (-)-HA-966 for sedation) Select_Enantiomer->Select_Controls Preparation Prepare Fresh Solutions Select_Controls->Preparation Administration Administer Compounds to Model System Preparation->Administration Data_Collection Collect Data (e.g., Behavioral, Electrophysiological) Administration->Data_Collection Analyze_Data Analyze Data with Covariates (e.g., motor activity) Data_Collection->Analyze_Data Interpret_Results Interpret Results in Context of Enantiomer-Specific Effects Analyze_Data->Interpret_Results Conclusion Draw Conclusions Interpret_Results->Conclusion

Caption: Workflow for controlling HA-966 enantiomer effects.

Troubleshooting_Logic_HA966 Start Unexpected Experimental Outcome Question1 Are you using Racemic HA-966? Start->Question1 Solution1 Use individual enantiomers to isolate specific effects. Question1->Solution1 Yes Question2 Observing sedation with (+)-HA-966? Question1->Question2 No End Problem Resolved Solution1->End Solution2 Check for (-)-HA-966 contamination. Verify sample purity. Question2->Solution2 Yes Question3 No effect of (+)-HA-966? Question2->Question3 No Solution2->End Solution3 Check solution stability and glycine concentration. Question3->Solution3 Yes Question3->End No Solution3->End

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Properties of HA-966 and Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agents HA-966 and memantine (B1676192), focusing on their distinct mechanisms of action at the N-methyl-D-aspartate (NMDA) receptor. By presenting supporting experimental data, detailed methodologies, and visual diagrams, this document aims to facilitate a comprehensive understanding of their comparative pharmacology and therapeutic potential in the context of neurodegenerative research.

Overview of Compounds

HA-966 is an experimental compound known for its antagonist activity at the glycine (B1666218) co-agonist site of the NMDA receptor.[1][2] The neuroprotective and anticonvulsant effects are primarily attributed to its (R)-(+)-enantiomer.[3] In contrast, the (S)-(-)-enantiomer exhibits sedative properties with weak activity at the NMDA receptor.[3] By targeting the glycine modulatory site, (R)-(+)-HA-966 prevents the full activation of the NMDA receptor, thereby mitigating excitotoxicity.[1]

Memantine is a clinically approved medication for the treatment of moderate-to-severe Alzheimer's disease. It functions as a low-to-moderate affinity, uncompetitive, and voltage-dependent open-channel blocker of the NMDA receptor. Its mechanism allows it to preferentially block excessive, pathological NMDA receptor activation while preserving normal synaptic function, which is thought to contribute to its favorable tolerability profile.

Mechanism of Action at the NMDA Receptor

The primary distinction between HA-966 and memantine lies in their binding sites and inhibitory mechanisms at the NMDA receptor complex. HA-966 acts as a competitive antagonist at the glycine co-agonist binding site, preventing the conformational change required for channel opening. Memantine, on the other hand, is an uncompetitive antagonist that binds within the ion channel itself, physically occluding the passage of ions.

cluster_0 NMDA Receptor Complex cluster_1 Drug Intervention NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel HA966 HA-966 HA966->NMDAR:gly Antagonizes Memantine Memantine Memantine->NMDAR:ion Blocks

Mechanisms of HA-966 and Memantine at the NMDA Receptor.

Quantitative Data Comparison

The following tables summarize key quantitative data for HA-966 and memantine from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

Table 1: In Vitro Efficacy of HA-966 and Memantine
CompoundAssay TypePreparationOutcomeIC50 / EC50Reference(s)
(R)-(+)-HA-966 Radioligand BindingRat Cerebral Cortex Synaptic MembranesInhibition of [3H]glycine binding12.5 µM
(R)-(+)-HA-966 ElectrophysiologyCultured Cortical NeuronsInhibition of glycine-potentiated NMDA responses13 µM
Racemic HA-966 Radioligand BindingRat Cerebral Cortex Synaptic Plasma MembranesInhibition of [3H]glycine binding17.5 µM
Memantine Electrophysiology-NMDA receptor antagonism~0.5-1 µM
Memantine Neuroprotection AssayCerebellar Granule CellsProtection against indirect excitotoxicity~2.5 µM
Memantine Neuroprotection AssayCultured Hippocampal NeuronsProtection against NMDA-induced toxicity~1 µM
Table 2: In Vivo Efficacy of HA-966 and Memantine
CompoundAnimal ModelDosageRouteOutcomeReference(s)
(R)-(+)-HA-966 Mouse, NMDLA-induced seizuresED50 = 52.6 mg/kgi.p.Antagonized seizures
(R)-(+)-HA-966 Mouse, MPTP (Parkinson's model)3-30 mg/kgi.p.Dose-dependently attenuated MPTP-induced depletion of striatal dopamine
Memantine Rat, MCAO (stroke model)30 mg/kgNasogastricSignificantly reduced ischemic area
Memantine Mouse, MCAO (stroke model)4 or 20 mg/kg/day-Promoted post-ischemic neurological recovery
Memantine Rat, Traumatic Brain Injury10 and 20 mg/kgi.p.Prevented neuronal loss in hippocampus

Experimental Protocols

In Vitro NMDA-Induced Excitotoxicity Assay

This protocol outlines a general procedure to assess the neuroprotective effects of a test compound against NMDA-induced excitotoxicity in primary neuronal cultures.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_tox Excitotoxicity Induction cluster_assess Assessment Culture Isolate and culture primary cortical or hippocampal neurons (10-14 days in vitro) Pretreat Pre-incubate neurons with HA-966, Memantine, or vehicle (30-60 minutes) Culture->Pretreat Mature neurons Induce Add NMDA and glycine to induce excitotoxicity Pretreat->Induce Treated neurons Assay Quantify neuronal viability (e.g., MTT or LDH assay) after 24 hours Induce->Assay Incubate

Experimental workflow for an in vitro neuroprotection assay.

Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 18 rat fetuses and plated onto poly-D-lysine-coated multi-well plates. Cultures are maintained for 10-14 days in vitro (DIV) to allow for maturation.

  • Compound Pre-treatment: The culture medium is replaced with a magnesium-free salt solution. Neurons are then pre-incubated with various concentrations of HA-966, memantine, or a vehicle control for 30-60 minutes.

  • Induction of Excitotoxicity: NMDA (e.g., 100-300 µM) and the co-agonist glycine (e.g., 10 µM) are added to the culture medium to induce excitotoxicity.

  • Assessment of Neuronal Viability: After a 24-hour incubation period, neuronal viability is quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or the LDH (lactate dehydrogenase) assay, which measures membrane integrity by quantifying LDH release from damaged cells.

Signaling Pathways in Excitotoxicity and Neuroprotection

Excitotoxicity is a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. Over-activation of NMDA receptors leads to a massive influx of Ca2+, triggering downstream neurotoxic cascades. Both HA-966 and memantine intervene in this pathway, albeit at different points, to confer neuroprotection.

Glutamate Excessive Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_influx Massive Ca2+ Influx NMDAR->Ca_influx Neurotoxicity Neurotoxic Cascades Ca_influx->Neurotoxicity CellDeath Neuronal Death Neurotoxicity->CellDeath HA966 HA-966 (Glycine Site Antagonist) HA966->NMDAR Memantine Memantine (Channel Blocker) Memantine->Ca_influx

Signaling cascade of excitotoxicity and points of drug intervention.

Summary and Future Directions

Memantine and HA-966 both demonstrate neuroprotective properties by modulating NMDA receptor activity, but their distinct mechanisms of action present different therapeutic profiles. Memantine, as a clinically approved uncompetitive channel blocker, has a proven track record of safety and efficacy in treating Alzheimer's disease. Its voltage-dependency and rapid kinetics allow it to selectively target pathological receptor overactivation.

(R)-(+)-HA-966 offers an alternative neuroprotective strategy by targeting the glycine co-agonist site. This mechanism prevents the receptor from being primed for activation. While preclinical data, particularly in models of Parkinson's disease and seizures, are promising, HA-966 remains an investigational compound.

The differential mechanisms of these two compounds suggest they may have distinct therapeutic windows and side-effect profiles. Future research should focus on direct, well-controlled head-to-head studies to compare their efficacy and safety in a range of neurodegenerative models. Such studies are crucial to determine if the glycine site antagonism offered by HA-966 presents any advantages over the established channel-blocking mechanism of memantine for specific neuropathologies.

References

A Comparative Analysis of HA-966 and 7-Chlorokynurenic Acid as Glycine Site Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and pharmacological profiles of HA-966 and 7-chlorokynurenic acid (7-CKA) at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. The information presented is supported by experimental data to aid in the selection of appropriate research tools for studies involving the glutamatergic system.

Introduction

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site on the NMDA receptor has become a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. Both HA-966 and 7-chlorokynurenic acid are antagonists at this site, but they exhibit distinct pharmacological properties. This guide will compare their binding affinities, functional activities, and in vivo effects.

Data Presentation

The following tables summarize the quantitative data for HA-966 and 7-CKA, highlighting the differences in their potency and efficacy.

Table 1: Comparative Binding Affinities at the Glycine Site of the NMDA Receptor

CompoundPreparationRadioligandIC50 (µM)Reference
Racemic HA-966Rat cerebral cortex synaptic plasma membranes[3H]glycine17.5[1]
(R)-(+)-HA-966Rat cerebral cortex synaptic membranes[3H]glycine12.5[2][3][4]
(S)-(-)-HA-966Rat cerebral cortex synaptic membranes[3H]glycine339[2]
7-Chlorokynurenic AcidRat cortical membranes[3H]glycine0.56

Table 2: Comparative Functional Activity at the NMDA Receptor

CompoundPreparationAssayIC50 (µM)Key FindingsReference
(R)-(+)-HA-966Cultured rat cortical neuronsInhibition of glycine-potentiated NMDA responses13Low-efficacy partial agonist; does not completely inhibit NMDA responses.
7-Chlorokynurenic AcidRat cortical neurons in cultureInhibition of NMDA-induced currentsNot reportedCan completely abolish NMDA responses, suggesting potential negative modulatory effects.

Mechanism of Action and Signaling Pathway

Both HA-966 and 7-CKA exert their effects by binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. This binding prevents the necessary conformational change required for channel opening, even when glutamate is bound to the GluN2 subunit. However, their mechanisms of antagonism differ. 7-CKA acts as a pure antagonist at the glycine site, while (+)-HA-966 also allosterically reduces the affinity of glutamate for its binding site.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Binds Glycine Glycine / D-Serine GluN1 GluN1 Subunit (Glycine Site) Glycine->GluN1 Binds (Required for activation) HA966 HA-966 HA966->GluN1 Antagonist Binding CKA 7-CKA CKA->GluN1 Antagonist Binding IonChannel Ion Channel (Closed) GluN2->IonChannel Prevents Opening GluN1->IonChannel Prevents Opening NoCa No Ca²+ Influx IonChannel->NoCa No Ion Flow

Figure 1. Antagonism at the NMDA Receptor Glycine Site

Key Differences in Efficacy and In Vivo Effects

A significant distinction between the two compounds is their efficacy. Racemic HA-966 and its active (R)-(+)-enantiomer are considered low-efficacy partial agonists. Even at high concentrations, they do not fully inhibit NMDA receptor responses. In contrast, 7-CKA can completely abolish NMDA-mediated responses, indicating it is a full antagonist at the glycine site.

The enantiomers of HA-966 have distinct in vivo effects. The (R)-(+)-enantiomer is responsible for the NMDA receptor antagonism and possesses anticonvulsant properties. The (S)-(-)-enantiomer is a weak NMDA antagonist but exhibits potent sedative and muscle relaxant effects.

A major limitation of 7-CKA for in vivo studies is its inability to cross the blood-brain barrier, making it unsuitable for systemic administration to study central nervous system effects.

Experimental Protocols

The data presented in this guide were derived from standard pharmacological assays. Below are generalized protocols for these experiments.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor.

Binding_Assay_Workflow A 1. Prepare Synaptic Membranes (e.g., from rat cerebral cortex) B 2. Incubate Membranes with [3H]glycine (Radioligand) A->B C 3. Add Test Compound (HA-966 or 7-CKA) at various concentrations B->C D 4. Incubate to reach equilibrium C->D E 5. Separate bound from free radioligand (e.g., via filtration) D->E F 6. Quantify radioactivity of bound ligand (Scintillation counting) E->F G 7. Calculate IC50 value F->G

Figure 2. Radioligand Binding Assay Workflow

Electrophysiology (Whole-Cell Patch-Clamp)

This technique measures the ion flow through the NMDA receptor channel in response to agonist and antagonist application.

  • Cell Culture: Primary cortical neurons are cultured on coverslips.

  • Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope and perfused with an external recording solution.

  • Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Drug Application: A solution containing NMDA and glycine is applied to the cell to evoke an inward current.

  • Antagonist Application: The test compound (HA-966 or 7-CKA) is co-applied with the agonists at varying concentrations.

  • Data Analysis: The reduction in the NMDA-evoked current by the antagonist is measured to determine the IC50 value. The reversal of this antagonism by adding higher concentrations of glycine can also be assessed.

Summary and Conclusion

FeatureHA-9667-Chlorokynurenic Acid
Potency (Binding Affinity) Lower (IC50 = 12.5 µM for active enantiomer)Higher (IC50 = 0.56 µM)
Efficacy Low-efficacy partial agonistFull antagonist
Mechanism Antagonist at glycine site with allosteric effects on glutamate bindingPure antagonist at the glycine site
In Vivo Activity Active enantiomer is an anticonvulsant; other enantiomer is a sedativeDoes not cross the blood-brain barrier

References

A Comparative Analysis of HA-966 Binding Affinity at the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity of HA-966, a notable partial agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, with other relevant compounds. The objective is to present a clear benchmark of HA-966's potency and functional activity, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.

Quantitative Comparison of Binding Affinities

The binding affinity of HA-966 and its enantiomers for the glycine site of the NMDA receptor has been determined through various experimental paradigms. The data, primarily from radioligand binding assays and electrophysiological recordings, are summarized below for direct comparison with a known antagonist, 7-Chlorokynurenic Acid (7-Cl KYNA).

CompoundAssay TypePreparationLigand/ResponseIC50 (µM)Reference
(+)-HA-966 Radioligand BindingRat Cerebral Cortex Synaptic Membranes[3H]glycine12.5[1][2]
(-)-HA-966 Radioligand BindingRat Cerebral Cortex Synaptic Membranes[3H]glycine339[1][2]
(±)-HA-966 Radioligand BindingRat Cerebral Cortex Synaptic Plasma Membranes[3H]glycine17.5[3]
(+)-HA-966 ElectrophysiologyCultured Cortical NeuronsGlycine-potentiated NMDA response13
(-)-HA-966 ElectrophysiologyCultured Cortical NeuronsGlycine-potentiated NMDA response708
7-Chlorokynurenic Acid (7-Cl KYNA) Radioligand BindingRat Cortical Slices[3H]glycine0.56

The (R)-(+)-enantiomer of HA-966 is significantly more potent than the (S)-(-)-enantiomer in binding to the glycine site and antagonizing NMDA receptor responses. Racemic HA-966 exhibits an intermediate potency. Notably, even at high concentrations, (+)-HA-966 does not completely inhibit NMDA responses, suggesting it acts as a low-efficacy partial agonist.

Experimental Methodologies

The validation of HA-966's binding affinity relies on established experimental protocols, primarily radioligand binding assays and electrophysiological recordings.

1. Radioligand Binding Assay:

This technique is employed to determine the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

  • Membrane Preparation: Synaptic plasma membranes are prepared from rat cerebral cortex. The tissue is homogenized in an ice-cold sucrose (B13894) solution and subjected to differential centrifugation to isolate the crude synaptic membranes.

  • Binding Assay: The prepared membranes are incubated with a radiolabeled ligand, typically strychnine-insensitive [3H]glycine, in the presence of varying concentrations of the test compound (e.g., HA-966).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from concentration-response curves.

2. Electrophysiological Recordings (Patch-Clamp):

This method assesses the functional effect of a compound on ion channel activity in response to agonist stimulation.

  • Cell Culture: Primary cortical neurons are cultured from rat embryos.

  • Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings are made from cultured neurons. The neuron is held at a specific membrane potential (e.g., -60 mV).

  • Drug Application: NMDA receptor-mediated currents are evoked by applying NMDA and a co-agonist like glycine. The test compound is co-applied at various concentrations to measure its inhibitory effect on the current.

  • Data Analysis: The concentration of the test compound that produces a 50% inhibition of the maximal NMDA receptor-mediated current (IC50) is calculated.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in validating HA-966's binding affinity and its site of action, the following diagrams illustrate the experimental workflow and the NMDA receptor signaling pathway.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay tissue Rat Cerebral Cortex homogenize Homogenization in Sucrose tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Supernatant Collection centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 membranes Synaptic Membranes centrifuge2->membranes incubation Incubation with [3H]glycine and HA-966 membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 Determination counting->analysis

Radioligand Binding Assay Workflow

The diagram above outlines the key steps in a radioligand binding assay used to determine the binding affinity of compounds like HA-966 to the NMDA receptor's glycine site.

nmda_signaling cluster_receptor NMDA Receptor Complex cluster_activation Receptor Activation cluster_response Cellular Response NMDA_R NMDA Receptor Glutamate_Site Glutamate Site Glycine_Site Glycine Site (HA-966 Target) Ion_Channel Ion Channel (Mg2+ Block) Depolarization Membrane Depolarization Mg_Unblock Mg2+ Unblock Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site Depolarization->Mg_Unblock Ca_Influx Ca2+ Influx Mg_Unblock->Ca_Influx Downstream Downstream Signaling Ca_Influx->Downstream HA966 HA-966 HA966->Glycine_Site

References

Comparative Analysis of HA-966's Neuroprotective Potential in SH-SY5Y and Primary Cortical Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a comparative overview of the effects of the N-methyl-D-aspartate (NMDA) receptor antagonist, HA-966, in two distinct neuronal models: the human neuroblastoma cell line SH-SY5Y and primary cortical neurons. This document is intended for researchers, scientists, and drug development professionals interested in the neuroprotective applications of HA-966.

HA-966, particularly its (R)-(+)-enantiomer, is a selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor.[1][2] Over-activation of NMDA receptors, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurodegenerative disorders. By modulating NMDA receptor activity, HA-966 presents a potential therapeutic avenue for mitigating neuronal damage. This guide synthesizes available data to facilitate a clearer understanding of its activity in different neuronal contexts.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of HA-966's effects in primary cortical neurons and provides a framework for its evaluation in SH-SY5Y cells.

ParameterPrimary Cortical NeuronsSH-SY5Y CellsReference
Effect Inhibition of glycine-potentiated NMDA responsesNeuroprotection against glutamate-induced excitotoxicity[3]
Metric IC50Suggested Concentration Range for Effect[4]
Value 13 µM ((+)-HA-966)1 - 100 µM ((R)-(+)-HA-966)[4]
Effect Inhibition of [3H]glycine binding (rat cerebral cortex synaptic membranes)Not Applicable
Metric IC50Not Applicable
Value 12.5 µM ((+)-HA-966)Not Applicable

Signaling Pathway and Experimental Workflow

The neuroprotective effect of (R)-(+)-HA-966 is achieved through its interaction with the NMDA receptor signaling pathway. The following diagram illustrates the mechanism of action of HA-966 in preventing excitotoxicity.

HA966_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor HA966 (R)-(+)-HA-966 HA966->NMDA_Receptor Antagonism Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Ion Channel Opening Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_ion->Excitotoxicity Influx leads to

Mechanism of (R)-(+)-HA-966 in preventing NMDA receptor-mediated excitotoxicity.

The experimental workflow for assessing the neuroprotective effects of HA-966 in a cell-based assay is depicted below.

Neuroprotection_Workflow A Seed Neuronal Cells (e.g., SH-SY5Y) B Incubate for 24h (Cell Adherence) A->B C Pre-treat with (R)-(+)-HA-966 (Various Concentrations) B->C D Induce Excitotoxicity (e.g., Glutamate) C->D E Incubate for 24h D->E F Assess Cell Viability (MTT / LDH Assay) E->F G Data Analysis (Dose-Response Curve) F->G

General workflow for an in vitro neuroprotection assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Neuroprotection Assay in SH-SY5Y Cells Against Glutamate-Induced Excitotoxicity

This protocol is designed to assess the ability of (R)-(+)-HA-966 to protect human neuroblastoma SH-SY5Y cells from cell death induced by high concentrations of glutamate.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • (R)-(+)-HA-966 trihydrate

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Pre-treatment with HA-966: Prepare working solutions of (R)-(+)-HA-966 in fresh culture medium at various concentrations (e.g., 1, 10, 50, 100 µM). Remove the old medium from the cells and add the HA-966 solutions. Include a vehicle control (medium without HA-966). Incubate for 1-2 hours.

  • Induction of Excitotoxicity: Add L-glutamic acid to each well to a final concentration known to induce significant cell death (e.g., 8-40 mM). Include a negative control group (cells not exposed to glutamate) and a positive control group (cells exposed to glutamate without HA-966 pre-treatment). Incubate for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

    • LDH Assay: Collect the cell culture supernatant from each well. Measure the amount of LDH released into the medium using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. LDH release is an indicator of cell membrane damage.

Electrophysiological Recording in Primary Cortical Neurons

This protocol describes the assessment of HA-966's effect on NMDA receptor currents in cultured primary cortical neurons using patch-clamp electrophysiology.

Materials:

  • Primary cortical neurons cultured on coverslips

  • External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES)

  • Internal pipette solution (e.g., containing KCl, MgCl₂, EGTA, and HEPES)

  • N-methyl-D-aspartate (NMDA)

  • Glycine

  • (+)-HA-966

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron.

  • Application of Agonists: Apply NMDA and glycine to the neuron to evoke an inward current mediated by NMDA receptors.

  • Application of HA-966: Co-apply (+)-HA-966 with NMDA and glycine to measure the inhibitory effect on the NMDA-evoked current.

  • Data Acquisition: Record the currents in response to the different drug applications. The inhibition of the glycine-potentiated NMDA response can be quantified to determine the IC50 of (+)-HA-966.

Conclusion

The available data demonstrates that (+)-HA-966 is a potent antagonist at the glycine site of the NMDA receptor in primary cortical neurons, with an IC50 in the low micromolar range. While direct quantitative data on the neuroprotective efficacy of HA-966 in SH-SY5Y cells is not yet widely published, established protocols provide a clear path for its evaluation. The difference in the experimental models—a human cancer cell line versus primary rodent neurons—should be considered when interpreting and comparing results. Primary neurons offer a model that more closely resembles the in vivo environment of the central nervous system, while SH-SY5Y cells provide a more homogenous and scalable system for initial screening and mechanistic studies. Further cross-validation of HA-966's effects in these and other neuronal models will be crucial in fully elucidating its therapeutic potential.

References

A Comparative Guide to HA-966 Hydrochloride and Other NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HA-966 hydrochloride with other prominent N-methyl-D-aspartate (NMDA) receptor antagonists, supported by experimental data. The content is tailored for researchers, scientists, and professionals in drug development to facilitate an informed understanding of their comparative pharmacology.

Introduction to NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2] Its overactivation, however, can lead to excitotoxicity, a process implicated in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[3][4] The NMDA receptor possesses multiple distinct binding sites, making it a complex and highly regulated target for therapeutic intervention. Key sites include the glutamate binding site, the co-agonist glycine (B1666218) binding site, and a site within the ion channel accessible to blockers.[1][2]

This compound: A Glycine Site Antagonist

HA-966, or (±)-3-Amino-1-hydroxy-pyrrolidin-2-one, is an NMDA receptor antagonist that exerts its effects by acting on the glycine modulatory site.[5][6] It is a racemic mixture with its enantiomers displaying distinct pharmacological activities. The (R)-(+)-enantiomer is responsible for the antagonist activity at the glycine site, which is linked to its neuroprotective and anticonvulsant properties.[7][8] Conversely, the (S)-(-)-enantiomer exhibits potent sedative and ataxic effects with weak activity at the NMDA receptor.[8][9] HA-966 is considered a low-efficacy partial agonist at the glycine site.[10][11]

Comparative Analysis with Other NMDA Receptor Antagonists

This section compares this compound with other well-characterized NMDA receptor antagonists that act through different mechanisms: Ketamine and Phencyclidine (PCP) as uncompetitive channel blockers, and Memantine (B1676192) as a low-affinity, voltage-dependent uncompetitive antagonist.

Mechanism of Action

The fundamental difference between these antagonists lies in their site and mode of action at the NMDA receptor complex.

  • This compound: Acts as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit. By blocking this site, it prevents the conformational change required for channel opening, even in the presence of glutamate.[5][6]

  • Ketamine and Phencyclidine (PCP): These are uncompetitive open-channel blockers. They bind to a site within the ion channel of the NMDA receptor, physically obstructing the flow of ions. This binding can only occur when the channel is in its open state, meaning both glutamate and glycine must be bound to the receptor.[1][12]

  • Memantine: Is also an uncompetitive open-channel blocker but exhibits low affinity and strong voltage-dependency. It preferentially blocks the channel during excessive activation while having minimal effect on normal synaptic transmission, contributing to its better tolerability profile.[7][13]

NMDA_Antagonist_Mechanisms cluster_receptor NMDA Receptor Complex cluster_antagonists Antagonists receptor Glutamate Site (GluN2) Glycine Site (GluN1) Ion Channel HA966 HA-966 HA966->receptor:gly Binds to Glycine Site Ket_PCP Ketamine / PCP Ket_PCP->receptor:ion Blocks Open Channel Memantine Memantine Memantine->receptor:ion Blocks Open Channel (Voltage-Dependent)

Figure 1. Mechanisms of action for different NMDA receptor antagonists.

Quantitative Comparison of Binding Affinities and Potency

The following tables summarize the quantitative data for this compound and other NMDA receptor antagonists.

Table 1: In Vitro Binding Affinities and Potency

CompoundTarget SiteAssay TypePreparationIC50 / KiReference
(±)-HA-966 Glycine Site[³H]glycine bindingRat cerebral cortexIC50: 17.5 µM[5]
(R)-(+)-HA-966 Glycine Site[³H]glycine bindingRat cerebral cortexIC50: 12.5 µM[9][10]
(S)-(-)-HA-966 Glycine Site[³H]glycine bindingRat cerebral cortexIC50: 339 µM[9][10]
Ketamine PCP Site[³H]MK-801 bindingRat brain membranesKi: ~1 µM[14]
Phencyclidine (PCP) PCP Site[³H]MK-801 bindingRat brain membranesKi: ~0.1 µM[14]
Memantine PCP Site[³H]MK-801 bindingRat brain membranesKi: ~1-2 µM[14]

Table 2: In Vivo Potency and Efficacy

CompoundAnimal ModelEffect MeasuredRouteED50 / Effective DoseReference
(R)-(+)-HA-966 MouseAntagonism of NMDLA-induced seizuresi.v.ED50: 900 mg/kg[9]
(R)-(+)-HA-966 MouseAntagonism of sound-induced seizuresi.p.ED50: 52.6 mg/kg[9]
Ketamine RatAnesthesiai.p.ED50: ~10-20 mg/kg[15]
Phencyclidine (PCP) RatLocomotor activityi.p.Effective dose: 5-10 mg/kg[16]
Memantine RatNeuroprotection (ischemia)i.p.Effective dose: 10-20 mg/kg[7]

Experimental Protocols

Radioligand Binding Assay for Glycine Site

Objective: To determine the binding affinity of a test compound to the glycine modulatory site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer. This process is repeated to enrich the synaptic membrane fraction. The final pellet is resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand for the glycine site, typically [³H]glycine, at a fixed concentration.

  • Competition: A range of concentrations of the test compound (e.g., HA-966) is added to compete with the radioligand for binding to the glycine site.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

Radioligand_Binding_Workflow A 1. Membrane Preparation (e.g., Rat Cerebral Cortex) B 2. Incubation with Radioligand ([³H]glycine) & Test Compound (HA-966) A->B C 3. Rapid Filtration (Separates bound from unbound) B->C D 4. Scintillation Counting (Measures radioactivity) C->D E 5. Data Analysis (Determine IC50) D->E

Figure 2. Workflow for a competitive radioligand binding assay.

Electrophysiological Recording in Cortical Slices

Objective: To assess the functional antagonism of NMDA receptor-mediated responses by a test compound.

Methodology:

  • Slice Preparation: Coronal slices of the rat cerebral cortex are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are made from neurons in the cortical slice.

  • NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA. To isolate these currents, other ion channels may be blocked pharmacologically.

  • Antagonist Application: The test compound (e.g., HA-966) is applied to the slice via the perfusion solution at various concentrations.

  • Data Acquisition and Analysis: The amplitude of the NMDA-evoked currents before and after the application of the antagonist is measured. The concentration-response curve is then plotted to determine the IC50 of the antagonist.

Signaling Pathways and Points of Intervention

The overactivation of NMDA receptors leads to an excessive influx of Ca²⁺, triggering a cascade of intracellular events that culminate in excitotoxic cell death. Different NMDA receptor antagonists intervene at distinct points in this pathway.

Excitotoxicity_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_intervention Points of Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx Enzymes Activation of Proteases, Lipases, Nucleases Ca_influx->Enzymes Mito Mitochondrial Dysfunction Ca_influx->Mito CellDeath Excitotoxic Cell Death Enzymes->CellDeath ROS ↑ Reactive Oxygen Species Mito->ROS ROS->CellDeath HA966 HA-966 HA966->Glycine Blocks Glycine Binding ChannelBlockers Ketamine, PCP, Memantine ChannelBlockers->Ca_influx Blocks Ca²⁺ Influx

Figure 3. Simplified signaling cascade of excitotoxicity and points of drug intervention.

Conclusion

This compound represents a distinct class of NMDA receptor antagonists due to its action at the glycine modulatory site. Its (R)-(+)-enantiomer is the active form for NMDA antagonism and has shown neuroprotective and anticonvulsant effects in preclinical studies. In comparison to uncompetitive channel blockers like ketamine, PCP, and memantine, HA-966 offers a different mechanism of modulating NMDA receptor activity. This guide provides a foundational comparison to aid researchers in selecting appropriate pharmacological tools for their studies of the NMDA receptor system and in the development of novel therapeutics for neurological disorders.

References

Comparative analysis of HA-966 enantiomers' anticonvulsant activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Anticonvulsant Activity of HA-966 Enantiomers

Introduction

HA-966, or (±) 3-Amino-1-hydroxy-pyrrolidin-2-one, is a compound recognized for its activity at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a racemic mixture, HA-966 has demonstrated a range of effects in preclinical studies, including neuroprotective, anticonvulsant, anxiolytic, and sedative properties. The distinct pharmacological profiles of its two enantiomers, (R)-(+)-HA-966 and (S)-(-)-HA-966, have been a subject of investigation, revealing a stereoselective difference in their mechanisms of action and therapeutic potential. This guide provides a comparative analysis of the anticonvulsant activities of the HA-966 enantiomers, supported by experimental data, to inform researchers and professionals in the field of drug development.

Quantitative Data on Anticonvulsant Activity

The anticonvulsant efficacy of the HA-966 enantiomers has been evaluated in various animal models of seizures. The following table summarizes the key quantitative findings from these studies.

EnantiomerSeizure ModelAnimalRoute of AdministrationED₅₀ (mg/kg)Reference
(S)-(-)-HA-966 Low-intensity electroshock (tonic extensor seizures)MiceIntravenous8.8[1]
(R)-(+)-HA-966 Low-intensity electroshock (tonic extensor seizures)MiceIntravenous105.9[1]
Racemic HA-966 Low-intensity electroshock (tonic extensor seizures)MiceIntravenous13.2[1]
(R)-(+)-HA-966 Sound-induced seizuresMiceIntraperitoneal52.6
(R)-(+)-HA-966 NMDLA-induced seizuresMiceIntravenous900
(R)-(+)-HA-966 Amygdala-kindled seizures (focal)RatsIntraperitonealNo effect at 10-40 mg/kg

ED₅₀ (Median Effective Dose) is the dose that produces the desired effect in 50% of the population. NMDLA: N-methyl-DL-aspartic acid

Experimental Protocols

Low-Intensity Electroshock Seizure Model

This model is utilized to assess the ability of a compound to prevent the tonic extensor component of a seizure. As described in the study by Singh et al. (1991), the general procedure is as follows:

  • Animal Preparation: Male mice are used for the experiment.

  • Drug Administration: The test compounds (racemic HA-966, (R)-(+)-HA-966, or (S)-(-)-HA-966) are administered intravenously.

  • Induction of Seizures: A low-intensity electrical stimulus is delivered via corneal electrodes to induce seizures.

  • Observation: The mice are observed for the presence or absence of the tonic extensor phase of the seizure.

  • Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic extensor seizure (ED₅₀) is calculated.

Sound-Induced Seizure Model

This model is employed to evaluate anticonvulsant effects against reflex seizures. The protocol, based on the work of Singh et al. (1990), involves these steps:

  • Animal Selection: A strain of mice susceptible to audiogenic seizures is used.

  • Drug Administration: The test compound, in this case, (R)-(+)-HA-966, is administered intraperitoneally.

  • Seizure Induction: The mice are exposed to a high-intensity auditory stimulus (e.g., a bell or a siren) for a specific duration.

  • Behavioral Assessment: The animals are observed for the characteristic phases of an audiogenic seizure, including wild running, clonic convulsions, and tonic convulsions.

  • Efficacy Determination: The ED₅₀ is determined as the dose that prevents the seizure in 50% of the mice.

NMDLA-Induced Seizure Model

This is a chemically-induced seizure model that specifically involves the NMDA receptor. The methodology, as outlined by Singh et al. (1990), is as follows:

  • Animal Preparation: Mice are the selected animal model.

  • Drug Administration: The test compound, (R)-(+)-HA-966, is administered intravenously.

  • Seizure Induction: A convulsant dose of N-methyl-DL-aspartic acid (NMDLA) is administered.

  • Observation: The mice are observed for the onset and severity of seizures.

  • Data Analysis: The ED₅₀ is calculated as the dose of the test compound that protects 50% of the animals from NMDLA-induced seizures.

Mechanism of Action and Signaling Pathways

The anticonvulsant effects of the HA-966 enantiomers are attributed to distinct mechanisms of action. The (R)-(+)-enantiomer is a selective antagonist at the glycine modulatory site of the NMDA receptor. It functions as a low-efficacy partial agonist at this site. This interaction inhibits the excitatory neurotransmission mediated by the NMDA receptor, which is crucial in the generation and propagation of seizures. The anticonvulsant effect of (+)-HA-966 is reversed by the co-administration of D-serine, a glycine site agonist, further confirming its mechanism of action.

In contrast, the (S)-(-)-enantiomer is a weak antagonist at the NMDA receptor. Its more potent anticonvulsant activity in the electroshock model, along with its sedative and ataxic effects, are believed to be independent of the glycine antagonist mechanism. It has been suggested that the central nervous system effects of the (-)-enantiomer may be due to a disruption of striatal dopaminergic pathways, a mechanism similar to that of gamma-butyrolactone.

HA-966 Enantiomer Signaling Pathways cluster_R_plus (R)-(+)-HA-966 Pathway cluster_S_minus (S)-(-)-HA-966 Pathway R_HA966 (R)-(+)-HA-966 NMDA_R Glycine Site on NMDA Receptor R_HA966->NMDA_R Antagonist Inhibition Inhibition of Excitatory Neurotransmission NMDA_R->Inhibition Anticonvulsant_R Anticonvulsant Effect Inhibition->Anticonvulsant_R S_HA966 (S)-(-)-HA-966 Dopamine Striatal Dopaminergic Mechanisms S_HA966->Dopamine Disrupts Disruption Disruption Dopamine->Disruption Anticonvulsant_S Anticonvulsant & Sedative Effects Disruption->Anticonvulsant_S Anticonvulsant Activity Experimental Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mice, Rats) seizure_model Choose Seizure Model (e.g., Electroshock, Chemical) animal_model->seizure_model drug_admin Administer HA-966 Enantiomer or Vehicle Control seizure_model->drug_admin seizure_induction Induce Seizures drug_admin->seizure_induction observation Observe and Record Seizure Activity seizure_induction->observation data_quant Quantify Seizure Parameters (e.g., Presence/Absence, Latency, Duration) observation->data_quant ed50 Calculate ED₅₀ data_quant->ed50 comparison Compare Efficacy of Enantiomers ed50->comparison

References

Benchmarking HA-966: A Comparative Analysis of its Potency Against Novel Glycine Site Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive benchmark analysis of HA-966, a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor's glycine (B1666218) modulatory site, against a range of novel glycine site modulators. The objective of this publication is to furnish researchers, scientists, and professionals in drug development with a detailed comparative overview, supported by experimental data, to inform and guide future research and therapeutic development targeting the NMDA receptor.

The NMDA receptor, a crucial component in synaptic plasticity and neuronal communication, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation. The glycine binding site has thus emerged as a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. HA-966, particularly its (R)-(+)-enantiomer, has been characterized as a selective antagonist at this site, exhibiting properties of a low-efficacy partial agonist[1][2][3]. This guide will juxtapose the potency of HA-966 with that of recently developed antagonists and positive allosteric modulators to provide a clear perspective on its relative efficacy.

Comparative Potency at the NMDA Receptor Glycine Site

The following tables summarize the binding affinities and functional potencies of HA-966 and a selection of novel glycine site modulators, as determined by radioligand binding assays and electrophysiological recordings.

Table 1: Potency of Glycine Site Antagonists

CompoundAssay TypePreparationLigandIC50 / KiReference
(±)-HA-966 Radioligand BindingRat Cerebral Cortex Synaptic Plasma Membranes[³H]glycineIC50: 17.5 µM[4]
(+)-HA-966 Radioligand BindingRat Cerebral Cortex Synaptic Membranes[³H]glycineIC50: 12.5 µM[1]
(-)-HA-966 Radioligand BindingRat Cerebral Cortex Synaptic Membranes[³H]glycineIC50: 339 µM
(+)-HA-966 ElectrophysiologyCultured Cortical Neurons (glycine-potentiated NMDA response)-IC50: 13 µM
7-Chlorokynurenic Acid (7-Cl KYNA) Radioligand BindingRat Cortical Slices[³H]glycineIC50: 0.56 µM
MRZ 2/502 Radioligand BindingRat Cortical Membranes[³H]MDL-105,519IC50: 90 nM - 3.6 µM
MRZ 2/502 ElectrophysiologyCultured Hippocampal Neurons-IC50: 0.14 - 13.8 µM
GV150,526A Radioligand BindingRat Cerebral Cortical Membranes[³H]GV150526ApKd: 9.08 (Kd = 0.8 nM)
GV196,771A Radioligand BindingCloned NMDA Receptors[³H]-MDL105,519~10-fold lower affinity than GV150,526A
TK40 ElectrophysiologyRecombinant GluN1/N2A-D Receptors-Kb: 21–63 nM

Table 2: Potency of Novel Glycine Site Positive Modulators

Compound ClassAssay TypePreparationLigandKi RangeReference
E-gamma-substituted vinylglycine derivatives Radioligand BindingRat Forebrain Synaptic Plasma Membranes[³H]glycine0.24 - 8.7 µM

Experimental Protocols

Radioligand Binding Assay for Glycine Site Affinity

This protocol outlines a standard method for determining the binding affinity of test compounds to the glycine site of the NMDA receptor using a radiolabeled ligand such as [³H]glycine or a radiolabeled antagonist like [³H]MDL-105,519.

1. Membrane Preparation:

  • Rat cerebral cortices are dissected and homogenized in an ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).

  • The homogenate undergoes differential centrifugation to isolate crude synaptic membranes. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.

  • The resulting pellet is resuspended and washed multiple times in a hypotonic buffer to lyse any trapped vesicles and remove endogenous ligands.

2. Binding Assay:

  • The assay is conducted in a final volume containing the prepared membrane suspension, the radioligand (e.g., [³H]glycine or [³H]MDL-105,519) at a concentration near its Kd, and varying concentrations of the competitor compound (e.g., HA-966 or a novel modulator).

  • Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand (e.g., 1 mM glycine).

  • The reaction mixture is incubated to allow for binding equilibrium to be reached.

  • The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Assessment of Functional Potency

This protocol describes the use of patch-clamp electrophysiology to measure the functional effects of glycine site modulators on NMDA receptor-mediated currents in cultured neurons.

1. Cell Culture:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic rodents and plated on coverslips.

  • The neurons are maintained in culture for a sufficient period to allow for the development of mature synapses and expression of NMDA receptors.

2. Whole-Cell Patch-Clamp Recording:

  • A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

  • A glass micropipette filled with an intracellular solution is used to form a high-resistance seal (a "gigaseal") with the membrane of a neuron.

  • The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of ionic currents across the entire cell membrane.

3. Drug Application and Data Acquisition:

  • The NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine).

  • The test compound (e.g., HA-966 or a novel modulator) is applied at various concentrations to assess its effect on the evoked currents.

  • The resulting currents are recorded using an amplifier, digitized, and stored on a computer for offline analysis.

4. Data Analysis:

  • The peak or steady-state amplitude of the NMDA receptor-mediated current is measured in the absence and presence of the test compound.

  • Concentration-response curves are generated by plotting the percentage of inhibition or potentiation of the control response against the concentration of the test compound.

  • The IC50 (for antagonists) or EC50 (for agonists/potentiators) value is determined by fitting the concentration-response data with an appropriate equation (e.g., the Hill equation).

Visualizing the NMDA Receptor Signaling Pathway and Experimental Workflow

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor Glutamate Site (GluN2) Glycine Site (GluN1) Ion Channel Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds HA-966 HA-966 HA-966->NMDA_Receptor:gly Antagonizes Novel_Modulator Novel_Modulator Novel_Modulator->NMDA_Receptor:gly Modulates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade Activates

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electro Electrophysiology Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Modulator Filtration Separation of Bound/Free Ligand Quantification Quantification of Radioactivity Binding_Analysis IC50/Ki Determination Potency_Comparison Comparative Potency Analysis Binding_Analysis->Potency_Comparison Cell_Culture Neuronal Cell Culture Patch_Clamp Whole-Cell Patch-Clamp Drug_Application Application of NMDA, Glycine & Modulator Current_Recording Recording of NMDA Currents Electro_Analysis IC50/EC50 Determination Electro_Analysis->Potency_Comparison

References

Independent Verification of HA-966's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of HA-966's performance with other NMDA receptor glycine (B1666218) site modulators, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of HA-966's mechanism of action.

Introduction to HA-966

HA-966, or (±)-3-Amino-1-hydroxy-pyrrolidin-2-one, is a compound that has been characterized as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. Its activity is stereoselective, with the (R)-(+)-enantiomer being the active form at the glycine site, responsible for its neuroprotective and anticonvulsant effects. In contrast, the (S)-(-)-enantiomer is associated with sedative and muscle relaxant properties, acting through a mechanism distinct from the NMDA receptor. This guide will focus on the (R)-(+)-enantiomer and its interaction with the NMDA receptor glycine site, comparing its in vitro and in vivo activity with other well-characterized glycine site antagonists.

Comparative Quantitative Data

The following tables summarize the in vitro and in vivo data for HA-966 and a selection of other glycine site antagonists. This data is compiled from various independent verification studies.

In Vitro Activity: Radioligand Binding and Electrophysiology
CompoundAssay TypePreparationLigandIC50 (µM)Reference
(R)-(+)-HA-966 Radioligand BindingRat cerebral cortex synaptic membranes[3H]glycine12.5[1]
(±)-HA-966 Radioligand BindingRat cerebral cortex synaptic plasma membranes[3H]glycine17.5[2]
(R)-(+)-HA-966 Electrophysiology (Inhibition of glycine-potentiated NMDA responses)Cultured rat cortical neuronsNMDA/Glycine13[1]
7-Chlorokynurenic Acid (7-Cl-KYNA) Radioligand BindingRat cortical slices[3H]glycine0.56[3]
Kynurenic Acid Radioligand BindingRat cortical membranes[3H]glycine25[1]
5,7-Dichlorokynurenic Acid (5,7-DCKA) Radioligand BindingRat brain membranes[3H]glycine0.065 (KB)[3]
In Vivo Activity: Anticonvulsant Effects
CompoundAnimal ModelSeizure Induction MethodRoute of AdministrationED50 (mg/kg)Reference
(R)-(+)-HA-966 MouseAudiogenic (sound-induced)Intraperitoneal (i.p.)52.6[1]
(R)-(+)-HA-966 MouseN-methyl-DL-aspartic acid (NMDLA)Intravenous (i.v.)900[1]

Experimental Protocols

Radioligand Binding Assay ([3H]glycine)

This protocol outlines a standard method for determining the affinity of a compound for the strychnine-insensitive glycine binding site on the NMDA receptor.

1. Membrane Preparation:

  • Rat cerebral cortices are dissected and homogenized in ice-cold 0.32 M sucrose (B13894) solution.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the synaptic membranes.

  • The pellet is washed and resuspended in a 50 mM Tris-acetate buffer (pH 7.4).

2. Binding Assay:

  • The assay is conducted in a final volume of 500 µL.

  • Each tube contains the membrane preparation (approximately 100-200 µg of protein), 50 nM [3H]glycine, and varying concentrations of the test compound (e.g., HA-966).

  • Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (1 mM).

  • The mixture is incubated for 30 minutes at 4°C.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound [3H]glycine.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC50 values are determined from competition curves by non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of NMDA receptor-mediated currents in cultured neurons to assess the functional antagonism of glycine site modulators.

1. Cell Culture:

  • Primary cortical neurons are prepared from embryonic day 18 rat fetuses and plated on poly-D-lysine-coated glass coverslips.

  • Neurons are maintained in culture for 7-14 days before recording.

2. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, and 10 glucose (pH 7.4).

  • The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP (pH 7.2).

  • Neurons are voltage-clamped at a holding potential of -60 mV.

3. Drug Application:

  • NMDA receptor currents are evoked by the application of 100 µM NMDA and 10 µM glycine.

  • The test compound (e.g., HA-966) is co-applied with NMDA and glycine at various concentrations to determine its inhibitory effect.

4. Data Acquisition and Analysis:

  • Currents are filtered at 2 kHz and digitized at 10 kHz.

  • The peak amplitude of the NMDA-evoked current is measured.

  • The percentage of inhibition by the test compound is calculated, and IC50 values are determined from concentration-response curves.

In Vivo Anticonvulsant Testing (Audiogenic Seizure Model)

This protocol outlines a method for evaluating the anticonvulsant activity of a compound in a mouse model of reflex seizures.

1. Animal Model:

  • DBA/2 mice, which are genetically susceptible to sound-induced (audiogenic) seizures, are used. The susceptibility is highest between 21 and 28 days of age.[4]

2. Drug Administration:

  • The test compound (e.g., (R)-(+)-HA-966) or vehicle is administered intraperitoneally (i.p.) at various doses.

3. Seizure Induction:

  • At a predetermined time after drug administration (e.g., 30 minutes), mice are placed in a sound-attenuating chamber.

  • A high-intensity acoustic stimulus (e.g., an electric bell, 122 dB) is presented for up to 60 seconds.[5]

4. Observation and Scoring:

  • The mice are observed for a characteristic seizure sequence: wild running, followed by clonic and then tonic convulsions.

  • The presence or absence of each seizure component is recorded.

  • The percentage of animals protected from each seizure component at each dose is calculated.

5. Data Analysis:

  • The ED50 (the dose that protects 50% of the animals from a specific seizure component) is calculated using probit analysis.

Visualizations

Signaling Pathway of NMDA Receptor Activation and Antagonism

NMDA_Pathway cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate NMDA_R Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_R:glu Binds Glycine Glycine Glycine->NMDA_R:gly Binds HA966 HA-966 (Antagonist) HA966->NMDA_R:gly Blocks Ca_ion Ca²⁺ NMDA_R:ion->Ca_ion Opens Signaling Downstream Signaling (e.g., Synaptic Plasticity, Excitotoxicity) Ca_ion->Signaling Activates

Caption: NMDA receptor activation by glutamate and glycine, and its inhibition by HA-966.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep 1. Membrane Preparation (Rat Cerebral Cortex) start->prep incubate 2. Incubation (Membranes + [3H]glycine + HA-966) prep->incubate filter 3. Filtration (Separate Bound from Free Ligand) incubate->filter count 4. Scintillation Counting (Measure Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50) count->analyze end End analyze->end HA966_Stereoselectivity cluster_R R-(+)-Enantiomer cluster_S S-(-)-Enantiomer racemic Racemic (±)-HA-966 r_action Glycine Site Antagonist racemic->r_action s_action Weak NMDA Antagonist (Other Mechanism) racemic->s_action r_effect Neuroprotective & Anticonvulsant Effects r_action->r_effect s_effect Sedative & Muscle Relaxant Effects s_action->s_effect

References

A Head-to-Head Comparison of HA-966 and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Neuroprotective Efficacy

The pursuit of effective neuroprotective agents is a cornerstone of modern neuroscience research, aimed at mitigating neuronal damage in a host of devastating neurological disorders. Among the compounds of interest is HA-966, an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive, head-to-head comparison of HA-966 with other key neuroprotective agents, focusing on their mechanisms of action, experimental data, and the methodologies used to evaluate their efficacy.

Introduction to HA-966: A Stereoselective NMDA Receptor Antagonist

HA-966, chemically (±)-3-Amino-1-hydroxy-pyrrolidin-2-one, exerts its neuroprotective effects by acting as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor. This action is stereoselective, with the (R)-(+)-enantiomer being primarily responsible for the neuroprotective and anticonvulsant properties. The (S)-(-)-enantiomer, in contrast, is a weaker NMDA receptor antagonist but possesses sedative and muscle-relaxant effects. By binding to the glycine co-agonist site, (R)-(+)-HA-966 allosterically inhibits the NMDA receptor, preventing the excessive calcium influx that leads to excitotoxicity, a common pathway of neuronal death in conditions like stroke and neurodegenerative diseases.

Comparative Analysis with Other Neuroprotective Agents

This section details the comparative pharmacology and neuroprotective efficacy of (R)-(+)-HA-966 against other well-known NMDA receptor modulators: the uncompetitive channel blocker Memantine , the irreversible channel blocker MK-801 (Dizocilpine) , and another glycine site antagonist 7-Chlorokynurenic Acid (7-CKA) .

Mechanism of Action at the NMDA Receptor

The primary distinction between these agents lies in their binding sites and modes of inhibition at the NMDA receptor complex.

cluster_NMDA NMDA Receptor Complex cluster_Agents Neuroprotective Agents Glutamate (B1630785) Site Glutamate Site Ion Channel Ion Channel Glutamate Site->Ion Channel Activation Glycine Site Glycine Site Glycine Site->Ion Channel Co-activation Mg2+ Site Mg2+ Site Mg2+ Site->Ion Channel Voltage-dependent block HA966 (R)-(+)-HA-966 HA966->Glycine Site Antagonist Memantine Memantine Memantine->Ion Channel Uncompetitive Blocker MK801 MK-801 MK801->Ion Channel Irreversible Blocker CKA 7-CKA CKA->Glycine Site Antagonist

Figure 1: Mechanisms of action of HA-966 and comparator agents at the NMDA receptor.

(R)-(+)-HA-966 and 7-CKA are competitive antagonists at the glycine co-agonist site, preventing the receptor from being primed for activation by glutamate. In contrast, Memantine and MK-801 are channel blockers that physically obstruct the ion channel pore, with Memantine exhibiting uncompetitive and voltage-dependent properties, while MK-801 binds irreversibly.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize key quantitative data from various in vitro studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, these values should be interpreted with consideration of the different models and conditions.

Table 1: Inhibition of NMDA Receptor Function
CompoundIn Vitro ModelAssayPotency (IC50/Ki)Reference
(R)-(+)-HA-966 Rat cortical neuronsInhibition of glycine-potentiated NMDA responses13 µM[1]
Rat cerebral cortex membranesInhibition of [3H]glycine binding12.5 µM[1]
Memantine ----
MK-801 Astrocyte-rich rat cortical culturesInhibition of NMDA neurotoxicity155 ± 9 nM[2]
7-Chlorokynurenic Acid Rat brain synaptic membranesInhibition of [3H]glycine binding0.4 - 1.0 µM[3]
Table 2: Neuroprotective Effects in Excitotoxicity Models
CompoundIn Vitro ModelNeurotoxic InsultEndpointEffective ConcentrationReference
(R)-(+)-HA-966 Postnatal day 7 rat (in vivo)Intrastiatal NMDA injectionAttenuation of brain injuryDose-dependent
Memantine Rat hippocampal neuronsNMDA or Amyloid β1–42Increased cell viabilityCo-administration[4]
MK-801 Cortical neuronal culturesNMDA (50 µM)Prevention of necrosis-
7-Chlorokynurenic Acid -----

Quantitative, direct comparative data on the neuroprotective EC50 of these compounds in the same excitotoxicity model is limited in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing neuroprotective effects in vitro.

In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity

This protocol is designed to evaluate the ability of a test compound to protect primary neuronal cultures from cell death induced by NMDA.

cluster_workflow Experimental Workflow A 1. Primary Neuronal Culture (e.g., rat cortical neurons) B 2. Pre-treatment (Test compound, e.g., HA-966) A->B C 3. Induction of Excitotoxicity (NMDA + Glycine) B->C D 4. Incubation C->D E 5. Assessment of Cell Viability (MTT or LDH assay) D->E F 6. Data Analysis (Dose-response curve, EC50) E->F

Figure 2: General workflow for an in vitro neuroprotection assay.

1. Cell Culture:

  • Primary cortical neurons are isolated from embryonic day 18 rat fetuses.

  • Neurons are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine for 7-10 days to allow for maturation.

2. Compound Treatment:

  • On the day of the experiment, the culture medium is replaced with a fresh medium containing various concentrations of the test compound (e.g., (R)-(+)-HA-966, Memantine) or vehicle control.

  • The cells are pre-incubated with the compound for 1-2 hours at 37°C.

3. Induction of Excitotoxicity:

  • A solution of NMDA (final concentration 50-100 µM) and glycine (final concentration 10 µM) is added to the wells.

  • The cells are incubated for 20-30 minutes at 37°C.

4. Post-insult Incubation:

  • The NMDA-containing medium is removed and replaced with the original culture medium (with or without the test compound, depending on the experimental design).

  • The cells are incubated for a further 24 hours.

5. Assessment of Neuronal Viability:

  • MTT Assay: Measures the metabolic activity of viable cells. MTT reagent is added to each well, and after incubation, the formazan (B1609692) product is solubilized, and the absorbance is read at 570 nm.

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium. A sample of the medium is taken and mixed with the LDH assay reagent, and the absorbance is read at 490 nm.

6. Data Analysis:

  • Cell viability is expressed as a percentage of the vehicle-treated control group.

  • Neuroprotection is calculated as the percentage reduction in cell death compared to the NMDA-only treated group.

  • Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for neuroprotection.

Signaling Pathways in NMDA Receptor-Mediated Excitotoxicity

The overactivation of NMDA receptors triggers a cascade of intracellular events leading to neuronal death. Neuroprotective agents like HA-966 aim to interrupt this pathological signaling.

cluster_pathway Excitotoxicity Signaling Pathway cluster_intervention Points of Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_influx Massive Ca2+ Influx NMDAR->Ca_influx Enzyme_act Enzyme Activation (nNOS, Calpains, etc.) Ca_influx->Enzyme_act Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys ROS ROS Production Enzyme_act->ROS Apoptosis Apoptosis & Necrosis Enzyme_act->Apoptosis ROS->Mito_dys Mito_dys->Apoptosis HA966 HA-966 HA966->NMDAR Inhibits Memantine Memantine Memantine->Ca_influx Blocks

Figure 3: Simplified signaling cascade of excitotoxicity and points of drug intervention.

Discussion and Future Directions

(R)-(+)-HA-966 presents a distinct neuroprotective profile by targeting the glycine modulatory site of the NMDA receptor. This mechanism differs significantly from channel blockers like Memantine and MK-801. While in vitro and in vivo studies have demonstrated the neuroprotective potential of (R)-(+)-HA-966, direct, quantitative comparisons of its efficacy against other NMDA receptor antagonists in standardized neuroprotection assays are not extensively available in the current literature.

The clinical development of many potent NMDA receptor antagonists, such as MK-801, has been hampered by significant side effects, including psychotomimetic effects and cognitive impairment. Memantine, with its low affinity and uncompetitive nature, represents a more clinically successful approach by preferentially blocking pathological, rather than physiological, NMDA receptor activity.

Future research should focus on conducting direct, head-to-head comparative studies of (R)-(+)-HA-966 with clinically relevant compounds like Memantine in various in vitro and in vivo models of neurodegeneration. Such studies are essential to fully elucidate the therapeutic window and potential advantages of targeting the glycine site for neuroprotection. Key areas for investigation include:

  • Comparative dose-response analyses in standardized excitotoxicity models to determine relative potency and efficacy.

  • Evaluation of the impact on synaptic plasticity and normal neuronal function to assess the potential for cognitive side effects.

  • In vivo studies in animal models of stroke, traumatic brain injury, and neurodegenerative diseases to determine the translational potential of (R)-(+)-HA-966.

By addressing these knowledge gaps, the scientific community can better ascertain the position of (R)-(+)-HA-966 in the landscape of neuroprotective therapeutics and guide future drug development efforts in this critical area of unmet medical need.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of HA-966 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of HA-966 hydrochloride (CAS No. 42585-88-6), a research chemical known for its activity as an NMDA receptor antagonist.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Safety Goggles: To protect eyes from splashes.

  • Lab Coat: To protect skin and clothing.

  • Gloves: Nitrile or other chemically resistant gloves to prevent skin contact.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust when handling the solid form of the compound.

  • Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of HA-966 and its hydrochloride salt.

PropertyValueReference
Chemical Name 3-Amino-1-hydroxypyrrolidin-2-one hydrochlorideN/A
Molecular Formula C₄H₉ClN₂O₂N/A
Molecular Weight 152.58 g/mol N/A
Appearance SolidN/A
Biological Activity NMDA receptor complex glycine (B1666218) site antagonistN/A
Storage Store at -20°C for long-termN/A

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_route Disposal Route A 1. Waste Identification (Solid, Liquid, Sharps) B 2. Segregation (Separate waste streams) A->B Categorize C 3. Containerization (Use appropriate, labeled containers) B->C Package D 4. Contact Environmental Health & Safety (EHS) (Follow institutional procedures) C->D Initiate Disposal E 5. Licensed Waste Disposal (Incineration is the preferred method) D->E Final Disposition

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

1. Waste Identification and Classification:

  • Treat all this compound waste as hazardous chemical waste. Due to its neuroactive properties and the lack of comprehensive toxicological data, a cautious approach is necessary.

  • Do not dispose of this compound down the drain or in regular trash. This is to prevent the contamination of water systems and the environment.

2. Waste Segregation:

Proper segregation is critical to prevent accidental chemical reactions and to ensure proper disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, filter paper), and contaminated PPE (e.g., gloves, disposable lab coats) in a designated, leak-proof container for solid chemical waste.

    • The container should be clearly labeled as "Hazardous Chemical Waste" and should include the full chemical name: "this compound".

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, compatible, and leak-proof container for liquid chemical waste.

    • Do not mix with other solvent waste streams unless their compatibility is known. It is best practice to keep halogenated and non-halogenated waste separate.

    • Label the container clearly with "Hazardous Chemical Waste," the full chemical name "this compound," and the approximate concentration and solvent used.

  • Sharps Waste:

    • Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.

3. Containerization and Labeling:

  • All waste containers must be in good condition, compatible with the waste they contain, and securely sealed.

  • Properly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents

    • The approximate percentages of each component

    • The date when the waste was first added to the container

    • The name of the principal investigator or lab group

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Follow all institutional procedures for waste manifest documentation and pickup scheduling.

  • The most common and recommended method for the final disposal of research chemicals like this compound is incineration by a licensed hazardous waste disposal company . This ensures the complete destruction of the compound.

Logical Relationship of Disposal Decisions

DisposalDecisionTree A This compound Waste Generated B Is the waste solid, liquid, or sharp? A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Sharps Container B->E Sharp F Properly Labeled and Sealed Container C->F D->F E->F G Store in Designated Waste Area F->G H Contact EHS for Disposal G->H

References

Personal protective equipment for handling HA-966 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling HA-966 hydrochloride in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety information for a related compound, Glycine hydrochloride, and established best practices for handling research chemicals with unknown toxicological properties. Researchers should treat this compound with a high degree of caution.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[1]
Face ShieldRecommended when there is a risk of splashing.
Hand GlovesNitrile gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Body Laboratory CoatA full-length lab coat should be worn to protect skin and personal clothing.
Protective GownFor larger quantities or when there is a significant risk of spillage, a chemical-resistant gown is advised.[2]
Respiratory RespiratorIf handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[2]

Handling and Operational Procedures

Safe handling of this compound is critical to prevent accidental exposure. Adherence to the following procedures is mandatory.

  • Engineering Controls : All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Weighing and Aliquoting : When weighing the solid compound, do so within the fume hood. Use appropriate tools to handle the substance and avoid creating dust.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove all contaminated clothing and wash the affected area immediately and thoroughly with soap and water. Seek medical attention if irritation develops.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. [1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste : Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste : Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[1]

  • Decontamination : Decontaminate all work surfaces and equipment after use with an appropriate cleaning agent.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_liquid cleanup_ppe Doff PPE cleanup_solid->cleanup_ppe cleanup_liquid->cleanup_ppe

Caption: Workflow for handling and disposing of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.